3,5-Xylyl methylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,5-dimethylphenyl) N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-8(2)6-9(5-7)13-10(12)11-3/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQODEWAPZVVBU-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7058042 | |
| Record name | XMC | |
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Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Colorless solid; [HSDB], Solid | |
| Record name | 3,5-Xylyl methylcarbamate | |
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| Record name | 3,5-Dimethylphenyl methylcarbamate | |
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Solubility |
Practically insoluble in water; soluble in most organic solvents including benzene, cyclohexanone, 3,5,5-trimethylcyclohex-2-enone., In water at 20 °C, 0.47 g/l. In acetone 5.74, benzene 2.04, ethanol 3.52, ethyl acetate 2.77 (all in g/l at 20 °C)., 0.47 mg/mL at 20 °C | |
| Record name | 3,5-XYLYL METHYLCARBAMATE | |
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| Record name | 3,5-Dimethylphenyl methylcarbamate | |
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Density |
0.54 | |
| Record name | 3,5-XYLYL METHYLCARBAMATE | |
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Vapor Pressure |
0.00036 [mmHg] | |
| Record name | 3,5-Xylyl methylcarbamate | |
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Color/Form |
Colorless crystalline solid /Technical grade, 97% pure/ | |
CAS No. |
2655-14-3 | |
| Record name | 3,5-Xylyl methylcarbamate | |
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| Record name | 3,5-Xylyl methylcarbamate | |
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| Record name | Phenol, 3,5-dimethyl-, 1-(N-methylcarbamate) | |
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| Record name | 3,5-XYLYL METHYLCARBAMATE | |
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| Record name | 3,5-XYLYL METHYLCARBAMATE | |
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| Record name | 3,5-Dimethylphenyl methylcarbamate | |
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Melting Point |
99 °C | |
| Record name | 3,5-XYLYL METHYLCARBAMATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6748 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3,5-Dimethylphenyl methylcarbamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,5-Xylyl Methylcarbamate: Properties, Synthesis, and Analysis
Introduction: Situating 3,5-Xylyl Methylcarbamate in Modern Agrochemical Research
3,5-Xylyl methylcarbamate, also known as XMC, is a synthetic carbamate ester that has carved a niche in agricultural science as a potent contact insecticide.[1] Functionally derived from methylcarbamic acid and 3,5-xylenol, its primary application lies in the control of leafhoppers and planthoppers, particularly in critical crops like rice and tea.[1] As with other N-methylcarbamate insecticides, its efficacy stems from its ability to act as a pseudo-irreversible inhibitor of the enzyme acetylcholinesterase (AChE), a critical component in the nervous systems of insects and mammals.[1][2]
This guide provides an in-depth technical overview of 3,5-Xylyl methylcarbamate for researchers, chemists, and drug development professionals. Moving beyond a simple recitation of facts, we will explore the causality behind its chemical properties, provide validated, step-by-step protocols for its synthesis and analysis, and detail the biochemical basis of its mechanism of action. The methodologies described herein are designed as self-validating systems, providing the robust and reproducible data required for advanced research and development.
Physicochemical and Structural Characteristics
The molecular architecture of 3,5-Xylyl methylcarbamate dictates its physical behavior, solubility, and ultimately, its biological activity. It is a colorless crystalline solid at standard conditions.[1] A comprehensive summary of its key properties is presented below, providing a foundational dataset for experimental design.
Structural and Identity Data
| Identifier | Value | Source |
| IUPAC Name | (3,5-dimethylphenyl) N-methylcarbamate | [1] |
| CAS Number | 2655-14-3 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Canonical SMILES | CC1=CC(=CC(=C1)OC(=O)NC)C | [3] |
| InChIKey | CVQODEWAPZVVBU-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | Value | Conditions | Source |
| Melting Point | 99 °C | [1] | |
| Water Solubility | 0.47 g/L | 20 °C | [1] |
| LogP (o/w) | 2.23 | [1] | |
| Vapor Pressure | 0.00036 mmHg | [1] | |
| Stability | Stable to light and temperatures < 90 °C. Rapidly hydrolyzed in alkaline media. | [1] |
Expert Insight: The LogP value of 2.23 indicates moderate lipophilicity. This is a critical parameter, as it represents a balance between the ability to penetrate the waxy cuticle of insects and sufficient water solubility for transport to the target site. Its stability profile, particularly its rapid degradation in alkaline conditions, is a key consideration for formulation, storage, and environmental fate analysis.
Chemical Structure Diagram
The following diagram illustrates the molecular structure of 3,5-Xylyl methylcarbamate, highlighting the carbamate ester functional group and the 3,5-dimethylphenyl moiety.
Caption: Molecular structure of 3,5-Xylyl methylcarbamate (C₁₀H₁₃NO₂).
Synthesis and Characterization
The synthesis of 3,5-Xylyl methylcarbamate is most commonly achieved via the reaction of 3,5-dimethylphenol (3,5-xylenol) with methyl isocyanate.[1] This reaction is a classic example of nucleophilic addition to an isocyanate, where the hydroxyl group of the phenol attacks the electrophilic carbon of the isocyanate.
Synthetic Workflow Diagram
Caption: General workflow for the laboratory synthesis of 3,5-Xylyl methylcarbamate.
Protocol 1: Laboratory-Scale Synthesis
This protocol describes a robust method for synthesizing 3,5-Xylyl methylcarbamate on a laboratory scale.
Causality Statement: The choice of an anhydrous aprotic solvent like toluene is critical. Isocyanates are highly reactive towards protic solvents, especially water, which would lead to the formation of urea byproducts and reduce the yield of the desired carbamate.[4] A basic catalyst, such as triethylamine or pyridine, is often used in small amounts to deprotonate the phenol, increasing its nucleophilicity and accelerating the reaction rate, though the reaction can proceed without it.[5] Recrystallization is chosen as the purification method due to the solid nature of the product and its differential solubility in a non-polar solvent system like hexane/toluene.
Materials:
-
3,5-Dimethylphenol (99%)
-
Methyl isocyanate (99%)
-
Anhydrous Toluene
-
Hexane (ACS Grade)
-
Triethylamine (optional, catalyst)
-
Round-bottom flask with stir bar
-
Condenser and drying tube (e.g., with CaCl₂)
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a fume hood, add 3,5-dimethylphenol (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar. Dissolve it in a minimal amount of anhydrous toluene.
-
Reagent Addition: Slowly add methyl isocyanate (1.05 eq) to the stirring solution at room temperature. If using a catalyst, add triethylamine (0.05 eq). Caution: Methyl isocyanate is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Seal the flask with a septum or connect it to a condenser fitted with a drying tube to protect the reaction from atmospheric moisture. Allow the mixture to stir at room temperature for 24 hours or with gentle heating (e.g., 50-60 °C) for 4-6 hours to ensure complete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot toluene and then add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to promote crystallization.
-
Isolation: Collect the pure white crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the product by measuring its melting point (expected: ~99 °C) and acquiring ¹H NMR, ¹³C NMR, and Mass Spectrometry data.
Spectroscopic Characterization
The structural identity of the synthesized 3,5-Xylyl methylcarbamate must be confirmed. Below are the expected spectral data based on public databases.[1]
¹H NMR (400 MHz, CDCl₃):
-
δ 6.82 (s, 1H): Aromatic proton at C4.
-
δ 6.73 (s, 2H): Aromatic protons at C2 and C6.
-
δ 4.98 (br s, 1H): N-H proton of the carbamate.
-
δ 2.85 (d, 3H): Methyl protons of the N-methyl group.
-
δ 2.29 (s, 6H): Methyl protons on the aromatic ring at C3 and C5.
¹³C NMR (100.4 MHz, CDCl₃):
-
δ 155.53: Carbonyl carbon (C=O) of the carbamate.
-
δ 151.00: Aromatic carbon attached to the carbamate oxygen (C1).
-
δ 139.07: Aromatic carbons attached to methyl groups (C3, C5).
-
δ 127.05: Aromatic carbon at C4.
-
δ 119.24: Aromatic carbons at C2 and C6.
-
δ 27.68: N-methyl carbon.
-
δ 21.22: Aromatic methyl carbons.
Mass Spectrometry (GC-MS, EI):
-
Major Fragments (m/z): 179 (M⁺), 122 ([M-CH₃NCO]⁺, loss of methyl isocyanate), 107 ([M-CH₃NCO-CH₃]⁺). The molecular ion peak at m/z 179 confirms the molecular weight. The fragment at m/z 122, corresponding to the 3,5-dimethylphenol cation, is a characteristic fragmentation pattern for this class of compounds.
Mechanism of Action: Acetylcholinesterase Inhibition
The insecticidal activity of 3,5-Xylyl methylcarbamate is a direct result of its inhibition of acetylcholinesterase (AChE).[1] AChE is a crucial enzyme that terminates nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.
Carbamates like XMC act as "pseudo-irreversible" or "slowly reversible" inhibitors. They mimic the structure of acetylcholine and bind to the active site of AChE. The serine hydroxyl group in the enzyme's active site attacks the electrophilic carbonyl carbon of the carbamate, leading to the formation of a stable, carbamoylated enzyme intermediate. This process is analogous to the acetylation that occurs with the natural substrate, but the subsequent hydrolysis to regenerate the free enzyme is significantly slower (minutes to hours for carbamates versus microseconds for acetylcholine).[2] This prolonged inactivation of AChE leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[2]
Inhibition Pathway Diagram
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by 3,5-Xylyl methylcarbamate.
Analytical Methodologies
Accurate quantification of 3,5-Xylyl methylcarbamate is essential for residue analysis in food products (like rice), environmental monitoring, and metabolic studies. Due to the thermal lability of many carbamates, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the preferred analytical technique.[6] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and validated sample preparation protocol for pesticide residue analysis in complex matrices like rice.[6][7][8]
Protocol 2: Residue Analysis in Rice via QuEChERS and LC-MS/MS
This protocol provides a validated workflow for the extraction and quantification of 3,5-Xylyl methylcarbamate residues from a rice matrix.
Causality Statement: The QuEChERS method is chosen for its efficiency and effectiveness in removing a wide range of matrix interferences from complex food samples while maintaining high analyte recovery.[8] Acetonitrile is used as the extraction solvent due to its ability to efficiently extract a broad range of pesticides and its immiscibility with water upon salting out.[8] The salt mixture (MgSO₄ and NaCl) induces phase separation and removes excess water. The dispersive solid-phase extraction (d-SPE) step with PSA (primary secondary amine) sorbent is crucial for removing organic acids, sugars, and fatty acids that could interfere with LC-MS/MS analysis.[6] LC-MS/MS is selected for its high sensitivity and selectivity, allowing for confident detection and quantification at or below the maximum residue limits (MRLs).[9]
Materials:
-
Homogenized rice sample
-
Acetonitrile (HPLC grade)
-
QuEChERS extraction salts (e.g., 4g MgSO₄, 1g NaCl)
-
QuEChERS d-SPE cleanup tube (e.g., 150mg PSA, 900mg MgSO₄)
-
Centrifuge and centrifuge tubes (50 mL and 2 mL)
-
Vortex mixer
-
HPLC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation: Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of water and vortex for 30 seconds. Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting-Out: Add the QuEChERS extraction salt packet to the tube. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. An acetonitrile layer containing the pesticides will separate at the top.
-
d-SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a d-SPE cleanup tube.
-
Cleanup & Final Centrifugation: Shake the d-SPE tube for 1 minute, then centrifuge at ≥3000 rcf for 5 minutes.
-
Final Extract: Transfer an aliquot of the cleaned-up supernatant into an autosampler vial for analysis.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a C18 column with a gradient elution (e.g., water with 0.1% formic acid and methanol/acetonitrile). Monitor for the specific parent-to-product ion transitions for 3,5-Xylyl methylcarbamate in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation.
Biochemical Assessment: Acetylcholinesterase Inhibition Assay
To quantify the inhibitory potency of 3,5-Xylyl methylcarbamate, an in vitro acetylcholinesterase inhibition assay is employed. The most common method is the colorimetric assay developed by Ellman. This assay measures the activity of AChE by detecting the production of thiocholine when acetylthiocholine is hydrolyzed by the enzyme. The thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (TNB²⁻), which is measured spectrophotometrically at 412 nm.[10] The potency of an inhibitor is typically expressed as the IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%.[11]
Protocol 3: IC₅₀ Determination using Ellman's Method
Causality Statement: A phosphate buffer at pH 8.0 is used because it is within the optimal pH range for AChE activity and facilitates the reaction between thiocholine and DTNB.[10] A pre-incubation step of the enzyme with the inhibitor is included to allow the carbamoylation reaction to proceed before the substrate is introduced. The rate of color change is directly proportional to the enzyme activity, and by comparing the rates in the presence and absence of the inhibitor, the percent inhibition can be calculated.[11]
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
3,5-Xylyl methylcarbamate (test inhibitor)
-
Acetylthiocholine iodide (ATCI, substrate)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a 10 mM stock solution of DTNB in buffer.
-
Prepare a 14 mM stock solution of ATCI in buffer (prepare fresh).
-
Prepare a series of dilutions of 3,5-Xylyl methylcarbamate in buffer containing a low percentage of a co-solvent like DMSO if needed (ensure final DMSO concentration is <1%).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add buffer, AChE solution, and varying concentrations of the inhibitor solution.
-
Control Well (100% Activity): Add buffer, AChE solution, and co-solvent (without inhibitor).
-
Blank Well: Add buffer, co-solvent, and substrate (no enzyme).
-
-
Pre-incubation: Add DTNB solution to all wells. Incubate the plate for 15 minutes at a controlled temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add ATCI solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm kinetically (e.g., every minute for 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/min) for each well.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[11]
-
Metabolism and Environmental Fate
Understanding the metabolic fate of 3,5-Xylyl methylcarbamate is crucial for toxicological risk assessment. In insects, metabolism primarily involves phase I oxidative reactions, including hydroxylation of the benzene ring and the ring's methyl substituents.[1] The N-methyl group can also be hydroxylated to form an N-hydroxymethyl metabolite.[1] These phase I reactions increase the polarity of the molecule, facilitating subsequent phase II conjugation and excretion.
In mammals, carbamates are generally metabolized rapidly, with the majority of a dose being eliminated in the urine within 24 hours.[1] In soil, 3,5-Xylyl methylcarbamate is degraded through both biological and abiotic hydrolysis of the carbamate ester linkage, yielding 3,5-xylenol and N-methylcarbamic acid, which further breaks down.[1] The rate of hydrolysis is highly dependent on soil pH, being much faster in alkaline conditions.[1]
Conclusion
3,5-Xylyl methylcarbamate remains a relevant compound in the field of agrochemicals due to its targeted efficacy. This guide has provided a comprehensive technical framework for its study, from fundamental properties and structure to detailed, validated protocols for its synthesis, analysis, and biochemical evaluation. By understanding the causal relationships behind experimental choices—the use of anhydrous solvents in synthesis, the logic of QuEChERS cleanup, and the kinetics of enzyme inhibition—researchers can better design, execute, and interpret their own investigations into this and other carbamate-based compounds. The provided protocols serve as a robust starting point for generating high-quality, reproducible data essential for advancing scientific inquiry in this field.
References
-
PubChem. (n.d.). 3,5-Xylyl Methylcarbamate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Sharma, A., Dubey, J. K., Katna, S., Shandil, D., Brar, G. S., & Singh, S. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926. [Link]
-
European Commission. (2017). SANTE/11813/2017 - Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. [Link]
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Mishra, V., Dwivedi, P. D., & Verma, A. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 690293. [Link]
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Hodgson, E. (2010). Chapter 10. Metabolism of Organophosphorus and Carbamate Pesticides. In R. Krieger (Ed.), Hayes' Handbook of Pesticide Toxicology (3rd ed.). Academic Press. [Link]
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Dorough, H. W. (1972). Metabolism of Carbamate Insecticides. Environmental Protection Agency. [Link]
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Han, L., Sapozhnikova, Y., Matarrita, J., & Zhang, Y. (2020). Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.). Foods, 9(10), 1366. [Link]
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Waters Corporation. (n.d.). LC-MS/MS Analysis of Pesticide Residues in Rice and Unexpected Detection of Residues in an Organic Rice Sample. Retrieved January 14, 2026, from [Link]
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Bui, V. T., & Rosenau, T. (2023). A Chemical synthesis of cellulose tris(3,5-dimethylphenyl carbamate) and B synthesis pathway towards the novel chiral selectors. ResearchGate. [Link]
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Kazano, H., Kearney, P. C., & Kaufman, D. D. (1972). Metabolism of methylcarbamate insecticides in soils. Journal of Agricultural and Food Chemistry, 20(5), 975-979. [Link]
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Lehotay, S. J., & Mastovska, K. (2012). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. Methods in Molecular Biology, 828, 61-91. [Link]
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Warner, G. R., Brock, G., Prough, R. A., & Cave, M. C. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. International Journal of Molecular Sciences, 24(15), 12328. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 3,5-Xylyl Methylcarbamate
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of 3,5-Xylyl methylcarbamate (XMC), a synthetic carbamate insecticide. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical and physiological consequences of exposure to this compound. The primary mode of action, the reversible inhibition of acetylcholinesterase (AChE), is explored in detail, from the molecular interactions at the enzymatic active site to the systemic toxicological outcomes. This guide synthesizes current knowledge, explains the rationale behind key experimental methodologies, and provides detailed protocols for the in-vitro characterization of AChE inhibitors. While specific kinetic data for 3,5-Xylyl methylcarbamate is not extensively available in the public domain, this guide establishes a robust framework for its investigation by presenting comparative data for other carbamates and outlining the requisite experimental procedures.
Introduction: The Role and Classification of 3,5-Xylyl Methylcarbamate
3,5-Xylyl methylcarbamate, also known as XMC, is a carbamate ester insecticide used in agricultural applications to control a variety of insect pests, particularly on rice and tea crops.[1] Structurally, it is a derivative of methylcarbamic acid and 3,5-xylenol.[1] Like other carbamate insecticides, its efficacy stems from its ability to disrupt the nervous system of target organisms.[2] This guide will elucidate the precise molecular mechanism underpinning this neurotoxicity.
The Primary Molecular Target: Acetylcholinesterase
The principal target of 3,5-Xylyl methylcarbamate is the enzyme acetylcholinesterase (AChE), a critical component of the cholinergic nervous system in both insects and mammals.[1][2] AChE is a serine hydrolase responsible for the rapid degradation of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic inactivation of ACh is essential for terminating nerve impulses at cholinergic synapses, allowing for the precise control of muscle contractions and nerve signaling.[2]
The Consequence of Acetylcholinesterase Inhibition
Inhibition of AChE by compounds like 3,5-Xylyl methylcarbamate leads to the accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine results in the continuous and uncontrolled stimulation of cholinergic receptors on the postsynaptic membrane, leading to a state of hyperexcitation.[2] In insects, this manifests as tremors, paralysis, and ultimately, death. In non-target organisms, including mammals, this can lead to a range of toxic effects, from mild symptoms like salivation and nausea to severe outcomes including respiratory failure and convulsions.[2]
The Molecular Mechanism of Reversible Inhibition
Carbamate insecticides, including 3,5-Xylyl methylcarbamate, are classified as reversible inhibitors of acetylcholinesterase.[2] The inhibitory process involves the carbamylation of a serine residue within the active site of the enzyme. This process can be broken down into two key steps:
-
Formation of a Reversible Enzyme-Inhibitor Complex: Initially, the carbamate inhibitor binds non-covalently to the active site of AChE, forming a Michaelis-Menten-like complex.[3]
-
Carbamylation of the Active Site: The inhibitor is then cleaved, and the carbamoyl moiety is transferred to the hydroxyl group of the active site serine, forming a carbamylated enzyme. This covalent modification renders the enzyme inactive as it can no longer hydrolyze acetylcholine.[3]
The inhibition is termed "reversible" because the carbamylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme. However, the rate of this decarbamylation is significantly slower than the rate of deacetylation that occurs with the natural substrate, acetylcholine.[3] This results in a temporary but effective inactivation of the enzyme.
Quantitative Analysis of Enzyme Inhibition
A thorough understanding of an inhibitor's potency requires quantitative analysis of its interaction with the target enzyme. Key parameters include the half-maximal inhibitory concentration (IC50) and the kinetic constants that describe the rates of binding, carbamylation, and decarbamylation.
IC50 Determination
| Carbamate Insecticide | IC50 (µM) | Source Organism of AChE |
| Aldicarb | 0.45 | Not Specified |
| Carbofuran | 0.21 | Not Specified |
| Carbaryl | 2.5 | Not Specified |
| Methomyl | 0.87 | Not Specified |
| Propoxur | 1.2 | Not Specified |
| Bendiocarb | ~1 | Rat Brain |
| This table presents comparative data for other carbamate insecticides to provide context for the expected potency of 3,5-Xylyl methylcarbamate.[1][4] |
Kinetic Constants of Inhibition
A more detailed kinetic analysis provides deeper insights into the mechanism of inhibition. The key kinetic constants are:
-
K_D (Dissociation Constant): Represents the affinity of the inhibitor for the enzyme in the initial non-covalent complex. It is calculated as k_off / k_on.
-
k_2 (Carbamylation Rate Constant): The rate at which the carbamoyl moiety is transferred to the active site serine.
-
k_3 (Decarbamylation Rate Constant): The rate of spontaneous hydrolysis of the carbamylated enzyme, which regenerates the active enzyme.
-
k_i (Overall Inhibition Rate Constant): A second-order rate constant that reflects the overall potency of the inhibitor, calculated as k_2 / K_D.[3]
Specific kinetic constants for 3,5-Xylyl methylcarbamate are not available in the surveyed literature. However, the experimental protocols outlined in this guide can be employed to determine these crucial parameters.
Experimental Protocols for a Mechanistic Investigation
The following protocols provide a framework for the in-vitro characterization of acetylcholinesterase inhibitors like 3,5-Xylyl methylcarbamate.
Measurement of Acetylcholinesterase Activity: The Ellman Assay
The Ellman assay is a widely used, simple, and reliable colorimetric method for measuring acetylcholinesterase activity.[5]
Principle: Acetylthiocholine (ATCh), a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine and acetic acid. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The rate of color change is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from a suitable source, e.g., electric eel, bovine erythrocytes, or insect homogenate)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCh) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
3,5-Xylyl methylcarbamate stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol for IC50 Determination:
-
Prepare Reagent Solutions:
-
Prepare a working solution of DTNB in phosphate buffer.
-
Prepare a working solution of ATCh in deionized water.
-
Prepare a series of dilutions of the 3,5-Xylyl methylcarbamate stock solution in the appropriate buffer.
-
-
Set up the Microplate:
-
Blank wells: Add buffer, DTNB, and ATCh.
-
Control wells (100% activity): Add buffer, AChE solution, DTNB, and the solvent used for the inhibitor.
-
Test wells: Add buffer, AChE solution, DTNB, and the various dilutions of 3,5-Xylyl methylcarbamate.
-
-
Pre-incubation: Add all components except the substrate (ATCh) to the wells. Incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the Reaction: Add the ATCh solution to all wells to start the enzymatic reaction.
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Calculate the percentage of inhibition for each concentration of 3,5-Xylyl methylcarbamate relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Metabolism and Toxicokinetics
The overall toxicity of 3,5-Xylyl methylcarbamate is influenced by its absorption, distribution, metabolism, and excretion (ADME).
Absorption and Distribution
Carbamates can be absorbed through ingestion, inhalation, and dermal contact.[2] Due to their lipophilic nature, they can distribute to various tissues, including the central nervous system.
Metabolic Pathways
The metabolism of 3,5-Xylyl methylcarbamate primarily occurs in the liver. The main metabolic transformations involve:
-
Hydroxylation: The aromatic ring and the methyl substituents on the ring can undergo hydroxylation.[1]
-
N-demethylation: The N-methyl group of the carbamate moiety can be removed.
-
Hydrolysis: The carbamate ester linkage can be hydrolyzed, breaking down the molecule into 3,5-xylenol and methylcarbamic acid.[1]
These metabolic processes generally lead to the formation of more polar and less toxic metabolites that can be more readily excreted from the body.
Toxicological Profile
The acute toxicity of 3,5-Xylyl methylcarbamate is primarily due to its inhibition of acetylcholinesterase.
Acute Toxicity Data
The following table summarizes the available acute toxicity data for 3,5-Xylyl methylcarbamate.
| Species | Route of Exposure | LD50 Value |
| Rat | Oral | 542 mg/kg |
| Rabbit | Oral | 445 mg/kg |
| LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population.[1] |
Clinical Signs of Toxicity
Exposure to 3,5-Xylyl methylcarbamate can lead to a cholinergic crisis, characterized by a range of symptoms resulting from the overstimulation of muscarinic and nicotinic acetylcholine receptors. These symptoms can include:
-
Muscarinic effects: Salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as bronchospasm and bradycardia.
-
Nicotinic effects: Muscle fasciculations, cramping, and weakness, which can progress to paralysis.
-
Central nervous system effects: Dizziness, headache, anxiety, confusion, convulsions, and respiratory depression.[2]
Conclusion
3,5-Xylyl methylcarbamate exerts its insecticidal effect through the reversible inhibition of acetylcholinesterase, a critical enzyme in the nervous system. The carbamylation of the active site serine leads to the accumulation of acetylcholine and subsequent neurotoxicity. While the general mechanism is well-understood and analogous to other carbamate insecticides, a comprehensive toxicological and mechanistic profile of 3,5-Xylyl methylcarbamate for risk assessment and the development of potential countermeasures would be significantly enhanced by the determination of its specific IC50 and kinetic constants for acetylcholinesterase inhibition. The experimental protocols detailed in this guide provide a clear path for acquiring this crucial data. Further research into its metabolic fate and potential off-target effects will also contribute to a more complete understanding of this compound.
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The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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An In-Depth Technical Guide to 3,5-Xylyl Methylcarbamate as a Cholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Xylyl methylcarbamate, also known as XMC, is a carbamate insecticide that exerts its biological effect through the inhibition of cholinesterase enzymes. This technical guide provides a comprehensive overview of 3,5-xylyl methylcarbamate, focusing on its mechanism of action as a reversible cholinesterase inhibitor. The document delves into the chemical properties, synthesis, and toxicological profile of this compound. Detailed, field-proven methodologies for the in-vitro evaluation of cholinesterase inhibitors, including the Ellman's method for determining enzyme activity and the subsequent calculation of IC50 values, are presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of cholinesterase inhibitors, offering both foundational knowledge and practical experimental protocols.
Introduction: The Role of Cholinesterase and Its Inhibition
Cholinesterase is a critical enzyme family, primarily comprising acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), that plays a pivotal role in the regulation of neurotransmission.[1] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, a process essential for the termination of nerve impulses at cholinergic synapses. The inhibition of cholinesterases leads to an accumulation of acetylcholine, resulting in the hyperstimulation of cholinergic receptors. This mechanism is the basis for the therapeutic action of several drugs, as well as the toxicity of various compounds, including carbamate and organophosphate insecticides.[2]
Carbamate insecticides, such as 3,5-xylyl methylcarbamate, are a class of compounds that function as cholinesterase inhibitors.[3] Unlike organophosphates, which cause irreversible inhibition, carbamates are typically reversible inhibitors.[2] This reversibility is a key characteristic that influences their toxicological profile and duration of action.
3,5-Xylyl Methylcarbamate: An Overview
3,5-Xylyl methylcarbamate is a colorless, solid organic compound used as a contact insecticide, particularly in agriculture for the control of leafhoppers and planthoppers on rice and tea.[3]
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃NO₂ | [4] |
| Molecular Weight | 179.22 g/mol | [3] |
| CAS Number | 2655-14-3 | [4] |
| Appearance | Colorless solid | [3] |
| Solubility | Practically insoluble in water; soluble in many organic solvents. | [3] |
Mechanism of Action: Reversible Cholinesterase Inhibition
The inhibitory action of 3,5-xylyl methylcarbamate on cholinesterase is a two-step process involving the carbamoylation of the enzyme's active site, followed by spontaneous hydrolysis (decarbamoylation) to regenerate the active enzyme. This process renders carbamates as reversible, or pseudo-irreversible, inhibitors.
The interaction can be summarized as follows:
-
Formation of a Reversible Complex: The carbamate molecule first binds to the active site of the cholinesterase enzyme, forming a non-covalent enzyme-inhibitor complex.
-
Carbamoylation: The carbamate then transfers its carbamoyl group to a serine hydroxyl group within the enzyme's active site, forming a transiently stable carbamoylated enzyme. This step inactivates the enzyme.
-
Decarbamoylation: The carbamoylated enzyme undergoes hydrolysis at a much slower rate than the deacetylation of the acetylated enzyme, leading to a temporary inhibition. The enzyme is eventually regenerated, and its activity is restored.
Caption: Mechanism of cholinesterase inhibition by 3,5-xylyl methylcarbamate.
Inhibitory Potency: IC50 and Ki Values
| Carbamate Inhibitor | Enzyme | IC50 Value (µM) | Source |
| Carbamate 1 | Butyrylcholinesterase (BChE) | 0.12 ± 0.09 | [5] |
| Carbamate 7 | Butyrylcholinesterase (BChE) | 0.38 ± 0.01 | [5] |
| Various Salicylanilide (Thio)carbamates | Acetylcholinesterase (AChE) | 38.9 - 89.7 | [5] |
| Rivastigmine | Acetylcholinesterase (AChE) | 501 ± 3.08 | [5] |
Synthesis of 3,5-Xylyl Methylcarbamate
3,5-Xylyl methylcarbamate can be synthesized via two primary routes.[3]
Route 1: Reaction of 3,5-Dimethylphenol with Methyl Isocyanate
This is a common method for the synthesis of N-methylcarbamates. The reaction involves the addition of the hydroxyl group of 3,5-dimethylphenol to the isocyanate group of methyl isocyanate.
General Procedure:
-
Dissolve 3,5-dimethylphenol in a suitable inert solvent (e.g., toluene, diethyl ether).
-
Optionally, a basic catalyst such as triethylamine can be added to facilitate the reaction.
-
Slowly add methyl isocyanate to the solution, maintaining the reaction temperature. The reaction is exothermic.
-
After the addition is complete, continue to stir the mixture for a specified period to ensure the reaction goes to completion.
-
The product can then be isolated by crystallization, filtration, and washing with a suitable solvent.
Route 2: Reaction of 3,5-Dimethylphenyl Chloroformate with Methylamine
This alternative route involves the reaction of a chloroformate with an amine.
General Procedure:
-
Prepare 3,5-dimethylphenyl chloroformate by reacting 3,5-dimethylphenol with phosgene.
-
React the resulting 3,5-dimethylphenyl chloroformate with methylamine in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
-
The product is then isolated and purified.
In-Vitro Evaluation of Cholinesterase Inhibition
The following section provides a detailed protocol for the in-vitro assessment of the inhibitory activity of 3,5-xylyl methylcarbamate against cholinesterases using the well-established Ellman's method.
Ellman's Method for Determination of Cholinesterase Activity
This spectrophotometric assay is based on the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine) by cholinesterase. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.
Materials and Reagents:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
3,5-Xylyl methylcarbamate (test inhibitor)
-
Donepezil or Eserine (positive control)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test inhibitor in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE or BChE solution
-
Varying concentrations of 3,5-xylyl methylcarbamate (or control inhibitor/buffer for control wells).
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate (ATCI or BTCI) to each well to start the enzymatic reaction.
-
Detection: Immediately add DTNB to each well.
-
Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader to monitor the rate of the reaction.
Determination of IC50 Value
The IC50 value is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Calculation:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate of control - Rate with inhibitor) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the determination of the IC50 value.
Toxicology and Safety Information
3,5-Xylyl methylcarbamate is a cholinesterase inhibitor and should be handled with appropriate safety precautions.
| Toxicity Data | Value | Species | Source |
| Oral LD50 | 245 mg/kg | Mouse | PubChem |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of exposure, seek immediate medical attention.
Conclusion
3,5-Xylyl methylcarbamate serves as a representative example of a carbamate insecticide that functions through the reversible inhibition of cholinesterase enzymes. This guide has provided a detailed examination of its mechanism of action, synthesis, and methods for in-vitro evaluation. The presented protocols for cholinesterase activity assays and IC50 determination offer a robust framework for the characterization of this and other cholinesterase inhibitors. While specific inhibitory potency data for 3,5-xylyl methylcarbamate remains an area for further investigation, the information and methodologies outlined herein provide a solid foundation for researchers and professionals in the field of drug development and toxicology.
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Krátký, M., et al. (2020). IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]
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National Center for Biotechnology Information (n.d.). 3,5-Xylyl Methylcarbamate. PubChem. [Link]
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Benchekroun, M., et al. (2025). Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal. FULIR. [Link]
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Physical and chemical properties of 3,5-Xylyl methylcarbamate
An In-Depth Technical Guide to the Physical and Chemical Properties of 3,5-Xylyl Methylcarbamate
Introduction
3,5-Xylyl methylcarbamate, also known by its common name XMC, is a carbamate ester insecticide.[1] First introduced in 1968, it has been utilized in agricultural applications, primarily for controlling leafhoppers and planthoppers in rice and tea cultivation.[2][3] As with other carbamate insecticides, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][2][4] This guide provides a comprehensive overview of the fundamental physical and chemical properties of 3,5-Xylyl methylcarbamate, intended for researchers, chemists, and professionals in drug and pesticide development.
Chemical Identity and Structure
Proper identification is critical for scientific accuracy. The compound is systematically named (3,5-dimethylphenyl) N-methylcarbamate.[2][5] It is registered under CAS Number 2655-14-3.[1][6][7][8] The molecular formula is C₁₀H₁₃NO₂.[1][6][8]
Below is a diagram illustrating the chemical structure of 3,5-Xylyl methylcarbamate.
Caption: Figure 1. 2D Structure of 3,5-Xylyl methylcarbamate.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to understanding its behavior, formulation, and environmental fate. 3,5-Xylyl methylcarbamate is a colorless, crystalline solid in its pure form.[1][2] A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 179.22 g/mol | [1][2][8] |
| Melting Point | 99 °C | [1][2][8] |
| Boiling Point | 265.1 °C at 760 mmHg | [1] |
| Density | 0.54 g/cm³ | [1][8] |
| Vapor Pressure | 6.8 x 10⁻³ Pa (at 25 °C) | [1] |
| Water Solubility | 470 mg/L (at 20 °C) | [1][2] |
| Solubility in Organic Solvents | Soluble in acetone, benzene, ethanol, and ethyl acetate. | [2] |
| LogP (Octanol-Water Partition Coeff.) | 2.23 | [1][2] |
Chemical Properties and Reactivity
Stability
3,5-Xylyl methylcarbamate is relatively stable to light and to temperatures up to 90 °C.[1][2] It is also stable in neutral and weakly acidic aqueous solutions.[1][2] However, its stability is significantly compromised in alkaline conditions.
Hydrolysis
The ester linkage in the carbamate group is susceptible to hydrolysis, particularly in alkaline media, which rapidly breaks the compound down into 3,5-xylenol and methylcarbamic acid.[1][2] This chemical property is a primary degradation pathway in the environment, especially in alkaline soils.[1] The rate of hydrolysis is dependent on pH and the composition of the medium.[1]
Mechanism of Action: Acetylcholinesterase Inhibition
The primary biochemical property of 3,5-Xylyl methylcarbamate is its activity as a cholinesterase inhibitor.[1][2][4][7] It carbamylates the serine hydroxyl group at the active site of the acetylcholinesterase (AChE) enzyme. This inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity in target organisms.[4] Unlike organophosphates, the inhibition by carbamates is typically reversible.[4]
Caption: Figure 2. Simplified mechanism of reversible acetylcholinesterase inhibition.
Synthesis and Manufacturing
There are two primary synthetic routes for the production of 3,5-Xylyl methylcarbamate.[2][3]
-
Reaction with Methyl Isocyanate: This method involves the direct reaction of 3,5-xylenol with methyl isocyanate, often in the presence of a catalyst.
-
Two-Step Phosgene Method: This route first involves reacting 3,5-xylenol with phosgene to form 3,5-dimethylphenyl chloroformate. This intermediate is then reacted with methylamine to yield the final product.[1][3]
Caption: Figure 3. The two main industrial synthesis pathways for XMC.
Experimental Protocols
Protocol 1: Synthesis via the Isocyanate Route
This protocol is a generalized procedure based on the known reactivity of phenols with isocyanates.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1 mole of 3,5-xylenol in a suitable anhydrous solvent (e.g., toluene or tetrahydrofuran).
-
Reaction: Add a catalytic amount of a tertiary amine (e.g., triethylamine) or a tin catalyst. Slowly add 1.05 moles of methyl isocyanate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure 3,5-Xylyl methylcarbamate.
-
Validation: Confirm the identity and purity of the product using techniques such as Melting Point determination, NMR spectroscopy, and Mass Spectrometry.
Protocol 2: Analytical Quantification by HPLC
This protocol outlines a general method for the analysis of carbamate pesticides.
-
Standard Preparation: Prepare a stock solution of analytical grade 3,5-Xylyl methylcarbamate in acetonitrile at a concentration of 100 µg/mL. From this stock, prepare a series of calibration standards ranging from 0.1 to 10 µg/mL by serial dilution.
-
Sample Preparation: For environmental or biological samples, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and remove interfering matrix components. The final extract should be dissolved in the mobile phase.
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound, or MS detection for higher sensitivity and specificity.
-
-
Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 3,5-Xylyl methylcarbamate in the samples by interpolating their peak areas on the calibration curve.
Safety and Toxicology
3,5-Xylyl methylcarbamate is a toxic compound, primarily acting as a neurotoxin through cholinesterase inhibition.[1][4] Exposure can occur through ingestion, inhalation, or dermal contact.[2] Symptoms of acute exposure are characteristic of carbamate poisoning and include nausea, vomiting, dizziness, and in severe cases, respiratory distress.[9] It is classified as moderately toxic with an oral LD50 in rats of 542 mg/kg.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[9]
Conclusion
3,5-Xylyl methylcarbamate is a well-characterized carbamate insecticide with a defined set of physical and chemical properties. Its efficacy is derived from its ability to reversibly inhibit acetylcholinesterase. Understanding its properties, particularly its stability and reactivity, is crucial for its effective application in agriculture, for assessing its environmental impact, and for ensuring the safety of those who handle it. The synthetic and analytical protocols provided herein offer a foundation for further research and development involving this compound.
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The Biological Activity of 3,5-Xylyl Methylcarbamate: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction
3,5-Xylyl methylcarbamate, also known as XMC, is a synthetic carbamate ester that has been utilized primarily as a contact insecticide.[1] It belongs to the broader class of carbamate pesticides, which were developed as alternatives to organophosphates, exhibiting a similar mode of action but with distinct kinetic properties.[2][3] This technical guide provides an in-depth exploration of the biological activity of 3,5-Xylyl methylcarbamate, designed for researchers, scientists, and professionals in drug development and toxicology. The focus is on its mechanism of action, metabolic pathways, and the experimental methodologies used to characterize its effects.
Physicochemical and Toxicological Profile
A comprehensive understanding of the biological activity of a compound begins with its fundamental properties.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Water Solubility | 470 mg/L at 20°C | [2] |
| Oral LD50 (Rat) | 542 mg/kg | [2] |
| Oral LD50 (Mouse) | 245 mg/kg | [2] |
| Primary Use | Agricultural insecticide | [1] |
Core Mechanism of Action: Reversible Cholinesterase Inhibition
The primary biological activity of 3,5-Xylyl methylcarbamate stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[3]
The inhibition of AChE by carbamates like XMC is a pseudo-irreversible process involving two key steps:
-
Reversible Binding: The carbamate molecule first binds non-covalently to the active site of the AChE enzyme, forming an enzyme-inhibitor complex.[4]
-
Carbamoylation: Subsequently, the carbamate transfers its carbamoyl group to a serine hydroxyl group within the active site of AChE, forming a carbamoylated enzyme. This covalent modification renders the enzyme inactive.[4]
Unlike the "irreversible" phosphorylation by organophosphates, the carbamoylated enzyme can undergo spontaneous hydrolysis, regenerating the active enzyme. However, this decarbamoylation process is significantly slower than the deacetylation of the natural substrate, acetylcholine, leading to a temporary but potent inhibition of AChE activity.[2][4] This reversible nature of inhibition is a key distinction between carbamate and organophosphate insecticides.[1][3]
The accumulation of acetylcholine in the synaptic cleft due to AChE inhibition leads to continuous stimulation of cholinergic receptors, resulting in hyper-excitation of the nervous system, paralysis, and ultimately, death in target insects.[3][5]
Caption: Comparative metabolic pathways of 3,5-Xylyl methylcarbamate in insects and mammals.
Experimental Protocols for Biological Activity Assessment
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for quantifying AChE activity and determining the inhibitory potential of compounds like 3,5-Xylyl methylcarbamate. [3]The principle involves the measurement of the product of a reaction between thiocholine (produced from the AChE-catalyzed hydrolysis of acetylthiocholine) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored anion with an absorbance maximum at 412 nm. [6][7] Step-by-Step Methodology for IC₅₀ Determination:
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer (pH 8.0).
-
DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
Acetylthiocholine Iodide (ATCI) Solution: Prepare a 75 mM solution of ATCI in deionized water.
-
AChE Solution: Prepare a stock solution of acetylcholinesterase (from electric eel or other sources) in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Inhibitor (3,5-Xylyl methylcarbamate) Stock Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer to achieve a range of final concentrations for testing.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
20 µL of DTNB solution.
-
10 µL of the appropriate 3,5-Xylyl methylcarbamate dilution (or buffer for control).
-
10 µL of AChE solution.
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (change in absorbance per minute) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity). [6]
-
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound. [8]It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., a neuronal cell line for neurotoxicity studies) in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3,5-Xylyl methylcarbamate in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, which represents the concentration of the compound that reduces cell viability by 50%.
-
Neurobehavioral and Sub-lethal Effects
Beyond acute toxicity, exposure to sub-lethal doses of carbamate insecticides can lead to a range of neurobehavioral and physiological effects in both target and non-target organisms.
In Mammals:
Studies on workers exposed to carbamates have suggested potential long-term neurobehavioral deficits, including issues with psychomotor skills and language function. [9][10]Animal studies have shown that acute exposure to N-methyl carbamates can lead to decreases in motor activity, which correlate with the degree of brain cholinesterase inhibition. [11] In Non-Target Organisms:
-
Pollinators: Sub-lethal exposure to insecticides can have detrimental effects on pollinators like bees. These effects can include impaired learning, reduced foraging efficiency, and disrupted navigation and mating processes. [12][13][14]* Soil Organisms: The environmental fate of 3,5-Xylyl methylcarbamate in soil is an important consideration for soil ecotoxicology. [15][16]Carbamates can impact soil invertebrate populations, which are crucial for soil health and nutrient cycling. [17][18]
Environmental Fate and Ecotoxicology
3,5-Xylyl methylcarbamate can enter the environment through its application in agriculture. [2]Its environmental persistence and impact are governed by several factors:
-
Hydrolysis: It is rapidly hydrolyzed in alkaline media but is relatively stable in neutral and weakly acidic aqueous solutions. [19]In soil, hydrolysis is a key degradation pathway. [2]* Photodegradation: It is relatively stable to light. [19]* Soil Mobility: It is expected to have moderate adsorption to soil. [2] The ecotoxicological profile indicates that while it is used to target specific insect pests, it can also pose a risk to non-target species, including beneficial insects and aquatic organisms. [2]
Conclusion
3,5-Xylyl methylcarbamate is a potent insecticide that exerts its primary biological effect through the reversible inhibition of acetylcholinesterase. Its selectivity for insects over mammals is largely due to more efficient metabolic detoxification in the latter. A thorough understanding of its mechanism of action, metabolic fate, and potential for off-target effects is crucial for its safe and effective use, as well as for the development of novel, more selective insect control agents. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological activities of this and other carbamate compounds.
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Hossain, S. M. Z., & Pinit, A. (2015). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. PubMed Central. Retrieved from [Link]
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Ecotox Centre. (n.d.). Acetylcholinesterase Inhibition. Retrieved from [Link]
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Environmental Chemistry. (n.d.). III Analytical Methods. Retrieved from [Link]
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Haz-Map. (n.d.). 3,5-Xylyl methylcarbamate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Metabolism Of Carbamate Insecticides. Retrieved from [Link]
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Das, S., & Mandal, S. (2016). Sub-lethal effects of pesticides on pollinators with special reference to honey bees. ResearchGate. Retrieved from [Link]
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Derstine, N., et al. (2025). Even sublethal insecticide dose may disrupt pollinator mating process. ScienceDaily. Retrieved from [Link]
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Tang, J., et al. (2001). Comparative metabolism of selected N-methylcarbamates by human and rat liver fractions. Sci-Hub. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Xylyl Methylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2024). Can I calculate the IC50 value from the Ellman assay? Retrieved from [Link]
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Padilla, S., et al. (2007). Comparison of acute neurobehavioral and cholinesterase inhibitory effects of N-methylcarbamates in rat. PubMed. Retrieved from [Link]
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Penn State Extension. (2022). Pesticides and Pollinators. Retrieved from [Link]
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The Ohio State University. (2018). Protecting Pollinators While Using Pesticides. Ohioline. Retrieved from [Link]
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Ohkawa, H., et al. (1972). Metabolism of m-Tolyl N-Methylcarbamate(Tsumacide®) in Rats, Houseflies and Bean Plant. J-STAGE. Retrieved from [Link]
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Alburaki, M., & Madbouly, M. D. (2024). The Sublethal Effects of Neonicotinoids on Honeybees. PubMed Central. Retrieved from [Link]
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Ramos, C. G., & Peñaloza, V. A. (2024). Current Developments in Soil Ecotoxicology. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Soil Ecotoxicology. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values for AChE inhibitors. Retrieved from [Link]
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van Gestel, C. A. M. (2012). Soil ecotoxicology: state of the art and future directions. ZooKeys. Retrieved from [Link]
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Docea, A. O., et al. (2025). Neurobehavioral effects of low dose exposure to chemical mixtures: a review. PubMed. Retrieved from [Link]
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Japan International Research Center for Agricultural Sciences. (n.d.). Method for the Residue Determination of Carbamate Pesticides in Crops. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]
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BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]
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van Gestel, C. A. M. (2012). Soil ecotoxicology: state of the art and future directions. PubMed Central. Retrieved from [Link]
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Wesseling, C., et al. (2002). Long-term neurobehavioral effects of mild poisonings with organophosphate and n-methyl carbamate pesticides among banana workers. PubMed. Retrieved from [Link]
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Corbel, V., et al. (2009). Evidence for inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet. PubMed Central. Retrieved from [Link]
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ResearchGate. (2025). Long-term Neurobehavioral Effects of Mild Poisonings with Organophosphate and n-Methyl Carbamate Pesticides among Banana Workers. Retrieved from [Link]
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Busby, D. G., et al. (1983). An interlaboratory comparison of data on brain cholinesterase activity in forest songbirds exposed to aerial application of Zectran. PubMed. Retrieved from [Link]
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Joint Research Centre. (n.d.). Pesticides residues in European agricultural soils. Retrieved from [Link]
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Singh, S., et al. (2024). Neurotoxic Effects of Pesticides: Implications for Neurodegenerative and Neurobehavioral Disorders. MDPI. Retrieved from [Link]
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Zhukova, A. V., et al. (2023). Quantification of 11 metabolites in rat urine after exposure to organophosphates. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values of acetylcholinesterase enzyme (AChE) inhibition... Retrieved from [Link]
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National Toxicology Program. (1987). NTP Toxicology and Carcinogenesis Studies of Methyl Carbamate (CAS No. 598-55-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies). PubMed. Retrieved from [Link]
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ResearchGate. (2025). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Retrieved from [Link]
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An In-depth Technical Guide to the Toxicological Profile of 3,5-Xylyl methylcarbamate
Abstract
This technical guide provides a comprehensive toxicological profile of 3,5-Xylyl methylcarbamate (XMC), a carbamate insecticide. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its mechanism of action, pharmacokinetic properties, and toxicological endpoints. By integrating established scientific principles with field-proven insights, this guide explains the causality behind experimental designs for toxicological evaluation. All methodologies are presented as self-validating systems, grounded in authoritative sources and international guidelines. This guide aims to be an essential resource for the scientific community involved in the assessment of carbamate pesticides.
Chemical Identity and Physicochemical Properties
3,5-Xylyl methylcarbamate, also known as XMC, is a synthetic carbamate ester.[1] It is an agricultural insecticide primarily used to control leafhoppers and planthoppers on rice and tea plants.[1]
Table 1: Chemical and Physical Properties of 3,5-Xylyl methylcarbamate
| Property | Value | Source |
| CAS Number | 2655-14-3 | [1] |
| Molecular Formula | C10H13NO2 | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Solubility | Practically insoluble in water (0.47 g/L at 20°C); Soluble in most organic solvents. | [1] |
| Stability | Stable to light and temperatures below 90°C; Rapidly hydrolyzed in alkaline media. | [1] |
Mechanism of Action: Reversible Cholinesterase Inhibition
The primary mechanism of toxicity for 3,5-Xylyl methylcarbamate is the reversible inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is critical for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses.
Inhibition of AChE by XMC leads to an accumulation of ACh in the synaptic cleft, resulting in excessive stimulation of cholinergic receptors. This overstimulation manifests as a cholinergic crisis, characterized by a range of symptoms from nausea and salivation to convulsions and respiratory failure.[1] Unlike organophosphate insecticides, the inhibition of AChE by carbamates is reversible. The carbamylated enzyme is relatively unstable and readily hydrolyzes to regenerate the active enzyme, leading to a shorter duration of toxic effects.[1]
Caption: Mechanism of acetylcholinesterase inhibition by 3,5-Xylyl methylcarbamate.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Understanding the pharmacokinetic profile of a xenobiotic is crucial for assessing its potential toxicity. While specific quantitative data for 3,5-Xylyl methylcarbamate in mammals is limited in the available literature, the general behavior of carbamates provides a strong framework for its expected absorption, distribution, metabolism, and excretion (ADME) profile.
Absorption
Exposure to 3,5-Xylyl methylcarbamate can occur through oral, dermal, and inhalation routes.[1] For agricultural workers, dermal contact and inhalation of aerosolized particles are the most probable routes of exposure.[1] Carbamates are generally well-absorbed through the skin and gastrointestinal tract.
Distribution
Following absorption, carbamates are distributed throughout the body. There is no evidence to suggest significant bioaccumulation of 3,5-Xylyl methylcarbamate in mammalian tissues due to its relatively rapid metabolism.
Metabolism
The metabolism of carbamates is a critical detoxification pathway. In mammals, the primary site of metabolism is the liver, where microsomal enzymes, particularly cytochrome P450s, play a key role. The main metabolic reactions for carbamates involve hydrolysis of the ester linkage, which detoxifies the compound by breaking it down into its constituent alcohol (3,5-xylenol) and methylcarbamic acid. The latter is unstable and decomposes to methylamine and carbon dioxide.
In insects, metabolism primarily involves hydroxylation of the benzene ring and the ring's methyl substituents.[1] A study on a related compound, methyl carbamate, revealed species-dependent variations in metabolism and clearance between rats and mice, with mice metabolizing and clearing the compound more rapidly.[2] This highlights the importance of considering species differences in toxicological assessments.
Excretion
The metabolites of 3,5-Xylyl methylcarbamate are more water-soluble than the parent compound and are readily excreted, primarily in the urine. For methyl carbamate, the parent compound accounted for approximately 90% of the material excreted in the urine of both rats and mice.[2]
Caption: Generalized ADME pathway for 3,5-Xylyl methylcarbamate.
Toxicological Endpoints
Acute Toxicity
Acute exposure to high doses of 3,5-Xylyl methylcarbamate can induce a cholinergic crisis. Symptoms are consistent with acetylcholinesterase inhibition and include nausea, vomiting, salivation, sweating, bradycardia, hypotension, and in severe cases, convulsions and death from respiratory muscle paralysis.[1]
Table 2: Acute Toxicity of 3,5-Xylyl methylcarbamate
| Species | Route | LD50 | Source |
| Rat | Oral | 542 mg/kg | [1] |
| Rabbit | Oral | 445 mg/kg | [1] |
The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to classify a substance's toxicity based on a limited number of animals.[3][4]
-
Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted overnight before dosing.
-
Dose Administration: A starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The test substance is administered orally by gavage in a single dose.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure: Depending on the outcome (mortality or survival) in the initial group of animals, the dose for the next group is either increased or decreased according to the guideline's defined steps.
-
Classification: The substance is classified into a toxicity category based on the observed outcomes at different dose levels.
The causality behind this experimental design is to minimize the number of animals used while still obtaining sufficient information to classify the chemical's acute toxicity for hazard labeling and risk assessment.
Subchronic and Chronic Toxicity
Repeated exposure to 3,5-Xylyl methylcarbamate at levels that do not cause acute toxicity can still lead to adverse health effects. A 90-day feeding study in rats and mice established a no-observed-adverse-effect level (NOAEL) of 230 mg/kg/day.[1] Studies on other carbamates have shown that chronic exposure can lead to effects on the liver and nervous system.
This protocol is designed to characterize the toxicity profile of a substance following repeated oral administration over 90 days.
-
Animal Selection: Typically, rodents (rats are preferred) of both sexes are used.
-
Dose Groups: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not significant mortality. The lowest dose should not produce any evidence of toxicity.
-
Administration: The test substance is administered daily, seven days a week, for 90 days, usually mixed in the diet or administered by gavage.
-
In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis.
-
Pathology: All animals are subjected to a full necropsy. Organs and tissues are weighed and examined microscopically.
This comprehensive evaluation allows for the determination of a NOAEL, which is crucial for deriving health-based guidance values such as the Acceptable Daily Intake (ADI).
Genotoxicity
There is a lack of specific genotoxicity data for 3,5-Xylyl methylcarbamate in the public domain. However, a study on the related compound, methylcarbamate, showed no mutagenic activity in the Ames test (a bacterial reverse mutation assay) but did indicate DNA damage in a comet assay in mammalian cells.[5] A standard battery of genotoxicity tests is required by regulatory agencies to assess the potential of a chemical to cause genetic damage.
A typical genotoxicity testing battery includes:
-
Ames Test (OECD Guideline 471): This bacterial reverse mutation assay assesses the ability of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.[6]
-
In Vitro Micronucleus Test (OECD Guideline 487): This test identifies substances that cause chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) in cultured mammalian cells.[7]
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): This assay evaluates genotoxicity in the bone marrow of rodents by measuring the formation of micronuclei in developing erythrocytes.
This battery of tests provides a comprehensive assessment of a substance's potential to induce gene mutations, and structural and numerical chromosome aberrations.
Carcinogenicity
3,5-Xylyl methylcarbamate is not classified as a human carcinogen by the International Agency for Research on Cancer (IARC). Studies on the related compound, methyl carbamate, have shown it to be a carcinogen in rats but not in mice, suggesting species-specific effects.[2]
Reproductive and Developmental Toxicity
This modern guideline provides a comprehensive assessment of reproductive and developmental effects and has largely replaced the traditional two-generation study.
-
Parental Generation (P): Male and female rats are exposed to the test substance for a pre-mating period, during mating, gestation, and lactation.
-
First Filial Generation (F1): Offspring are exposed from conception through lactation. A subset of F1 animals is selected and exposed through to sexual maturity.
-
Endpoints: A wide range of endpoints are evaluated in both the P and F1 generations, including reproductive performance, fertility, developmental milestones, and potential neurotoxicity and immunotoxicity in the offspring.
This study design allows for the detection of adverse effects on all stages of the reproductive cycle and on the developing organism.
Human Exposure and Risk Assessment
The primary route of exposure for the general population to 3,5-Xylyl methylcarbamate is through the diet, via consumption of agricultural products treated with this insecticide. For occupational exposure, dermal contact and inhalation are the main routes for workers involved in its manufacture and application.[1]
Risk assessment for 3,5-Xylyl methylcarbamate involves comparing the estimated human exposure levels to the health-based guidance values derived from toxicological studies, such as the NOAEL. An adequate margin of safety between the exposure level and the NOAEL indicates that the risk to human health is likely to be low.
Environmental Fate and Ecotoxicology
3,5-Xylyl methylcarbamate can enter the environment during its application as an insecticide. It is subject to hydrolysis, particularly in alkaline soils and water. Its mobility in soil is considered low. Bioconcentration factors have been determined in various aquatic organisms. As a cholinesterase inhibitor, it can be toxic to non-target organisms, including beneficial insects and aquatic life.
Conclusion
3,5-Xylyl methylcarbamate is a carbamate insecticide with a well-defined mechanism of action as a reversible acetylcholinesterase inhibitor. Its toxicological profile is characterized by acute cholinergic effects at high doses. Based on available data, it is not considered to be genotoxic or carcinogenic to humans. However, a lack of specific data on its reproductive and developmental toxicity warrants further investigation, although studies on other carbamates suggest a potential for such effects at high exposure levels. Prudent risk assessment and adherence to safety guidelines are essential to minimize potential human and environmental exposure.
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The Environmental Trajectory of 3,5-Xylyl Methylcarbamate: A Technical Guide to its Fate and Degradation
Foreword: Understanding the Environmental Lifecycle of a Carbamate Insecticide
For researchers, scientists, and drug development professionals, a comprehensive understanding of a chemical's environmental fate is paramount for responsible innovation and risk assessment. This guide provides an in-depth technical exploration of the environmental journey of 3,5-Xylyl methylcarbamate (XMC), a carbamate insecticide. Our focus will be on the intricate mechanisms governing its degradation in various environmental compartments, the factors influencing its persistence, and the methodologies employed to study these processes. This document moves beyond a simple recitation of facts, aiming to provide a causal understanding of the experimental choices and the scientific principles that underpin our knowledge of this compound.
Physicochemical Profile of 3,5-Xylyl Methylcarbamate
3,5-Xylyl methylcarbamate, also known as XMC, is a synthetic carbamate ester derived from methylcarbamic acid and 3,5-xylenol.[1] It has been utilized as an insecticide, particularly for the control of leafhoppers and planthoppers in rice and tea cultivation.[1][2] Its environmental behavior is fundamentally governed by its physical and chemical properties.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃NO₂ | [1] |
| Molar Mass | 179.22 g/mol | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Water Solubility | 0.47 g/L at 20 °C | [1] |
| Melting Point | 99 °C | [3] |
| Vapor Pressure | 6.8 x 10⁻³ Pa at 25 °C | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 2.23 | [3] |
The moderate water solubility and Log Kow of XMC suggest a potential for mobility in aqueous environments, yet also a tendency to partition into organic matter in soil and sediment. Its relatively low vapor pressure indicates that volatilization from soil and water surfaces is not a significant dissipation route.[3]
Abiotic Degradation: The Role of Chemical Hydrolysis
The primary abiotic degradation pathway for 3,5-Xylyl methylcarbamate is hydrolysis.[3] This process involves the cleavage of the carbamate ester linkage, yielding 3,5-xylenol and N-methylcarbamic acid. The latter is unstable and further degrades to methylamine and carbon dioxide.[4][5]
The rate of hydrolysis is highly dependent on pH. XMC is rapidly hydrolyzed in alkaline media, while it is relatively stable in neutral and weakly acidic aqueous solutions.[1] This pH-dependent hydrolysis follows pseudo-first-order kinetics.[6] The mechanism in alkaline conditions is typically an elimination-conjugate base (E1cB) pathway, which involves the formation of a methyl isocyanate intermediate.[7]
Temperature also plays a crucial role, with hydrolysis rates increasing at higher temperatures.[6] It is important to note that XMC is stable to light, meaning photolysis in soil or water is not a significant degradation pathway.[3]
Experimental Protocol: Abiotic Hydrolysis Study (Following OECD Guideline 111)
This protocol outlines a standardized method for determining the rate of hydrolysis of a chemical substance as a function of pH.[4][8][9][10][11]
Objective: To determine the abiotic hydrolysis rate constants and half-life of 3,5-Xylyl methylcarbamate at different pH values (4, 7, and 9) and temperatures.
Methodology:
-
Preparation of Sterile Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Application: Add a known concentration of 3,5-Xylyl methylcarbamate (non-labeled or radiolabeled) to the buffer solutions. The concentration should not exceed 0.01 M or half of its water solubility.[4]
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C). For a preliminary test to assess stability, incubation at 50°C for 5 days is recommended.[4][11]
-
Sampling: At appropriate time intervals, collect duplicate samples from each incubation flask.
-
Analysis: Analyze the samples for the concentration of the parent compound and its primary hydrolysis product, 3,5-xylenol, using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Analysis: Plot the natural logarithm of the concentration of 3,5-Xylyl methylcarbamate versus time. The pseudo-first-order rate constant (k) is the negative of the slope of this line. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2)/k.
Caption: Workflow for an abiotic hydrolysis study of 3,5-Xylyl methylcarbamate.
Biotic Degradation: The Microbial Contribution
Microbial degradation is a critical process in the environmental dissipation of 3,5-Xylyl methylcarbamate, primarily occurring in soil and water. The initial and rate-limiting step is often the hydrolysis of the carbamate bond, a reaction that can be catalyzed by microbial enzymes.[12][13]
3.1. Hydrolysis of the Parent Compound
A variety of soil microorganisms, including bacteria from the genera Pseudomonas, Arthrobacter, and Bacillus, are known to possess carboxylesterases capable of hydrolyzing carbamate insecticides.[12][13] These enzymes cleave the ester linkage of 3,5-Xylyl methylcarbamate to produce 3,5-xylenol and N-methylcarbamic acid.
3.2. Degradation of the Primary Metabolite: 3,5-Xylenol
The primary degradation product, 3,5-xylenol, is further metabolized by soil and aquatic microorganisms. Specific bacterial strains have been identified that can utilize 3,5-xylenol as a sole source of carbon and energy.
-
Rhodococcus sp. CHJ602: This bacterium degrades 3,5-xylenol through a novel pathway involving sequential methyl oxidation. The initial step is the oxidation of one of the methyl groups to form 3-hydroxymethyl-5-methylphenol, which is then further oxidized to 3-hydroxy-5-methyl benzaldehyde and 3-hydroxy-5-methylbenzoate. A subsequent oxidation of the second methyl group leads to 5-hydroxyisophthalicate, which is then metabolized via the protocatechuate pathway.[12][14]
-
Pseudomonas putida NCIB 9869: This strain is known to degrade 3,5-xylenol via a gentisate pathway.[14]
The complete mineralization of 3,5-Xylyl methylcarbamate ultimately leads to the formation of carbon dioxide, water, and inorganic nutrients.
Caption: Proposed microbial degradation pathway of 3,5-Xylyl methylcarbamate.
Experimental Protocol: Aerobic and Anaerobic Transformation in Soil (Following OECD Guideline 307)
This protocol is designed to evaluate the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[2][5][15][16][17]
Objective: To determine the rate of aerobic and anaerobic transformation of 3,5-Xylyl methylcarbamate in soil and identify major transformation products.
Methodology:
-
Soil Selection and Characterization: Select and characterize relevant soil types (e.g., sandy loam, silt loam).
-
Test Substance Application: Apply ¹⁴C-labeled 3,5-Xylyl methylcarbamate to soil samples at a rate corresponding to its recommended agricultural application rate.
-
Incubation:
-
Aerobic: Incubate the soil samples in the dark at a constant temperature (e.g., 20°C) and moisture content. Continuously supply air and trap evolved ¹⁴CO₂.
-
Anaerobic: After an initial aerobic phase, flood the soil samples with water and purge with an inert gas (e.g., nitrogen) to establish anaerobic conditions.
-
-
Sampling: At predetermined intervals (up to 120 days), collect triplicate soil samples.[15][16]
-
Extraction: Extract the soil samples with appropriate solvents to recover the parent compound and its transformation products.
-
Analysis:
-
Quantify the radioactivity in the extracts and soil residues using Liquid Scintillation Counting (LSC).
-
Identify and quantify 3,5-Xylyl methylcarbamate and its transformation products using HPLC with radiometric detection and/or LC-MS/MS.
-
-
Data Analysis: Determine the dissipation time for 50% and 90% of the applied substance (DT₅₀ and DT₉₀) and model the degradation kinetics.
Environmental Persistence and Mobility
The persistence of 3,5-Xylyl methylcarbamate in the environment is influenced by a combination of its degradation rates and its interaction with environmental matrices.
4.1. Persistence in Soil
The half-life of 3,5-Xylyl methylcarbamate in soil is variable and depends on soil properties, particularly pH and organic matter content.
| Soil Type | pH | Half-life (days) | Source |
| Silt | 7.85 | 12.8 | [1] |
| Silt Loam | 7.20 | 30 | [1] |
| Silt Loam | 7.05 | 27 | [1] |
| Silt Loam | 6.85 | 42 | [1] |
| Sandy | - | 190 | [1] |
| Peaty | - | 750 | [1] |
The longer half-life in peaty soil is likely due to strong adsorption to organic matter and lower soil pH, which reduces the rate of both biotic and abiotic hydrolysis.[1]
4.2. Mobility in Soil
The mobility of 3,5-Xylyl methylcarbamate in soil is considered to be low to moderate. Its Koc value, estimated from its Log Kow, suggests moderate adsorption to soil organic carbon.[3] However, it has been observed to form strong complexes with humic materials, which can lead to irreversible adsorption and reduced leaching potential.[3]
Ecotoxicological Profile
The ecotoxicological effects of 3,5-Xylyl methylcarbamate and its primary degradation product, 3,5-xylenol, are crucial for a comprehensive environmental risk assessment.
5.1. Aquatic Ecotoxicity
Carbamate insecticides are known to be toxic to aquatic organisms through the inhibition of acetylcholinesterase.[1]
| Organism | Endpoint | Value (mg/L) | Source |
| Rainbow Trout (Oncorhynchus mykiss) | 96h LC₅₀ | 0.9 | [18] |
| Bluegill (Lepomis macrochirus) | 96h LC₅₀ | 0.7 - 0.9 | [18] |
| Daphnia magna (Water Flea) | 48h EC₅₀ | 1.4 - 15 | [19] |
The toxicity of 3,5-xylenol to aquatic organisms, such as zebrafish, has also been demonstrated.[12]
5.2. Terrestrial Ecotoxicity
Earthworms are important bioindicators for soil health. Carbamates can exert toxic effects on earthworms, affecting their growth, reproduction, and biochemical processes.[20][21] While specific data for 3,5-Xylyl methylcarbamate is limited, studies on other carbamates indicate a potential for adverse effects on soil fauna.[21] Furthermore, high concentrations of xylenols can be toxic to soil microorganisms, potentially inhibiting the very biological processes that contribute to their degradation.[22]
Analytical Methodologies
Accurate quantification of 3,5-Xylyl methylcarbamate and its metabolites in environmental samples is essential for fate and exposure studies.
6.1. Sample Preparation
-
Water Samples: Liquid-liquid extraction with a solvent like methylene chloride or solid-phase extraction (SPE) using C18 cartridges are common methods.
-
Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with solvents such as acetonitrile are effective. A cleanup step using silica gel or Florisil may be necessary to remove interfering substances.
6.2. Instrumental Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector or, for greater sensitivity and specificity, a mass spectrometer (LC-MS/MS) is the preferred method for the analysis of carbamates. Reversed-phase C18 columns are typically used for separation.
-
Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) can also be used, although derivatization may be necessary for these thermally labile compounds.
Conclusion: A Synthesis of a Molecule's Environmental Journey
The environmental fate of 3,5-Xylyl methylcarbamate is a multifaceted process driven by a combination of abiotic and biotic mechanisms. Its persistence is moderate and highly dependent on environmental conditions, particularly soil pH and organic matter content. The primary degradation pathway is hydrolysis of the carbamate linkage, leading to the formation of 3,5-xylenol, which is then further mineralized by a diverse community of soil microorganisms. While our understanding of these processes is robust, further research into the specific enzymes responsible for the initial hydrolysis and a more detailed characterization of the microbial communities involved would provide a more complete picture. The ecotoxicological data underscore the importance of responsible use to minimize potential impacts on non-target organisms. This guide provides a solid foundation for researchers to design and interpret studies on the environmental fate of 3,5-Xylyl methylcarbamate and similar compounds, ultimately contributing to a more sustainable approach to crop protection.
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- Prime Scholars. (n.d.).
- ResearchGate. (n.d.).
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In-Depth Technical Guide to the Solubility of 3,5-Xylyl Methylcarbamate in Organic Solvents
Foreword: Understanding the Critical Role of Solubility in Research and Development
For researchers, scientists, and professionals in drug development and agrochemical formulation, a thorough understanding of a compound's solubility is paramount. It is a fundamental physicochemical property that dictates a substance's behavior in various media, influencing everything from reaction kinetics and purification strategies to bioavailability and environmental fate. This guide provides a comprehensive technical overview of the solubility of 3,5-Xylyl methylcarbamate, a carbamate insecticide, in a range of common organic solvents. By delving into the theoretical underpinnings, providing robust experimental protocols, and presenting available quantitative data, this document aims to equip scientists with the knowledge necessary to effectively work with this compound.
Physicochemical Profile of 3,5-Xylyl Methylcarbamate
Before exploring its solubility, it is essential to understand the key physicochemical properties of 3,5-Xylyl methylcarbamate (CAS No: 2655-14-3). These characteristics intrinsically govern its interaction with various solvents.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | |
| Melting Point | 99 °C | [1] |
| Appearance | Colorless crystalline solid | [2] |
| logP (Octanol-Water Partition Coefficient) | 2.23 | [2] |
| Water Solubility | 0.47 g/L (470 mg/L) at 20 °C | , [2][3] |
| Stability | Rapidly hydrolyzed in alkaline media; relatively stable in neutral and weakly acidic solutions. Stable to light and temperatures up to 90°C. | , [2][3] |
Theoretical Principles of Solubility
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. A more nuanced perspective considers the interplay of intermolecular forces between the solute (3,5-Xylyl methylcarbamate) and the solvent.
3,5-Xylyl methylcarbamate possesses both polar and non-polar characteristics. The carbamate group (-OCONH-) is polar and capable of acting as a hydrogen bond donor (N-H) and acceptor (C=O and O-C). The dimethyl-substituted phenyl ring, however, is non-polar. The overall solubility in a given organic solvent is therefore a balance of these competing characteristics.
-
Polar Solvents (e.g., Alcohols, Acetone, Acetonitrile): These solvents can engage in hydrogen bonding and dipole-dipole interactions with the polar carbamate moiety of 3,5-Xylyl methylcarbamate, leading to favorable dissolution.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces with the non-polar aromatic ring and methyl groups. While some solubility is expected, it is generally lower than in polar solvents.
-
Temperature Effects: For most solid solutes, solubility in organic solvents increases with temperature.[4] This is because the endothermic process of breaking the crystal lattice of the solute and disrupting solvent-solvent interactions is favored at higher temperatures, which provide the necessary energy for these processes.
Below is a conceptual diagram illustrating the key molecular interactions influencing the solubility of 3,5-Xylyl methylcarbamate.
Caption: Intermolecular forces governing the solubility of 3,5-Xylyl methylcarbamate.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for 3,5-Xylyl methylcarbamate in various organic solvents at 20°C. It is important to note that this data is limited, and further experimental determination across a broader range of solvents and temperatures is recommended for specific applications.
| Solvent | CAS No. | Solubility (g/L) at 20°C |
| Acetone | 67-64-1 | 5.74 |
| Benzene | 71-43-2 | 2.04 |
| Ethanol | 64-17-5 | 3.52 |
| Ethyl Acetate | 141-78-6 | 2.77 |
| Cyclohexanone | 108-94-1 | Soluble (quantitative data not available) |
| 3,5,5-Trimethylcyclohex-2-enone | 78-59-1 | Soluble (quantitative data not available) |
| Cyclohexane | 110-82-7 | A 10 µg/mL solution is commercially available, suggesting at least this level of solubility.[5] |
| Acetonitrile | 75-05-8 | A 10 µg/mL solution is commercially available, suggesting at least this level of solubility.[5] |
Data sourced from PubChem, unless otherwise noted.[2]
Experimental Determination of Solubility: A Validated Protocol
For instances where precise solubility data is required, the Shake-Flask Method , as outlined in the OECD Guideline for the Testing of Chemicals, Section 105, is the gold standard for determining the water solubility of substances.[6][7][8][9] This protocol can be readily adapted for use with organic solvents.
The principle of this method is to saturate a solvent with the solute by agitation in the presence of an excess of the solid solute. The resulting saturated solution is then separated from the undissolved solid and the concentration of the solute in the clear solution is determined by a suitable analytical method.
Materials and Equipment
-
3,5-Xylyl methylcarbamate (analytical standard grade, >98% purity)
-
Organic solvents (HPLC grade or equivalent)
-
Volumetric flasks and pipettes (Class A)
-
Glass vials or flasks with screw caps and PTFE-lined septa
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance (readable to at least 0.1 mg)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Step-by-Step Experimental Workflow
The following workflow is a detailed adaptation of the OECD 105 guideline for determining the solubility of 3,5-Xylyl methylcarbamate in organic solvents.
Caption: Experimental workflow for the Shake-Flask solubility determination.
Causality Behind Experimental Choices
-
Use of Excess Solute: This ensures that the solvent becomes fully saturated, and a true equilibrium solubility is measured.
-
Thermostatically Controlled Agitation: Temperature is a critical factor influencing solubility. Maintaining a constant and defined temperature is essential for reproducible and accurate results. Agitation facilitates the dissolution process and helps in reaching equilibrium faster.
-
Equilibration Time: A sufficient equilibration period is crucial to ensure that the dissolution process has reached a steady state. Preliminary tests are often conducted to determine the minimum time required to reach equilibrium.
-
Centrifugation and Filtration: These steps are critical for the complete removal of any undissolved solid particles from the saturated solution. The presence of even minute solid particles in the sample for analysis would lead to an overestimation of the solubility.
-
Validated Analytical Method: The use of a sensitive and specific analytical technique like HPLC or GC-MS is necessary for the accurate quantification of the dissolved 3,5-Xylyl methylcarbamate in the solvent.
Analytical Methods for Concentration Determination
The accurate determination of 3,5-Xylyl methylcarbamate concentration in the saturated solvent is a cornerstone of a reliable solubility study. Both HPLC and GC-MS are suitable techniques.
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice for carbamate analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically used. Detection is commonly performed using a UV detector at a wavelength where 3,5-Xylyl methylcarbamate exhibits strong absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity. However, as carbamates can be thermally labile, careful optimization of the injection port temperature is necessary to prevent degradation.
For both methods, a calibration curve must be prepared using standard solutions of 3,5-Xylyl methylcarbamate of known concentrations in the same solvent used for the solubility determination.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the solubility of 3,5-Xylyl methylcarbamate in organic solvents, grounded in theoretical principles and established experimental protocols. The provided quantitative data, though limited, serves as a valuable starting point for researchers. It is evident that a more extensive dataset, particularly exploring the influence of temperature, would be highly beneficial to the scientific community. The detailed experimental protocol, based on the OECD 105 guideline, offers a robust framework for generating such data in a standardized and reliable manner. As research and development in agrochemicals and pharmaceuticals continue to evolve, a deep understanding of fundamental properties like solubility will remain indispensable for innovation and success.
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OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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Situ Biosciences. OECD 105 - Water Solubility. [Link]
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Human Metabolome Database. Showing metabocard for 3,5-Dimethylphenyl methylcarbamate (HMDB0031811). [Link]
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-
EUROLAB. OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. [Link]
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-
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Methodological & Application
Application Notes & Protocols: Analytical Methods for the Detection of 3,5-Xylyl Methylcarbamate (XMC)
Abstract
This document provides a comprehensive technical guide for the quantitative analysis of 3,5-Xylyl methylcarbamate (XMC), a carbamate insecticide. As an acetylcholinesterase inhibitor used primarily on rice and tea crops, monitoring its residue levels in environmental and agricultural matrices is critical for regulatory compliance and consumer safety.[1] This guide moves beyond a simple recitation of steps, delving into the causality behind methodological choices to empower researchers, scientists, and drug development professionals with a robust framework for analysis. We will explore field-proven sample preparation techniques, including QuEChERS and Solid-Phase Extraction (SPE), and detail instrumental analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each section includes detailed, step-by-step protocols and discusses the critical parameters that ensure data integrity and method validity, in accordance with international standards.[2][3]
Introduction to 3,5-Xylyl Methylcarbamate (XMC)
3,5-Xylyl methylcarbamate (IUPAC name: 3,5-dimethylphenyl methylcarbamate) is a synthetic carbamate insecticide.[1][4] Like other compounds in its class, its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function in both insects and mammals.[1][5]
Chemical & Physical Properties:
-
Molecular Weight: 179.22 g/mol [1]
-
Solubility: Practically insoluble in water (0.47 g/L at 20°C), but soluble in most organic solvents like acetone and ethanol.[1]
-
Stability: XMC is stable to light and temperatures below 90°C but is rapidly hydrolyzed in alkaline media.[1][5] This instability in basic conditions is a critical consideration for both sample preparation and analytical method design.
The potential for human exposure through consumption of treated crops necessitates sensitive and reliable analytical methods to enforce maximum residue limits (MRLs).
Overall Analytical Workflow
A successful analysis of XMC hinges on a systematic workflow that effectively isolates the analyte from a complex matrix and presents it for accurate quantitation. The process is universally applicable, though the specific techniques employed may vary based on the sample matrix and desired sensitivity.
Caption: General analytical workflow for XMC residue analysis.
Sample Preparation: The Foundation of Accurate Analysis
The primary objective of sample preparation is to extract XMC from the sample matrix while simultaneously removing interfering compounds that could compromise the analysis.[7] The choice of technique is dictated by the matrix type (e.g., water, soil, crop) and the subsequent analytical instrumentation.
Method 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Causality: The QuEChERS method has become the de facto standard for multi-residue pesticide analysis in food matrices.[8] Its utility stems from a streamlined process combining a salting-out extraction with dispersive solid-phase extraction (dSPE) for cleanup. This minimizes solvent usage and sample handling time while providing excellent recoveries for a broad range of pesticides, including polar to non-polar compounds like XMC.[8][9][10]
Protocol: QuEChERS Extraction from Leafy Greens (e.g., Tea Leaves)
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like tea, a pre-wetting step is crucial; add 10 mL of reagent water and allow the sample to hydrate for 30 minutes.[8][11]
-
Fortification (for QC): For quality control samples (e.g., matrix spikes), add the appropriate volume of XMC standard solution and vortex for 30 seconds.
-
Extraction: Add 10 mL of acetonitrile (with 1% acetic acid to improve stability of base-sensitive carbamates) to the tube.[12] Cap and shake vigorously for 1 minute. The use of acetonitrile provides efficient extraction and is immiscible with water upon the addition of salts.
-
Salting-Out: Add a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[8] The magnesium sulfate facilitates the separation of the aqueous and organic layers, while the salts partition the pesticides into the acetonitrile layer.[10]
-
Centrifugation: Shake immediately for 1 minute and centrifuge at ≥3,000 g for 5 minutes.[8]
-
Dispersive SPE (dSPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube. For XMC in tea, a common dSPE composition is 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), and 25 mg C18.[8]
-
Causality: PSA removes organic acids and some sugars. C18 removes non-polar interferences like fats and waxes. MgSO₄ removes residual water.
-
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge for 5 minutes at ≥3,000 g.
-
Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for analysis. For LC-MS/MS, a 10x dilution with water may be necessary to reduce matrix effects.[8]
Method 2: Solid-Phase Extraction (SPE)
Causality: SPE is an exceptionally effective technique for aqueous samples, such as agricultural runoff or groundwater. It functions as both an extraction and concentration method, allowing for the detection of trace-level contaminants by passing a large volume of sample over a solid sorbent that retains the analyte.[13][14] Reversed-phase SPE with a C18 sorbent is ideal for moderately non-polar compounds like XMC.
Protocol: SPE Extraction from Water
-
Sample Pre-treatment: Adjust the water sample (e.g., 500 mL) to a neutral pH (~7.0) to ensure the stability of XMC. Filter the sample through a 0.45 µm filter to remove particulate matter that could clog the SPE cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of reagent water.[15] This activates the stationary phase, ensuring proper retention of the analyte. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample onto the cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
Washing: After loading, wash the cartridge with 5 mL of reagent water to remove highly polar interferences that were not retained.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained XMC from the cartridge by passing a small volume of a suitable organic solvent, such as 5-10 mL of acetonitrile or ethyl acetate, through the cartridge.[16]
-
Concentration & Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.[16] Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis or a suitable solvent for GC analysis.
Caption: Comparison of QuEChERS and SPE sample preparation workflows.
Instrumental Analysis
The choice between liquid and gas chromatography depends on analyte properties, required sensitivity, and available instrumentation. Both are powerful techniques for XMC analysis.
Method 1: High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the preferred method for many carbamates because it avoids the high temperatures of a GC inlet, which can cause thermal degradation of labile compounds.[17] Coupling HPLC with tandem mass spectrometry (UHPLC-MS/MS) provides exceptional sensitivity and specificity, making it the gold standard for trace residue analysis.[18][19]
Protocol: HPLC with UV Detection
-
Analytical Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[20]
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B) is typical.
-
Example Gradient: Start at 30% A, ramp to 70% A over 10 minutes, hold for 2 minutes, return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[20]
-
Column Temperature: 30°C.[20]
-
Injection Volume: 10-20 µL.[20]
-
Detection: UV at 220 nm.[9] While less specific than MS, it is a cost-effective screening technique.
Protocol: UHPLC-MS/MS
-
Analytical Column: C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: As above, but using LC-MS grade solvents with 0.1% formic acid to promote ionization.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Rationale: MRM provides high selectivity by monitoring a specific precursor ion to product ion fragmentation. For XMC (precursor m/z 180.1 [M+H]⁺), a common transition is the loss of methyl isocyanate, resulting in a product ion corresponding to 3,5-xylenol (m/z 123.1).
-
-
Typical MRM Transitions for XMC:
-
Quantifier: 180.1 → 123.1
-
Qualifier: 180.1 → 95.1
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS offers excellent chromatographic resolution and provides confident analyte identification through characteristic mass spectral fragmentation patterns. While carbamates can be thermally labile, modern GC systems with optimized injection techniques can successfully analyze them.[17][21] For robust, routine analysis, derivatization can be employed to increase thermal stability.[22]
Protocol: GC-MS Analysis
-
Derivatization (Optional): Trifluoroacetylation (TFA) of the amine formed after hydrolysis is a classic approach to create a stable, electron-capture sensitive derivative.[22] However, direct injection is often feasible.
-
Injector: Splitless mode at 250°C. Use of a cooled injection system or a short residence time in a hot inlet can minimize degradation.
-
GC Column: A mid-polarity column such as a 50% phenyl-methylpolysiloxane (e.g., BPX-50, 60m x 0.25mm, 0.25µm film).[17]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[17]
-
Oven Program: 70°C (hold 1 min), ramp at 10°C/min to 300°C (hold 6 min).[17]
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Key Ions for XMC (m/z): 179 (Molecular Ion), 122 (loss of HNCO-CH₃), 107 (xylyl fragment).[1]
-
Table 1: Comparison of Instrumental Method Performance
| Parameter | HPLC-UV | UHPLC-MS/MS | GC-MS |
| Principle | UV Absorbance | Mass-to-Charge Ratio | Mass-to-Charge Ratio |
| Specificity | Low to Moderate | Very High | High |
| Sensitivity (Typical LOQ) | 50 - 100 µg/kg | 0.01 - 10 µg/kg[12] | 10 - 50 µg/kg |
| Primary Advantage | Cost-effective, simple | Highest sensitivity & specificity | Robust, excellent for confirmation |
| Primary Challenge | Matrix interferences | Matrix effects (suppression) | Analyte thermal lability |
Method Validation and Quality Control
Causality: Method validation is a mandatory process that provides documented evidence that an analytical procedure is suitable for its intended purpose.[9][23] It ensures that the data generated is accurate, reliable, and defensible. Laboratories performing official control must adhere to guidelines such as those in SANCO/11312/2021 or be accredited to ISO/IEC 17025.[2][23]
Table 2: Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Linearity (R²) | Demonstrate proportional response to concentration. | R² ≥ 0.99[9][12] |
| Accuracy (Recovery) | Measure the agreement between the measured and known value. | 70 - 120%[21] |
| Precision (RSD%) | Measure the variability of repeated measurements. | ≤ 20%[9] |
| Selectivity | Ensure no significant interference at the analyte retention time. | No interfering peaks in blank matrix >30% of LOQ. |
| Limit of Quantitation (LOQ) | Lowest concentration quantifiable with acceptable accuracy/precision. | Signal-to-Noise ≥ 10; must be validated with spikes.[9] |
| Matrix Effect (%) | Assess signal suppression or enhancement from the matrix. | -20% to +20% is ideal; can be corrected with matrix-matched standards.[12] |
Routine Quality Control (QC) Procedures:
-
Method Blank: A blank matrix sample processed identically to real samples to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of XMC to monitor method accuracy and precision.
-
Matrix Spike/Spike Duplicate: A sample fortified with a known amount of analyte to assess matrix-specific accuracy and precision.
-
Calibration Verification: A mid-level calibration standard analyzed periodically to ensure instrument stability.
Caption: Decision tree for selecting an appropriate analytical method for XMC.
References
-
Determination of Carbamate and Organophosphorus Pesticides in Vegetable Samples and the Efficiency of Gamma-Radiation in Their Removal. (n.d.). National Institutes of Health. [Link]
-
METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. (2019). European Commission. [Link]
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Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. (n.d.). Ministry of Health, Labour and Welfare, Japan. [Link]
-
Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. (2018). ResearchGate. [Link]
-
Validation of Chemical Methods for Residue Analysis. (n.d.). Wageningen University & Research. [Link]
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Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. (2013). Agilent Technologies. [Link]
-
3,5-Xylyl Methylcarbamate. (n.d.). PubChem, National Institutes of Health. [Link]
-
Determination of N-methylcarbamate pesticides in environmental samples by an automated solid-phase extraction and liquid chromatographic method based on post-column photolysis and chemiluminescence detection. (2001). ResearchGate. [Link]
-
N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). (2007). U.S. Environmental Protection Agency. [Link]
-
Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. (2022). National Institutes of Health. [Link]
-
3,5-Xylyl Methylcarbamate | C10H13NO2 | CID 17563. (n.d.). PubChem, National Institutes of Health. [Link]
-
Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. (2021). National Institutes of Health. [Link]
-
Method for the Residue Determination of Carbamate Pesticides in Crops. (n.d.). Japan International Research Center for Agricultural Sciences. [Link]
-
Automated Solid-Phase Extraction (SPE) for Pesticides. (2022). California Environmental Protection Agency. [Link]
-
3,5-Xylyl methylcarbamate - Hazardous Agents. (n.d.). Haz-Map. [Link]
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QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. (2017). PubMed. [Link]
-
Analytical Methods. (n.d.). Japan International Cooperation Agency. [Link]
-
Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS. (2023). National Institutes of Health. [Link]
-
A Comprehensive Approach to Pesticide Residue Testing, Including Non-Target Analysis, for Fruits, Vegetables, and Nuts. (n.d.). Restek. [Link]
-
Determination of Derivatized Carbamate Insecticides by GC-MS/MS. (n.d.). SCISPEC. [Link]
-
QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue. (2018). National Institutes of Health. [Link]
-
3,5-Dimethylphenyl methylcarbamate (HMDB0031811). (n.d.). Human Metabolome Database. [Link]
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Introduction: The Analytical Imperative for 3,5-Xylyl Methylcarbamate
An Application Note and Protocol for the Gas Chromatographic Analysis of 3,5-Xylyl Methylcarbamate
3,5-Xylyl methylcarbamate, also known as XMC, is a carbamate insecticide used to control a variety of pests, particularly on rice and tea crops.[1] As with many agrochemicals, monitoring its residue levels in food products and environmental samples is crucial for ensuring consumer safety and environmental protection. The presence of such residues is strictly regulated, necessitating robust and reliable analytical methods for their quantification.[2]
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like 3,5-Xylyl methylcarbamate. However, the direct analysis of carbamate pesticides by GC can be challenging due to their thermal instability, which can lead to degradation in the hot injector port or on the column.[3][4] This application note provides a detailed protocol for the analysis of 3,5-Xylyl methylcarbamate using Gas Chromatography coupled with either a Nitrogen-Phosphorus Detector (NPD) for selective and sensitive screening or a Mass Spectrometer (MS) for definitive confirmation. The methodologies described herein are designed to minimize thermal degradation and ensure accurate and precise quantification.
I. Sample Preparation: The QuEChERS Approach
For the extraction of 3,5-Xylyl methylcarbamate from complex matrices such as fruits, vegetables, and soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective and widely adopted for multi-residue pesticide analysis.[5]
Protocol for Sample Extraction and Clean-up
-
Homogenization : Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
Hydration (if necessary) : For dry samples (e.g., cereals, tea leaves), add an appropriate amount of reagent water to rehydrate the sample before extraction.
-
Extraction :
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Seal the tube tightly and shake vigorously for 1 minute. This partitions the pesticides into the acetonitrile layer.
-
Centrifuge at ≥3000 rpm for 5 minutes to separate the organic layer from the solid sample matrix and water.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up :
-
Transfer an aliquot of the acetonitrile supernatant to a 2 mL or 15 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and magnesium sulfate (to remove excess water).
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes.
-
-
Final Extract Preparation :
-
Carefully transfer the cleaned supernatant into a new vial.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent, such as cyclohexane or a mixture of toluene and acetone, to a final volume of 1 mL for GC analysis.[6]
-
II. Instrumental Analysis: GC-NPD and GC-MS Methods
The choice of detector in gas chromatography depends on the desired level of selectivity and sensitivity. A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds like 3,5-Xylyl methylcarbamate and offers excellent sensitivity.[7][8] For unambiguous identification and confirmation, Mass Spectrometry (MS) is the preferred method.
Gas Chromatography Conditions
The following table outlines the recommended GC parameters for the analysis of 3,5-Xylyl methylcarbamate.
| Parameter | Recommended Setting |
| GC System | Agilent 6890/7890 or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Mode | Pulsed Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial 70°C, hold for 2 min, ramp at 25°C/min to 150°C, hold for 0 min, ramp at 10°C/min to 280°C, hold for 5 min |
Detector-Specific Parameters
| Parameter | Recommended Setting |
| Detector Temperature | 300°C |
| Hydrogen Flow | 3.0 mL/min |
| Air Flow | 60 mL/min |
| Makeup Gas (Helium) | 10 mL/min |
| Parameter | Recommended Setting |
| MS System | Agilent 5975/5977 or equivalent single quadrupole or triple quadrupole MS |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion | m/z 122 |
| Qualifier Ions | m/z 107, 179 |
III. Method Validation
A thorough method validation is essential to ensure that the analytical procedure is fit for its intended purpose.[9][10] Key validation parameters for this method include:
-
Linearity : The linearity of the method should be assessed by analyzing a series of calibration standards over a concentration range relevant to expected sample concentrations (e.g., 10-1000 ng/mL). A correlation coefficient (r²) of >0.995 is typically required.
-
Accuracy (Recovery) : Accuracy is determined by spiking blank matrix samples with known concentrations of 3,5-Xylyl methylcarbamate and analyzing them. The percentage recovery should ideally be within 70-120%.[11][12]
-
Precision (Repeatability) : Precision is evaluated by analyzing multiple replicates of a spiked sample. The relative standard deviation (RSD) should typically be ≤20%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.
Example Validation Data
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.998 |
| Average Recovery | 95% |
| Precision (RSD) | <10% |
| LOD | 5 ng/mL |
| LOQ | 15 ng/mL |
IV. Analytical Workflow Diagram
The following diagram illustrates the complete workflow for the analysis of 3,5-Xylyl methylcarbamate.
Caption: Workflow for 3,5-Xylyl methylcarbamate analysis.
Conclusion
The described gas chromatography methods, coupled with QuEChERS sample preparation, provide a robust and reliable framework for the routine analysis of 3,5-Xylyl methylcarbamate residues in various matrices. The choice between NPD and MS detection allows for flexibility based on the specific needs of the laboratory, whether for high-throughput screening or definitive confirmation. Proper method validation is paramount to ensure data quality and compliance with regulatory standards.
References
-
Wageningen University & Research. Validation of Chemical Methods for Residue Analysis. [Link]
-
Sharma, A., Dubey, J.K., Katna, S., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14, 1919–1926. [Link]
- European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. Document No. SANTE/11813/2017.
-
Semantic Scholar. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. [Link]
- Agilent Technologies. (2004). Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector.
-
PubChem. 3,5-Xylyl Methylcarbamate. National Center for Biotechnology Information. [Link]
- Delgado, M., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.
- Navarro, S., et al. (2007). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. In Chromatographic Analysis of the Environment (pp. 889-934). CRC Press.
-
Carabias-Martínez, R., et al. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Separation Science, 28(16), 2130-2138. [Link]
-
Carabias-Martínez, R., et al. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. PubMed, PMID: 16318209. [Link]
-
SCISPEC. Determination of Derivatized Carbamate Insecticides by GC-MS/MS. [Link]
- University of Almeria & Generalitat Valenciana. Validation Data of 127 Pesticides Using a Multiresidue Method by LC-MS/MS and GC-MS/MS in Olive Oil.
- Al-Busaidi, W. R., et al. (2023). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco. Biological and Molecular Chemistry.
-
PubChem. 3,5-Xylyl Methylcarbamate | C10H13NO2 | CID 17563. National Center for Biotechnology Information. [Link]
-
Al-Qassabi, M. S., et al. (2022). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. PMC. [Link]
-
Wang, Y., et al. (2024). Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. MDPI. [Link]
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HPLC Analysis of 3,5-Xylyl Methylcarbamate: A Comprehensive Methodological Protocol
An Application Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This application note provides a detailed and scientifically grounded guide for the quantitative analysis of 3,5-Xylyl methylcarbamate (XMC) using High-Performance Liquid Chromatography (HPLC). We present two robust protocols: a standard method employing Reversed-Phase HPLC with Ultraviolet (UV) detection for routine analysis and a high-sensitivity method utilizing post-column derivatization with fluorescence detection for trace-level quantification. This document delves into the causality behind methodological choices, from sample preparation and chromatographic conditions to method validation and troubleshooting. The protocols are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve accurate, reproducible, and reliable results in compliance with stringent regulatory standards.
Introduction: The Analytical Imperative for 3,5-Xylyl Methylcarbamate
3,5-Xylyl methylcarbamate, also known as XMC, is a carbamate insecticide used to protect crops such as rice and tea.[1] As a member of the carbamate class, its mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme, a critical component of the nervous system in both insects and mammals.[1] Due to its potential toxicity and environmental presence, the precise and reliable quantification of XMC residues in environmental samples, agricultural products, and pharmaceutical formulations is of paramount importance for ensuring consumer safety and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for carbamates. Unlike Gas Chromatography (GC), which can cause thermal degradation of these heat-labile compounds, HPLC provides a robust and stable separation environment.[2] This guide details two primary HPLC-based approaches: a widely applicable UV detection method and a highly sensitive and selective fluorescence detection method, enabling analysis across a broad range of concentrations and matrix complexities.
Principle of the Methodologies
The separation of 3,5-Xylyl methylcarbamate is achieved using reversed-phase chromatography. In this mode, the stationary phase (typically a C18-bonded silica) is nonpolar, while the mobile phase (a mixture of water and an organic solvent like acetonitrile) is polar. XMC, being a moderately nonpolar molecule, partitions between the two phases. Its retention is controlled by adjusting the organic solvent concentration in the mobile phase; a higher concentration reduces retention time, while a lower concentration increases it.
UV Detection
The most direct detection method involves a UV detector. XMC possesses a phenyl ring structure, which acts as a chromophore, absorbing light in the ultraviolet spectrum. The analysis leverages this property by monitoring the column effluent at a specific wavelength where XMC exhibits significant absorbance, typically in the low UV range of 190–230 nm for maximum sensitivity.[3][4] This method is robust, straightforward, and suitable for samples where XMC concentrations are relatively high and the matrix is clean.
Post-Column Derivatization with Fluorescence Detection
For trace-level analysis required in environmental monitoring or food safety, a more sensitive and selective approach is necessary. U.S. EPA Method 531.1 outlines a post-column derivatization (PCD) technique specifically for N-methylcarbamates.[2][5] This process involves two sequential chemical reactions that occur after the analyte has been separated by the HPLC column but before it reaches the detector:
-
Hydrolysis: The column effluent is mixed with a strong base (e.g., sodium hydroxide) at an elevated temperature. This cleaves the carbamate ester bond, releasing methylamine.
-
Derivatization: The methylamine is then immediately reacted with o-phthalaldehyde (OPA) and a thiol, such as 2-mercaptoethanol. This reaction forms a highly fluorescent isoindole derivative.[2][5]
The resulting fluorophore is detected at specific excitation and emission wavelengths (e.g., ~330 nm and ~450 nm, respectively), providing exceptional sensitivity and selectivity, as only compounds that form methylamine upon hydrolysis will produce a signal.[2]
Materials and Instrumentation
High-purity reagents and solvents are essential to minimize interference and ensure the integrity of the analysis.[5][6]
| Category | Item | Specifications |
| Standards & Reagents | 3,5-Xylyl methylcarbamate (XMC) | Purity ≥98% |
| Acetonitrile (ACN) | HPLC Gradient Grade | |
| Methanol (MeOH) | HPLC Grade | |
| Methylene Chloride | HPLC Grade (for extraction) | |
| Water | HPLC/Reagent Grade (e.g., 18.2 MΩ·cm) | |
| Sodium Hydroxide (NaOH) | ACS Grade or higher | |
| o-Phthalaldehyde (OPA) | Reagent Grade | |
| 2-Mercaptoethanol | Reagent Grade | |
| Boric Acid | ACS Grade or higher | |
| Sodium Thiosulfate | ACS Grade (for dechlorination) | |
| Anhydrous Sodium Sulfate | ACS Grade (for drying extracts) | |
| Instrumentation | HPLC System | Quaternary or Binary Pump, Degasser, Autosampler, Column Thermostat |
| UV Detector | Diode Array (DAD) or Variable Wavelength (VWD) | |
| Fluorescence Detector | Capable of setting excitation and emission wavelengths | |
| Post-Column Reaction System | Reagent pumps, reaction coils, and temperature controller | |
| Analytical Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) | |
| Guard Column | C18 Reversed-Phase | |
| Lab Equipment | Analytical Balance | 4-decimal place |
| Vortex Mixer | ||
| Centrifuge | ||
| Syringe Filters | 0.45 µm or 0.22 µm, PTFE or other compatible material | |
| Glassware | Class A volumetric flasks, pipettes, and autosampler vials |
Experimental Protocols
Protocol 1: Standard and Sample Preparation
The accuracy of the final result is critically dependent on the careful preparation of standards and samples.
A. Preparation of Stock and Working Standards
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of pure 3,5-Xylyl methylcarbamate standard into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with methanol. This solution should be stored at ≤4°C and protected from light.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by performing serial dilutions of the primary stock solution with the mobile phase starting composition (e.g., 50:50 acetonitrile/water).
B. Sample Preparation (Liquid-Liquid Extraction for Water Samples) This protocol is adapted from general principles for carbamate extraction from aqueous matrices.[6][7]
-
Sample Collection: Collect approximately 1 L of the water sample in a clean glass container. If residual chlorine is present, dechlorinate by adding ~80 mg of sodium thiosulfate.[5]
-
pH Adjustment: Adjust the sample pH to neutral (pH 7) if necessary.
-
Extraction: Transfer the sample to a 2 L separatory funnel. Add 60 mL of methylene chloride and shake vigorously for 2-3 minutes, venting periodically.
-
Phase Separation: Allow the layers to separate. Drain the lower methylene chloride layer into a flask containing anhydrous sodium sulfate to remove residual water.
-
Repeat Extraction: Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all extracts.
-
Concentration: Evaporate the combined extract to a volume of approximately 1-2 mL using a gentle stream of nitrogen.
-
Solvent Exchange: Add 5 mL of methanol and continue evaporation to ~1 mL to ensure the methylene chloride is removed.
-
Final Volume: Adjust the final volume to 2.0 mL with the mobile phase. Filter the final extract through a 0.45 µm syringe filter into an autosampler vial.
Analytical Workflow Visualization
The following diagram illustrates the comprehensive workflow from sample receipt to final data analysis.
Caption: End-to-end workflow for HPLC analysis of 3,5-Xylyl methylcarbamate.
Protocol 2: HPLC Method with UV Detection
This method is suitable for routine screening and quantification at moderate concentration levels.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for carbamates.[6][7] |
| Mobile Phase A | HPLC Grade Water | Polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic modifier; its concentration controls elution. |
| Gradient Program | 50% B to 80% B over 15 min | A gradient ensures separation from early-eluting polar interferences and provides good peak shape for XMC. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Injection Volume | 20 µL | A typical volume that balances sensitivity and peak broadening. |
| UV Detector | Wavelength: 220 nm | Provides a good balance of sensitivity and selectivity for the carbamate structure.[4] |
Protocol 3: High-Sensitivity HPLC with Post-Column Derivatization & Fluorescence
This method, based on EPA 531.1, is ideal for trace-level detection.[2][5]
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | As above, provides the necessary separation prior to derivatization. |
| Mobile Phase A | HPLC Grade Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient Program | 40% B to 70% B over 20 min | A slightly shallower gradient may be needed to ensure resolution from other N-methylcarbamates. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can improve separation efficiency. |
| Column Temperature | 35 °C | |
| Injection Volume | 100 µL | A larger injection volume increases sensitivity for trace analysis. |
| Post-Column System | ||
| Reagent 1 | 0.05 N Sodium Hydroxide | Hydrolyzes the carbamate to produce methylamine. |
| Reagent 2 | OPA/2-Mercaptoethanol in Borate Buffer | Reacts with methylamine to form a fluorescent derivative.[2] |
| Reagent Flow Rates | 0.3 mL/min each | Controlled flow ensures consistent reaction stoichiometry. |
| Reaction Coil Temp. | 95 °C | Elevated temperature accelerates the hydrolysis reaction. |
| Fluorescence Detector | ||
| Excitation (Ex) | 330 nm | Wavelength to excite the OPA-methylamine derivative.[2] |
| Emission (Em) | 450 nm | Wavelength at which the excited derivative fluoresces.[2] |
Method Validation
A validated analytical method provides documented evidence that the procedure is fit for its intended purpose. Validation should be performed in accordance with internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH) or ISO/IEC 17025.[8][9][10]
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., matrix components, impurities). | Peak purity analysis (for DAD); no interfering peaks at the analyte's retention time in blank matrix samples. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 calibration points. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed via spike-recovery experiments in a representative matrix. | Mean recovery between 70% and 120%.[8] |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 20% for repeatability (intra-day) and intermediate precision (inter-day).[8] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate, temperature) are slightly varied. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing or Fronting | Column degradation; mismatched pH between sample solvent and mobile phase; column overload. | Use a guard column; replace the analytical column; ensure sample is dissolved in the mobile phase; inject a lower concentration. |
| Retention Time Shift | Change in mobile phase composition; column temperature fluctuation; pump malfunction or leak. | Prepare fresh mobile phase; ensure column oven is stable; check pump for leaks and pressure fluctuations; equilibrate the column sufficiently. |
| Poor Resolution | Inappropriate mobile phase or gradient; old or contaminated column. | Optimize the gradient program (make it shallower); try a different organic modifier (e.g., methanol); replace the column. |
| Baseline Noise/Drift | Air bubbles in the system; contaminated mobile phase; detector lamp aging. | Degas the mobile phase thoroughly; use high-purity solvents; replace the detector lamp. |
| Low/No Signal (PCD-FLD) | No reagent flow; hydrolysis or derivatization reaction failure; incorrect detector settings. | Check reagent lines and pump function; prepare fresh reagents; verify detector wavelengths and ensure the lamp is on. |
Conclusion
The HPLC methods detailed in this application note provide a robust framework for the accurate and reliable analysis of 3,5-Xylyl methylcarbamate. The UV-based protocol offers a straightforward approach for routine analysis, while the post-column derivatization method with fluorescence detection delivers the high sensitivity and selectivity required for trace-level quantification in complex matrices. By understanding the principles behind the protocols and adhering to systematic method validation, researchers can generate high-quality, defensible data essential for safety assessment, quality control, and regulatory submission.
References
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. U.S. EPA. [Link]
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Derivitization. U.S. EPA. [Link]
-
Sparschu, G. L., & McCoy, R. W. (1981). High-Performance Liquid Chromatography of Carbamate Pesticides. Journal of Chromatographic Science, 19(9), 471–476. [Link]
-
Pacific E-Labs. (n.d.). EPA 632 Carbamate Pesticide Testing by HPLC. [Link]
-
U.S. Environmental Protection Agency. (1984). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. U.S. EPA. [Link]
-
Paragon Laboratories. (n.d.). Drinking Water Analysis by EPA 532.2. [Link]
-
Al-Busaidi, W. R., et al. (2014). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. ResearchGate. [Link]
-
AERU. (n.d.). Pesticide properties for 3,5-dimethyl-4-(hydroxymethyl)phenyl N-methylcarbamate. University of Hertfordshire. [Link]
-
PubChem. (n.d.). (3,5-dimethylphenyl) N-methyl-N-nitroso-carbamate. National Center for Biotechnology Information. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 3,5-Dimethylphenyl methylcarbamate (HMDB0031811). HMDB. [Link]
-
NIST. (n.d.). Phenol, 3,5-dimethyl-, methylcarbamate. National Institute of Standards and Technology. [Link]
-
PubChem. (n.d.). 3,5-Xylyl Methylcarbamate. National Center for Biotechnology Information. [Link]
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International Organization for Standardization. (2020). ISO 22258:2020 Traditional Chinese medicine — Determination of pesticide residues in natural products by gas chromatography. ISO. [Link]
-
Camino-Sánchez, F. J., et al. (2010). UNE-EN ISO/IEC 17025:2005-accredited method for the determination of pesticide residues in fruit and vegetable samples by LC-MS/MS. Food Additives & Contaminants: Part A, 27(11), 1532-1544. [Link]
-
European Commission. (2017). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11813/2017. [Link]
-
GMI - Trusted Laboratory Solutions. (2021). Pesticide Residue Analysis with HPLC. [Link]
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Food Safety and Standards Authority of India. (2016). Manual of Methods of Analysis of Foods: Pesticide Residues. FSSAI. [Link]
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Al-Sayah, M. A., & Dong, M. W. (2006). Development and validation of HPLC methods for the determination of potential extractables from elastomeric stoppers in the presence of a complex surfactant vehicle used in the preparation of parenteral drug products. Journal of Pharmaceutical and Biomedical Analysis, 42(5), 565-574. [Link]
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Kallel, I., et al. (2016). Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides. ResearchGate. [Link]
-
Ferrara, F., et al. (2024). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Applied Sciences, 14(3), 1234. [Link]
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de Oliveira, A. C., et al. (2023). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. Molecules, 28(5), 2200. [Link]
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Application Notes and Protocols for 3,5-Xylyl Methylcarbamate (XMC) as an Agricultural Insecticide
Executive Overview
3,5-Xylyl methylcarbamate, commonly known as XMC, is a carbamate insecticide with proven efficacy against a specific range of agricultural pests.[1][2] As a member of the carbamate class, its mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[1][3] This document provides a comprehensive technical guide for the research and development community, detailing the fundamental mechanism of XMC, its primary applications, and detailed protocols for laboratory evaluation. The information herein is synthesized from authoritative sources to ensure scientific integrity and practical utility for professionals engaged in pest management research and the development of novel insecticidal compounds.
Physicochemical and Toxicological Profile
A foundational understanding of XMC's properties is essential for its safe handling and effective application in experimental settings.
Chemical and Physical Properties
The key properties of 3,5-Xylyl methylcarbamate are summarized below.
| Property | Value | Source |
| IUPAC Name | (3,5-dimethylphenyl) N-methylcarbamate | [1] |
| CAS Number | 2655-14-3 | [1][3] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][4] |
| Molecular Weight | 179.22 g/mol | [1][3] |
| Appearance | Colorless crystalline solid | [1][5] |
| Melting Point | 99 °C | [3] |
| Water Solubility | 470 mg/L (at 20 °C) | [3] |
| Solubility | Soluble in most organic solvents (e.g., acetone, benzene, ethanol) | [1] |
| Vapor Pressure | 6.8 x 10⁻³ Pa (at 25 °C) | [3] |
Mammalian Toxicity Summary
XMC exhibits moderate to high acute toxicity in mammals, primarily through the inhibition of acetylcholinesterase.[6][7] Dermal contact is a significant route of exposure for agricultural workers.[5]
| Endpoint | Species | Value (mg/kg) | Source |
| Acute Oral LD₅₀ | Rat | 542 | [3] |
| Acute Oral LD₅₀ | Mouse | 245 | [3] |
Mechanism of Action: Acetylcholinesterase Inhibition
The insecticidal activity of XMC is derived from its function as a potent, reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][3][8]
Causality of Action: In a healthy insect nervous system, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft to transmit a nerve impulse to a neighboring neuron or muscle cell.[9][10] To terminate the signal and allow the neuron/muscle to repolarize, AChE rapidly hydrolyzes ACh into choline and acetic acid.[8][11]
XMC acts as a competitive substrate for AChE. The methylcarbamate moiety of the XMC molecule binds to the serine hydroxyl group in the active site of the enzyme, forming a carbamylated enzyme complex.[3][11] This complex is significantly more stable than the acetylated enzyme formed with ACh, but is still capable of slow hydrolysis (reversibility).[3][9] While the enzyme is carbamylated, it cannot hydrolyze ACh. This leads to an accumulation of ACh in the synapse, causing continuous and uncontrolled firing of nerve impulses.[9][10] The resulting hyperstimulation of the nervous system leads to muscle tremors, paralysis, and ultimately, the death of the insect.[6][12]
Agricultural Applications and Target Pests
XMC is primarily a contact insecticide used to control specific pests in key agricultural crops.[1] Its application is targeted to maximize efficacy while considering its environmental and toxicological profile.
| Target Crop | Primary Target Pests | Common Formulation Types |
| Rice | Leafhoppers (Nephotettix cincticeps)Planthoppers (Laodelphax striatellus)Rice Borer | Emulsifiable Concentrate (EC)Wettable Powder (WP)Microgranule (MG) |
| Tea | Tea Green Leafhopper | Wettable Powder (WP)Dustable Powder (DP) |
| Cotton | Cotton AphidsCotton Bollworm | Emulsifiable Concentrate (EC) |
Experimental Protocols for Efficacy Evaluation
The following protocols are designed for researchers to assess the insecticidal activity of XMC in a controlled laboratory environment. These protocols are self-validating through the inclusion of appropriate controls.
Preparation of Stock and Working Solutions
Rationale: Accurate and consistent solution preparation is paramount for reproducible bioassay results. Using an organic solvent like acetone is necessary due to XMC's low water solubility. A surfactant is included to ensure even application and adherence to plant surfaces.
Materials:
-
3,5-Xylyl methylcarbamate (analytical grade, >98% purity)
-
Acetone (reagent grade)
-
Triton X-100 or Tween 80 (surfactant)
-
Distilled water
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes and tips
-
Analytical balance
Procedure:
-
Prepare 1% (w/v) Stock Solution: a. Weigh 100 mg of XMC powder on an analytical balance. b. Transfer the powder to a 10 mL volumetric flask. c. Add acetone to dissolve the XMC, then fill to the 10 mL mark. Mix thoroughly by inversion. This solution is 10,000 ppm (μg/mL).
-
Prepare Working Solutions: a. To prepare a 100 ppm working solution, pipette 1 mL of the 10,000 ppm stock solution into a 100 mL volumetric flask. b. Add 0.1 mL of surfactant (e.g., Triton X-100) to the flask. c. Add distilled water to the 100 mL mark. Mix thoroughly. d. Perform serial dilutions from this 100 ppm solution to create a range of concentrations for dose-response analysis (e.g., 50, 25, 12.5, 6.25, 3.13 ppm).
-
Prepare Control Solution: a. Prepare a control solution containing the same concentration of acetone and surfactant as the highest concentration working solution, but without XMC. This is critical to ensure that observed mortality is due to the active ingredient and not the solvent or surfactant.
Protocol: Rice Leafhopper Topical Application Bioassay
Objective: To determine the median lethal dose (LD₅₀) of XMC against the rice leafhopper (Nephotettix cincticeps).
Procedure:
-
Insect Rearing: Use healthy, synchronized adult leafhoppers of a known susceptible strain.
-
Anesthetization: Briefly anesthetize the insects using carbon dioxide or chilling on a cold plate to immobilize them for treatment.
-
Treatment Groups: Set up at least 5 treatment concentrations plus a solvent-only control. Use a minimum of 3 replicates per concentration, with 10-20 insects per replicate.
-
Application: Using a micro-applicator, apply 1 µL of a specific XMC dilution directly to the dorsal thorax of each anesthetized insect.
-
Causality: Topical application ensures a precise and uniform dose is delivered to each insect, minimizing variability from feeding behavior or grooming.
-
-
Incubation: Place the treated insects in clean petri dishes or vials with a fresh rice seedling as a food and water source. Maintain under controlled conditions (e.g., 25°C, 70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Record the number of dead or moribund insects at 24, 48, and 72 hours post-application. An insect is considered moribund if it is unable to right itself when gently prodded.
-
Data Analysis: a. Correct for control mortality using Abbott's formula if control mortality is between 5-20%. (If control mortality >20%, the assay is invalid). b. Analyze the dose-response data using Probit analysis to calculate the LD₅₀ value and its 95% confidence intervals.
Environmental Fate and Ecotoxicology
The environmental behavior of XMC dictates its risk profile for non-target organisms and ecosystems.[13]
-
Soil: XMC degrades in soil through both biological and abiotic hydrolysis.[3] The rate is highly dependent on soil pH and composition, with faster degradation in alkaline soils.[3] It has a moderate tendency to adsorb to soil particles, particularly those with high organic content, which limits its potential for leaching into groundwater.[3]
-
Water: Hydrolysis is a major degradation pathway in alkaline water.[7] Due to its stability in sunlight, photolysis is not a significant degradation route.[3]
-
Non-Target Organisms:
-
Aquatic Life: XMC is moderately to highly toxic to fish and very highly toxic to aquatic invertebrates.[1][7] Care must be taken to prevent runoff into waterways.
-
Birds: The compound is orally toxic to wild birds.[1]
-
Beneficial Insects: As a broad-spectrum cholinesterase inhibitor, XMC is extremely toxic to Hymenoptera, including foraging bees and parasitic wasps.[9] Application should be avoided during periods of bee activity.
-
Safety and Handling
Given its toxicity profile, strict adherence to safety protocols is mandatory when handling XMC.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat or coveralls, and safety glasses with side shields. When handling the powder or preparing concentrated solutions, work in a fume hood and use a respirator with an appropriate cartridge for pesticides.[14]
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area, away from food and feed materials, in the original tightly sealed container.[3][14]
-
First Aid:
-
If Ingested: Do not induce vomiting. Seek immediate medical attention.
-
If on Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes.
-
Note to Physician: This product is a cholinesterase inhibitor. Atropine is antidotal.
-
References
-
Xylylcarb | C10H13NO2 | CID 17040 - PubChem. (n.d.). National Institutes of Health. [Link]
-
3,5-Xylyl Methylcarbamate | C10H13NO2 | CID 17563 - PubChem. (n.d.). National Institutes of Health. [Link]
-
3,5-Xylyl methylcarbamate - Hazardous Agents - Haz-Map. (n.d.). Haz-Map. [Link]
-
MATERIAL SAFETY DATA SHEET - Greenbook.net. (n.d.). Greenbook.net. [Link]
-
Mexacarbate | C12H18N2O2 | CID 9414 - PubChem. (n.d.). National Institutes of Health. [Link]
- Synthesis of 3,5-Dimethyl-4-(methoxyacetamido)phenyl N-methylcarbamate. (n.d.).
-
3,5-Xylyl Methylcarbamate | C10H13NO2 | CID 17563 - PubChem - NIH. (n.d.). National Institutes of Health. [Link]
-
Insecticidal Mode of Action. (n.d.). Pested. [Link]
-
Ortho Effects for Inhibition Mechanisms of Butyrylcholinesterase by O-Substituted Phenyl N-butyl Carbamates and Comparison With Acetylcholinesterase, Cholesterol Esterase, and Lipase - PubMed. (2007). National Institutes of Health. [Link]
-
Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. (n.d.). LinkedIn. [Link]
-
The Use of Data on Cholinesterase Inhibition for Risk Assessments of Organophosphorous and Carbamate Pesticides. (n.d.). US EPA. [Link]
-
3,4,5-Trimethylphenyl methylcarbamate | C11H15NO2 | CID 17592 - PubChem - NIH. (n.d.). National Institutes of Health. [Link]
-
Acetylcholinesterase Inhibitors: Case Study of Mixtures of Contaminants with Similar Biologic Effects - Drinking Water and Health - NCBI. (n.d.). National Center for Biotechnology Information. [Link]
-
Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products. (2009). White Rose eTheses Online. [Link]
-
Agricultural chemicals. (n.d.). FAMIC. [Link]
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Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC. (2014). National Center for Biotechnology Information. [Link]
-
Methomyl. (2025). US EPA. [Link]
-
Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - MDPI. (2024). MDPI. [Link]
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Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products - White Rose eTheses Online. (2009). White Rose eTheses Online. [Link]
-
Environmental fate and toxicology of methomyl - PubMed. (2011). National Institutes of Health. [Link]
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Application Notes and Protocols for 3,5-Xylyl methylcarbamate (XMC) in Laboratory Research
Prepared by: Gemini Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and safe use of 3,5-Xylyl methylcarbamate (XMC) in a laboratory setting. It moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring that protocols are both robust and adaptable.
Introduction and Scientific Context
3,5-Xylyl methylcarbamate (XMC), also known as Cosban or Macbal, is a synthetic carbamate ester.[1] While primarily developed as a contact insecticide for agricultural applications, its specific mechanism of action makes it a valuable tool compound for in-vitro and cellular research, particularly in the fields of neurobiology, toxicology, and pharmacology.[1][2]
XMC's utility in the lab stems from its function as a potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][3][4] By inhibiting AChE, XMC leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors.[3][5] This property allows researchers to probe the function of the cholinergic system, model cholinergic toxicity, and screen for potential therapeutic agents.
Physicochemical Properties for Experimental Design
A thorough understanding of XMC's physical and chemical properties is fundamental to designing successful experiments, particularly for preparing accurate stock solutions and ensuring compound stability.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| CAS Number | 2655-14-3 | [1] |
| Appearance | Colorless crystalline solid | [1][2] |
| Melting Point | 99 °C | [6] |
| Water Solubility | 0.47 g/L (470 mg/L) at 20°C (Practically insoluble) | [1] |
| Organic Solvent Solubility | Soluble in acetone, benzene, ethanol, ethyl acetate | [1][7] |
| Stability | Stable to light and temperatures < 90°C. Rapidly hydrolyzes in alkaline media. Relatively stable in neutral and weakly acidic aqueous solutions. | [1][6] |
Mechanism of Action: Reversible Acetylcholinesterase Inhibition
The primary mechanism of action for XMC is the reversible inhibition of acetylcholinesterase (AChE).[1][4] Unlike organophosphates which cause quasi-irreversible inhibition, carbamates like XMC act as competitive substrates for AChE.
The process involves two key steps:
-
Binding: XMC binds to the active site of AChE, which is normally occupied by acetylcholine.
-
Carbamoylation: The methylcarbamoyl moiety of XMC is transferred to a critical serine residue within the enzyme's active site, rendering the enzyme inactive.
This carbamoylated enzyme is unstable and undergoes spontaneous hydrolysis, regenerating the active enzyme. However, the rate of this regeneration is significantly slower than the deacetylation that occurs after acetylcholine hydrolysis, leading to a temporary but effective inhibition of enzyme activity and subsequent accumulation of acetylcholine at the synapse.[3]
Caption: Mechanism of XMC-induced acetylcholinesterase (AChE) inhibition.
Critical Safety and Handling Protocols
XMC is a potent cholinesterase inhibitor and is considered highly toxic.[6][8] All handling must be performed with strict adherence to safety protocols to prevent exposure via inhalation, ingestion, or dermal contact.[1]
-
Personal Protective Equipment (PPE):
-
Gloves: Always wear nitrile or other chemically resistant gloves. Change them immediately if contamination occurs.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A fully buttoned lab coat is mandatory.
-
Respiratory Protection: Handle the solid compound and concentrated solutions only in a certified chemical fume hood. If a fume hood is unavailable, a respirator appropriate for organic vapors and particulates is required.[9]
-
-
Storage:
-
Spill & Waste Disposal:
-
In case of a spill, avoid generating dust.[8] Carefully sweep up solid material or absorb liquid solutions with an inert material and place it in a sealed container for chemical waste.
-
Dispose of all waste (including contaminated PPE) in accordance with local, state, and federal regulations for hazardous chemical waste. Do not release it into the environment.[9]
-
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water for 15-20 minutes.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8]
-
Ingestion: Do NOT induce vomiting. Call a poison control center or doctor immediately.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[9]
-
Note to Physician: XMC is a carbamate cholinesterase inhibitor. The recommended antidote is Atropine Sulfate.[8]
-
Core Laboratory Protocols
Protocol 5.1: Preparation of Stock Solutions
Rationale: Due to its poor water solubility, XMC must first be dissolved in an appropriate organic solvent to create a concentrated stock solution. This stock can then be diluted into aqueous buffers or cell culture media for experiments. The final concentration of the organic solvent in the assay should be kept low (typically <0.5%) and consistent across all samples, including controls, to avoid solvent-induced artifacts.
Materials:
-
3,5-Xylyl methylcarbamate (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof), anhydrous
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of solid XMC using an analytical balance. Example: To prepare a 100 mM stock, weigh 1.792 mg of XMC.
-
Solubilization: Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial containing the XMC. Example: Add 100 µL of DMSO to 1.792 mg of XMC for a 100 mM stock.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. The solution is stable for several months under these conditions.
Recommended Solvents and Concentrations:
| Solvent | Recommended Max Stock Conc. | Notes |
| DMSO | 100 - 200 mM | Preferred for most cell-based and in-vitro assays due to high solvating power. |
| Ethanol | 20 - 50 mM | An alternative if DMSO is incompatible with the experimental system. |
Protocol 5.2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Rationale: This colorimetric assay is the gold standard for measuring AChE activity and its inhibition. It uses acetylthiocholine (ATCh) as a substrate for AChE. The enzyme hydrolyzes ATCh into acetate and thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured spectrophotometrically at 412 nm. The rate of color change is directly proportional to AChE activity.
Caption: Workflow for the in-vitro AChE inhibition assay (Ellman's Method).
Materials:
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
-
Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
XMC stock solution (from Protocol 5.1)
-
Positive control (e.g., Physostigmine)
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of ATCh (e.g., 10 mM) and DTNB (e.g., 3 mM) in the phosphate buffer.
-
Prepare a working solution of AChE in the buffer. The exact concentration should be optimized to yield a linear reaction rate with an absorbance change of ~0.1-0.2 AU/min.
-
Prepare serial dilutions of the XMC stock solution in the buffer. Ensure the final solvent concentration remains constant.
-
-
Assay Setup (per well):
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution.
-
Add 10 µL of the XMC dilution or vehicle (for control).
-
Add 10 µL of the AChE working solution.
-
-
Pre-incubation: Mix gently and incubate the plate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of the ATCh solution to each well to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 412 nm every 30-60 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well (mOD/min) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each XMC concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the % Inhibition against the logarithm of the XMC concentration.
-
Determine the IC₅₀ value (the concentration of XMC that causes 50% inhibition) by fitting the data to a four-parameter logistic curve.
-
References
-
PubChem. (n.d.). 3,5-Xylyl Methylcarbamate. National Center for Biotechnology Information. Retrieved from [Link][1]
-
Greenbook.net. (n.d.). Material Safety Data Sheet. Retrieved from [Link][8]
-
Haz-Map. (n.d.). 3,5-Xylyl methylcarbamate - Hazardous Agents. Retrieved from [Link][2]
-
PubChem. (n.d.). Mexacarbate. National Center for Biotechnology Information. Retrieved from [Link][10]
-
Rampa, A., et al. (2000). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry. Retrieved from [Link][11]
-
PubChem. (n.d.). Xylylcarb. National Center for Biotechnology Information. Retrieved from [Link][3]
-
PubMed Central. (2006). Ortho Effects for Inhibition Mechanisms of Butyrylcholinesterase by O-Substituted Phenyl N-butyl Carbamates and Comparison With Acetylcholinesterase, Cholesterol Esterase, and Lipase. Retrieved from [Link][12]
-
Rampa, A., et al. (1998). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of Medicinal Chemistry. Retrieved from [Link][13]
-
Vukić, D., et al. (2021). The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro. International Journal of Molecular Sciences. Retrieved from [Link][5]
-
Fouad, F. A., & merciful, A. H. (1991). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives. Retrieved from [Link][4]
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- 3. Xylylcarb | C10H13NO2 | CID 17040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Synthesis of 3,5-Xylyl Methylcarbamate (XMC)
Abstract
This document provides a comprehensive guide for the synthesis of 3,5-Xylyl methylcarbamate (XMC), a potent carbamate insecticide. The primary synthetic route detailed herein involves the reaction of 3,5-xylenol with methyl isocyanate. This application note is intended for researchers and professionals in drug development and agricultural chemistry, offering in-depth procedural details, mechanistic insights, critical safety protocols, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Significance
3,5-Xylyl methylcarbamate, also known as XMC, is a synthetic carbamate ester widely used as an agricultural insecticide, particularly for controlling leafhoppers and planthoppers on crops like rice and tea.[1] Like other carbamate pesticides, its mode of action is the reversible inhibition of the acetylcholinesterase (AChE) enzyme, a critical component of the nervous system in insects and mammals.[1] The accumulation of the neurotransmitter acetylcholine resulting from AChE inhibition leads to paralysis and death of the target pest.
The synthesis of XMC is a straightforward yet hazardous process, primarily accomplished through the reaction of 3,5-xylenol with methyl isocyanate.[1] Given the extreme toxicity of methyl isocyanate, this protocol places a significant emphasis on safety and handling procedures. This guide will provide a robust framework for the safe and efficient laboratory-scale synthesis and validation of XMC.
Reaction Mechanism and Chemical Principles
The formation of 3,5-Xylyl methylcarbamate from 3,5-xylenol and methyl isocyanate is a classic example of nucleophilic addition to an isocyanate.
Mechanism: The reaction proceeds via the nucleophilic attack of the phenolic oxygen atom of 3,5-xylenol on the highly electrophilic carbon atom of the isocyanate group (-N=C=O) in methyl isocyanate. The lone pair of electrons on the oxygen atom initiates the bond formation. This is followed by a proton transfer from the hydroxyl group to the nitrogen atom, resulting in the stable carbamate ester linkage. The reaction is typically facilitated in an anhydrous solvent, and while it can proceed without a catalyst, a tertiary amine base like pyridine can be used to deprotonate the phenol, increasing its nucleophilicity and accelerating the reaction rate.
// Invisible node for arrow positioning intermediate [label="", width=0.1, height=0.1, style=invis];
Xylenol -> intermediate [dir=none]; MIC -> intermediate [dir=none]; intermediate -> XMC [label="Nucleophilic Addition", fontcolor="#34A853", color="#34A853"];
{rank=same; Xylenol; MIC;} } केंद Caption: Overall reaction scheme for XMC synthesis.
Critical Safety Protocols
WARNING: This synthesis involves extremely hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood with the sash at the lowest practical height. An emergency safety shower and eyewash station must be immediately accessible.
-
Methyl Isocyanate (MIC):
-
Extreme Toxicity: Fatal if inhaled, fatal in contact with skin, and toxic if swallowed.[2][3] It is a potent lachrymator (tear-inducing agent) and was the primary toxicant in the Bhopal disaster.
-
Handling: Must be handled only in a well-ventilated chemical fume hood.[2][4] Wear specialized respiratory protection, chemical-resistant gloves (e.g., butyl rubber), impervious clothing, and chemical splash goggles with a face shield.[2]
-
Reactivity: Highly flammable liquid and vapor.[3] Reacts exothermically and violently with water, acids, alkalis, and certain metal salts.[5] These reactions can lead to runaway polymerization and container rupture.[5] Store in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.[3]
-
-
3,5-Xylenol:
-
Toxicity and Corrosivity: Toxic in contact with skin and if swallowed.[6] It is corrosive and causes severe skin burns and eye damage.[7][8][9]
-
Handling: Avoid all contact. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coat, and eye protection.[6][7][8] Handle in a fume hood to avoid inhalation of dust or vapors.[7]
-
-
Solvents: Anhydrous solvents should be used. Ensure they are properly dried and handled to prevent introducing water, which would violently react with methyl isocyanate.
Experimental Protocol and Workflow
This protocol is designed for a laboratory scale synthesis. All glassware must be oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Key Properties |
| 3,5-Xylenol | 108-68-9 | 122.17 | Solid. Toxic and corrosive.[8][9] |
| Methyl Isocyanate (MIC) | 624-83-9 | 57.05 | Liquid. Extremely toxic, volatile, flammable.[3][10] |
| Anhydrous Pyridine | 110-86-1 | 79.10 | Liquid. Acts as solvent and catalyst. Flammable, toxic. |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | Liquid. For extraction. Highly flammable. |
| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 | Aqueous. For washing. Corrosive. |
| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | Aqueous. For washing. |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | Solid. Drying agent. |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with inert gas inlet
-
Dropping funnel (pressure-equalizing)
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and recrystallization
Synthesis Procedure
-
Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a pressure-equalizing dropping funnel.
-
Reactant Preparation: In the flask, dissolve 3,5-xylenol (1.0 eq) in anhydrous pyridine (approx. 3-5 mL per gram of xylenol).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of MIC: In the fume hood, carefully charge the dropping funnel with methyl isocyanate (1.05 eq). Add the methyl isocyanate dropwise to the cold, stirred 3,5-xylenol solution over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition, as the reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 4-6 hours to ensure completion.
-
Work-up:
-
Cool the mixture again in an ice bath. Carefully pour the reaction mixture into a beaker containing crushed ice and an excess of cold 1M HCl to neutralize the pyridine.
-
Transfer the resulting mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Combine the organic layers and wash sequentially with 1M HCl (2x), water (1x), and saturated brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The resulting crude solid is purified by recrystallization. A suitable solvent is chloroform or an ethanol/water mixture.[11] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.
-
Drying: Collect the pure crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (<50 °C) to yield 3,5-Xylyl methylcarbamate as a colorless crystalline solid.[1]
Experimental Workflow Diagram
Product Characterization and Analysis
To confirm the identity and purity of the synthesized 3,5-Xylyl methylcarbamate, the following analytical techniques are recommended.
-
Melting Point: The literature melting point for XMC is approximately 99 °C.[12] A sharp melting point close to this value is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃): Expect signals corresponding to the two aromatic protons, the two methyl groups on the benzene ring, the N-H proton of the carbamate, and the N-methyl group protons.[1]
-
¹³C NMR (in CDCl₃): Expect distinct signals for the aromatic carbons, the two ring-attached methyl carbons, the N-methyl carbon, and the carbonyl carbon of the carbamate group.[1]
-
-
Infrared (IR) Spectroscopy: Key characteristic peaks should be observed:
-
N-H stretch (around 3300-3400 cm⁻¹)
-
C-H stretches (aromatic and aliphatic, ~2900-3100 cm⁻¹)
-
C=O stretch (carbamate carbonyl, strong absorption around 1700-1730 cm⁻¹)
-
C-O stretch (around 1200-1250 cm⁻¹)
-
-
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the final product against a known standard.[13] Additionally, product analysis can be performed by hydrolyzing the carbamate back to 3,5-xylenol, which can then be quantified by UV spectroscopy or GC.[1]
References
- Vertex AI Search Result, based on "Synthesis of 3,5-Dimethyl-4-(methoxyacetamido)
-
Chem Service. (2015). SAFETY DATA SHEET: Methyl isocyanate. Retrieved from [Link]
-
LookChem. (n.d.). 3,5-Xylenol Safety Data Sheets (SDS). Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: methyl isocyanate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17563, 3,5-Xylyl Methylcarbamate. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Methylphenylisocyanate. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). MATERIAL SAFETY DATA SHEETS: Methyl isocyanate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3,5-xylenol. Retrieved from [Link]
-
Bui, T. T., & Rosenau, T. (2023). A Chemical synthesis of cellulose tris(3,5-dimethylphenyl carbamate).... ResearchGate. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3,5-Xylyl methylcarbamate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 3,5-dimethyl-, methylcarbamate. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl isocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
-
Fuzesi, M. (1979). High Pressure Liquid Chromatographic Determination of 3,5-Dimethyl-4-(Methylthio) phenyl Methylcarbamate in Formulations. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Methyl Isocyanate. Retrieved from [Link]
Sources
- 1. 3,5-Xylyl Methylcarbamate | C10H13NO2 | CID 17563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. chemos.de [chemos.de]
- 4. echemi.com [echemi.com]
- 5. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 3,5-xylenol, 108-68-9 [thegoodscentscompany.com]
- 7. lookchem.com [lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. sci-hub.st [sci-hub.st]
Formulation of 3,5-Xylyl Methylcarbamate for Experimental Use: Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3,5-Xylyl methylcarbamate (XMC) for experimental applications. The protocols and notes herein are designed to ensure scientific integrity, reproducibility, and safety in the handling and application of this compound.
Introduction to 3,5-Xylyl Methylcarbamate (XMC)
3,5-Xylyl methylcarbamate, also known as XMC, is a carbamate ester that functions as a potent, reversible inhibitor of acetylcholinesterase (AChE).[1] This mode of action, shared with other carbamate insecticides, leads to the accumulation of the neurotransmitter acetylcholine at the synaptic cleft, resulting in neurotoxic effects in target organisms.[1] Its primary application is as an agricultural insecticide.[1] For experimental purposes, precise and stable formulations are critical to obtain reliable and interpretable data in toxicological and pharmacological studies.
The inherent physicochemical properties of XMC, particularly its poor water solubility, present a significant challenge in the preparation of homogenous and bioavailable formulations for in vitro and in vivo studies. This guide will address these challenges by providing detailed protocols and rationale for solvent selection, vehicle formulation, and stability assessment.
Physicochemical Properties and Stability Profile
A thorough understanding of the physicochemical properties of XMC is fundamental to developing appropriate formulations. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | PubChem CID 17563[1] |
| Molecular Weight | 179.22 g/mol | PubChem CID 17563[1] |
| Appearance | Colorless crystalline solid | PubChem CID 17563 |
| Melting Point | 99 °C | PubChem CID 17563 |
| Water Solubility | 0.47 g/L (470 mg/L) at 20 °C (Practically insoluble) | PubChem CID 17563[1] |
| Organic Solvent Solubility | Soluble in acetone (5.74 g/L), benzene (2.04 g/L), ethanol (3.52 g/L), and ethyl acetate (2.77 g/L) at 20 °C. Also soluble in cyclohexanone. | PubChem CID 17563[1] |
| LogP (Octanol-Water Partition Coefficient) | 2.23 | PubChem CID 17563 |
| Stability | Stable to light and temperatures below 90 °C. Rapidly hydrolyzes in alkaline media. Relatively stable in neutral and weakly acidic aqueous solutions. | PubChem CID 17563[1] |
Causality Behind Experimental Choices: The low water solubility of XMC necessitates the use of organic solvents or specialized vehicle systems to achieve desired concentrations for experimental use. Its instability in alkaline conditions is a critical consideration for the preparation and storage of stock solutions and final formulations, as a pH above neutral can lead to rapid degradation of the active compound.
Formulation Development for Experimental Applications
The choice of formulation strategy is dictated by the experimental system (in vitro or in vivo) and the required concentration of XMC. The primary goal is to deliver the compound in a solubilized and stable state to ensure accurate and reproducible results.
Preparation of Stock Solutions
For most experimental applications, a concentrated stock solution of XMC is prepared in an appropriate organic solvent. This stock solution is then diluted into a suitable vehicle for the final experimental concentration.
Protocol for Preparation of a 100 mM XMC Stock Solution in DMSO:
-
Materials:
-
3,5-Xylyl methylcarbamate (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile, amber glass vial on an analytical balance.
-
Accurately weigh 17.92 mg of XMC into the vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Cap the vial securely and vortex until the XMC is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
Rationale for Solvent Selection: DMSO is a widely used solvent in biological research due to its high solubilizing capacity for a broad range of compounds and its miscibility with aqueous media. However, it is crucial to consider the potential toxic effects of DMSO on the experimental system and to include appropriate vehicle controls in all experiments. The final concentration of DMSO in the experimental medium should typically not exceed 0.5% (v/v) to minimize solvent-induced artifacts.
Formulation for In Vitro Studies
For in vitro assays, such as cell-based studies or enzyme inhibition assays, the XMC stock solution is typically diluted directly into the cell culture medium or assay buffer.
Workflow for In Vitro Formulation:
Caption: Workflow for preparing XMC for in vitro experiments.
Protocol for Preparation of Working Solutions for an Acetylcholinesterase Inhibition Assay:
-
Materials:
-
100 mM XMC stock solution in DMSO
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Perform serial dilutions of the 100 mM XMC stock solution in the assay buffer to achieve the desired final concentrations for the inhibition curve.
-
Ensure the final DMSO concentration in all working solutions, including the vehicle control, is constant and non-toxic to the enzyme (typically ≤0.5%).
-
For example, to prepare a 100 µM working solution, dilute 1 µL of the 100 mM stock solution into 999 µL of assay buffer.
-
Use the prepared working solutions immediately or store them on ice for a short duration, protected from light.
-
Formulation for In Vivo Studies
For animal studies, the formulation of poorly water-soluble compounds like XMC requires careful selection of a vehicle that is well-tolerated by the test species and ensures adequate bioavailability. The OECD guidelines for the testing of chemicals provide a framework for the preparation and administration of test substances.[2][3][4][5]
Vehicle Selection Considerations:
-
Toxicity: The vehicle should be non-toxic at the administered volume.
-
Compatibility: The vehicle must be compatible with XMC and the route of administration.
-
Bioavailability: The formulation should enhance the absorption of XMC.
-
Homogeneity and Stability: The final formulation should be a homogenous and stable suspension or solution.
Commonly used vehicles for oral administration of poorly soluble compounds in toxicological studies include:
-
Corn oil: A widely used, non-toxic vehicle.
-
0.5% (w/v) Methylcellulose in water: Forms a suspension and is generally well-tolerated.
-
Polyethylene glycol (PEG) 400 in saline: Can improve solubility, but potential toxicity should be considered.
-
Tween 80 (polysorbate 80) in water: A surfactant that can aid in solubilization and suspension.
Protocol for Preparation of a 10 mg/mL XMC Suspension in 0.5% Methylcellulose for Oral Gavage:
-
Materials:
-
3,5-Xylyl methylcarbamate (purity ≥98%)
-
Methylcellulose
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder
-
-
Procedure:
-
Prepare a 0.5% (w/v) methylcellulose solution by slowly adding 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously. Heat may be required to fully dissolve the methylcellulose; cool to room temperature before use.
-
Weigh the required amount of XMC. For a 10 mg/mL suspension, use 100 mg of XMC for a final volume of 10 mL.
-
Place the weighed XMC in a mortar.
-
Add a small volume of the 0.5% methylcellulose solution to the mortar and triturate with the pestle to form a smooth paste. This step is crucial for preventing clumping.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution while stirring continuously.
-
Transfer the suspension to a beaker with a magnetic stir bar and continue to stir for at least 30 minutes to ensure homogeneity.
-
Maintain continuous stirring during dose administration to ensure a uniform suspension.
-
Experimental Workflow for In Vivo Formulation and Dosing:
Caption: Workflow for preparing and administering an XMC suspension for in vivo studies.
Stability Assessment of Formulations
Ensuring the stability of XMC in the prepared formulations throughout the duration of the experiment is paramount for data integrity. Stability can be affected by factors such as temperature, pH, and light exposure.
Key Considerations for Stability Testing:
-
Short-Term Stability: Assess the stability of the formulation under the conditions of use (e.g., at room temperature for the duration of dosing).
-
Long-Term Stability: If formulations are prepared in advance, their stability under storage conditions (e.g., refrigerated or frozen) should be determined.
-
Analytical Method: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required to quantify the concentration of XMC over time.
Protocol for Short-Term Stability Assessment of XMC in 0.5% Methylcellulose:
-
Prepare the XMC suspension as described in section 3.3.
-
At time zero, take an aliquot of the suspension for analysis by a validated HPLC method to determine the initial concentration.
-
Maintain the bulk suspension under the intended experimental conditions (e.g., room temperature with continuous stirring).
-
At predetermined time points (e.g., 2, 4, 8, and 24 hours), collect additional aliquots for HPLC analysis.
-
The formulation is considered stable if the concentration of XMC remains within ±10% of the initial concentration.
Protocol: In Vitro Acetylcholinesterase Inhibition Assay
This protocol provides a general method for determining the inhibitory potency (IC₅₀) of XMC against acetylcholinesterase using the Ellman's method.
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor, such as XMC, will reduce the rate of this colorimetric reaction.
Materials:
-
Acetylcholinesterase (from a suitable source, e.g., electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
XMC stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of DTNB (e.g., 10 mM) in the assay buffer.
-
Prepare a solution of ATCI (e.g., 75 mM) in the assay buffer.
-
Prepare a working solution of acetylcholinesterase in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Protocol:
-
Prepare serial dilutions of XMC in the assay buffer from the DMSO stock solution. Include a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay Buffer
-
DTNB solution
-
XMC dilution or vehicle control
-
Acetylcholinesterase solution
-
-
Mix the contents of the wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C). This allows the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of XMC by determining the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each XMC concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition versus the logarithm of the XMC concentration.
-
Determine the IC₅₀ value (the concentration of XMC that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response curve.
-
Safety Precautions
3,5-Xylyl methylcarbamate is a toxic compound. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times when handling the compound and its formulations. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.
References
- PubChem. (n.d.). 3,5-Xylyl Methylcarbamate. National Center for Biotechnology Information.
- Organisation for Economic Co-operation and Development. (1981). OECD Guidelines for the Testing of Chemicals.
- U.S. Environmental Protection Agency. (2001). OECD Guideline for the Testing of Chemicals: Acute Oral Toxicity – Up-and-Down Procedure.
- Jirapornchai, S., et al. (2023). The Stability of Carbamates in Blood Samples under Experimental Conditions. Thai Journal of Toxicology, 38(1), 1-10.
- Organisation for Economic Co-operation and Development. (2009). OECD Guideline for the Testing of Chemicals: Carcinogenicity Studies.
- Santos Delgado, M. J., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287-296.
- Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals.
- BenchChem. (2025). Application Notes and Protocols for Evaluating Enzyme Inhibition by Carbamates.
- Rungsa, P., et al. (2016). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. Journal of the Brazilian Chemical Society, 27(9), 1629-1636.
- Gad, S. C. (2016). Vehicles for Animal Studies. Gad Consulting Services.
- Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646.
- Organisation for Economic Co-operation and Development. (2017). OECD releases 17 new, updated, corrected or deleted Test Guidelines. Chemycal.
- Weinstock, M., et al. (2009). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. Journal of Medicinal Chemistry, 52(17), 5488-5496.
- Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17563, 3,5-Xylyl methylcarbamate. Retrieved from [Link].
-
Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link].
-
U.S. Environmental Protection Agency. (2001). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity – Up-and-Down Procedure. Retrieved from [Link].
-
Santos Delgado, M. J., Rubio Barroso, S., Toledano Fernández-Tostado, G., & Polo-Díez, L. M. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287–296. [Link].
-
Rungsa, P., Oaew, S., Chailapakul, O., & Songsrirote, K. (2016). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. Journal of the Brazilian Chemical Society, 27(9), 1629–1636. [Link].
-
Gad, S. C. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology, 35(1), 10-53. [Link].
-
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. [Link].
-
Weinstock, M., Bejar, C., Schorer-Apelbaum, D., Youdim, M. B. H., & Chorev, M. (2009). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. Journal of Medicinal Chemistry, 52(17), 5488–5496. [Link].
Sources
Detecting 3,5-Xylyl Methylcarbamate Residues in Environmental Samples: An Application Note and Protocol Guide
Introduction: The Environmental Significance of 3,5-Xylyl Methylcarbamate (XMC)
3,5-Xylyl methylcarbamate, also known as XMC, is a carbamate insecticide employed in agricultural applications to protect crops.[1][2] As with many pesticides, concerns exist regarding its potential environmental impact and the presence of its residues in various environmental compartments. Carbamate pesticides, including XMC, function by inhibiting the acetylcholinesterase enzyme, which can also pose risks to non-target organisms and human health.[2][3] The physicochemical properties of XMC, such as its moderate solubility in organic solvents and limited solubility in water, influence its environmental behavior and bioavailability.[1][3] Its stability is pH-dependent, being rapidly hydrolyzed in alkaline media while remaining relatively stable in neutral and weakly acidic solutions.[2][3]
The environmental fate of XMC is a critical consideration. It can be subject to degradation in soil through both biological and abiotic hydrolysis, breaking down into 3,5-xylenol and N-methylcarbamic acid.[2] The rate of this degradation is influenced by soil type and pH.[2] Due to its tendency to bind with organic matter, XMC is often found adsorbed to soil particles and sediments in aquatic environments.[2] This persistence and potential for transport necessitate robust and sensitive analytical methods for its detection in environmental matrices such as water, soil, and sediment. This guide provides detailed protocols for the reliable quantification of XMC residues, empowering researchers to accurately assess its environmental prevalence.
Core Principles of XMC Residue Analysis: A Methodological Overview
The accurate determination of XMC residues in complex environmental samples hinges on a multi-step analytical workflow. This process typically involves efficient sample extraction, rigorous cleanup to remove interfering matrix components, and sensitive instrumental analysis. A widely adopted and highly effective approach for pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][5][6] This technique streamlines the extraction and cleanup process, making it a cornerstone of modern pesticide analysis.[4]
Following extraction and cleanup, chromatographic techniques are employed to separate XMC from other compounds in the sample extract. Gas chromatography (GC) and liquid chromatography (LC) are the principal separation methods.[7] When coupled with mass spectrometry (MS), these techniques provide a powerful tool for both qualitative identification and quantitative measurement of the target analyte.[8][9][10] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered "gold standard" methods for their specificity and sensitivity in detecting trace amounts of substances.[8]
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the analysis of 3,5-Xylyl methylcarbamate in environmental samples.
Caption: General workflow for XMC analysis in environmental samples.
Detailed Protocols for XMC Residue Analysis
Protocol 1: Sample Collection and Preparation
The integrity of the analytical results begins with proper sample collection and preparation. It is crucial to obtain a representative sample and handle it in a way that prevents degradation of the target analyte.
1.1. Water Sample Collection:
-
Collect water samples in clean, amber glass bottles to minimize photodegradation.
-
Fill the bottles to the top to eliminate headspace and reduce volatilization.
-
If immediate analysis is not possible, store the samples at 4°C.
1.2. Soil and Sediment Sample Collection:
-
Use a stainless-steel auger or trowel to collect soil or sediment samples.
-
Collect composite samples from multiple points within the sampling area to ensure representativeness.
-
Place the samples in clean glass jars or high-density polyethylene bags.
-
Store samples at 4°C prior to analysis. For long-term storage, freezing at -20°C is recommended.
1.3. Sample Homogenization:
-
Soil and Sediment: Air-dry the samples and sieve them to remove large debris. Homogenize the sample by thorough mixing. For wet samples, a subsample can be taken for moisture content determination to report results on a dry weight basis.
-
Water: Thoroughly mix the water sample before taking an aliquot for extraction.
Protocol 2: QuEChERS Extraction and Cleanup
This protocol is adapted from the widely recognized QuEChERS methodology and is suitable for both soil/sediment and water samples with minor modifications.[4][5][11][12]
2.1. Materials and Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (anhydrous, MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL centrifuge tubes
2.2. Extraction Procedure for Soil/Sediment:
-
Weigh 10 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube. For dry soil, add a specific volume of water to rehydrate the sample.[11]
-
Add 10 mL of acetonitrile to the tube.
-
Vortex or shake vigorously for 1 minute to ensure thorough mixing and extraction of the pesticide residues.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute. This step partitions the water from the acetonitrile, driving the pesticides into the organic layer.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
2.3. Extraction Procedure for Water:
-
Place 10 mL of the water sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Follow steps 5 and 6 from the soil/sediment extraction procedure.
2.4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant from the extraction step into a 2 mL d-SPE tube containing a mixture of PSA, C18, and anhydrous MgSO₄ (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). PSA removes polar interferences, while C18 removes non-polar interferences.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.
-
The resulting supernatant is the cleaned extract, ready for instrumental analysis.
Instrumental Analysis: GC-MS and LC-MS/MS Protocols
The choice between GC-MS and LC-MS/MS often depends on the volatility and thermal stability of the analyte, as well as the available instrumentation. Both are powerful techniques for the determination of XMC.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like XMC.[8][9][13]
3.1. Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Provides reliable and reproducible separations. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity for detection. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of pesticides. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial 70°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min | Provides good separation of XMC from matrix components. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert gas that carries the sample through the column. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for XMC. |
3.2. Data Acquisition and Quantification:
-
Monitor characteristic ions for XMC for both quantification and confirmation.
-
Prepare a calibration curve using matrix-matched standards to compensate for matrix effects.
Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is particularly advantageous for the analysis of a wide range of pesticides, including those that may be thermally labile.[14][15][16]
4.1. Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | A high-performance system for efficient separations. |
| MS System | Agilent 6470 Triple Quadrupole or equivalent | Provides high sensitivity and specificity through MS/MS transitions. |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent | A reversed-phase column that provides good retention and peak shape for XMC. |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate | Modifiers to improve ionization and chromatography. |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate | The organic component of the mobile phase. |
| Gradient | Optimized for the separation of XMC from interferences | A typical gradient might start at 10% B, ramp to 95% B, and then re-equilibrate. |
| Flow Rate | 0.3 mL/min | A standard flow rate for this column dimension. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for many pesticides. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive, monitoring specific precursor-to-product ion transitions for XMC. |
4.2. Data Acquisition and Quantification:
-
Optimize MRM transitions (precursor ion, product ions, collision energy) for XMC using a standard solution.
-
As with GC-MS, use matrix-matched calibration standards for accurate quantification.
Method Validation and Quality Control: Ensuring Trustworthy Data
Method validation is a critical component of any analytical procedure to ensure the reliability and accuracy of the results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[17][18][19][20]
5.1. Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy (Recovery) | The closeness of the measured value to the true value, typically assessed by spiking experiments. | 70-120% |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 20% |
| LOD | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1 |
| LOQ | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |
5.2. Quality Control Procedures:
-
Method Blanks: Analyze a blank sample with each batch to check for contamination.
-
Spiked Samples: Analyze a spiked blank and a spiked sample with each batch to assess accuracy and matrix effects.
-
Continuing Calibration Verification (CCV): Analyze a calibration standard periodically to ensure the instrument's response remains stable.
Conclusion: A Framework for Reliable Environmental Monitoring
The protocols detailed in this application note provide a robust framework for the detection and quantification of 3,5-Xylyl methylcarbamate residues in various environmental matrices. By combining the efficiency of the QuEChERS sample preparation method with the sensitivity and selectivity of GC-MS and LC-MS/MS, researchers can generate high-quality, defensible data. Adherence to rigorous method validation and quality control procedures is paramount to ensuring the trustworthiness of the results. This comprehensive approach will enable a more accurate assessment of the environmental presence and fate of XMC, contributing to informed environmental management and protection.
References
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and “dispersive solid-phase extraction” for the determination of pesticide residues in produce.
- European Commission. (2021). Commission Implementing Regulation (EU) 2021/808 of 22 March 2021 on the performance of analytical methods for residues of pharmacologically active substances in food-producing animals and on the interpretation of results as well as on the methods to be used for sampling and repealing Decisions 2002/657/EC and 98/179/EC. Official Journal of the European Union, L 180/84.
- Food and Agriculture Organization of the United Nations & World Health Organization. (2017). Guidelines on performance criteria for methods of analysis for the determination of pesticide residues in food and feed (CXG 90-2017). Codex Alimentarius.
- Lehotay, S. J., Son, K. A., Kwon, H., Koesukwiwat, U., Fu, W., Mastovska, K., ... & Farlin, J. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables.
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Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 3,5-Xylyl Methylcarbamate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
- U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.
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UCT, Inc. (2024). QuEChERS approach for the determination of pesticide residues in soil. Separation Science. Retrieved January 14, 2026, from [Link]
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Application Notes & Protocols: In Vitro Assays for Measuring 3,5-Xylyl Methylcarbamate Activity
Introduction: Unveiling the Activity of 3,5-Xylyl Methylcarbamate
3,5-Xylyl methylcarbamate, also known as XMC, is a carbamate insecticide utilized in agricultural applications to control a variety of insect pests.[1][2] Its efficacy stems from its potent activity as a cholinesterase inhibitor.[2][3] Carbamates, including 3,5-Xylyl methylcarbamate, exert their neurotoxic effects by interfering with the normal function of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[4] The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic pathways, which can lead to paralysis and death in target pests.[3]
For researchers, toxicologists, and drug development professionals, the precise measurement of 3,5-Xylyl methylcarbamate's inhibitory activity is paramount. In vitro assays provide a controlled, reproducible, and often high-throughput environment to determine the potency of this compound, screen for its effects, and understand its toxicological profile without the complexities of in vivo studies.[5] This guide provides detailed protocols and the underlying scientific principles for two robust in vitro methods for quantifying the activity of 3,5-Xylyl methylcarbamate: the classic colorimetric Ellman's assay and a highly sensitive fluorometric assay.
The Scientific Foundation: Mechanism of Acetylcholinesterase Inhibition
To appreciate the design of the following assays, one must first understand the target. Acetylcholinesterase is a serine hydrolase that catalyzes the breakdown of acetylcholine into choline and acetic acid. This action terminates the nerve impulse at cholinergic synapses, allowing the neuron to return to its resting state.[6]
3,5-Xylyl methylcarbamate functions as a reversible inhibitor of AChE.[3] The carbamate moiety of the molecule is transferred to the active site serine residue of the enzyme, forming a carbamoylated enzyme complex. This complex is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal catalytic process. This effective inactivation of AChE leads to the accumulation of acetylcholine in the synaptic cleft, causing persistent stimulation of acetylcholine receptors.[3][4]
Cholinergic Synapse Signaling Pathway
The following diagram illustrates the normal function of a cholinergic synapse and the point of disruption by 3,5-Xylyl methylcarbamate.
Caption: Cholinergic synapse and inhibition by 3,5-Xylyl methylcarbamate.
Protocol 1: Colorimetric Measurement of AChE Inhibition (Ellman's Assay)
The Ellman's assay is a robust and widely adopted method for measuring cholinesterase activity.[7][8] Its enduring popularity is due to its simplicity, cost-effectiveness, and reliability.
Principle of the Assay This method relies on the measurement of thiocholine, a product of the enzymatic hydrolysis of the substrate acetylthiocholine by AChE. The free thiol group of thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm.[9][10][11] The rate of color formation is directly proportional to the AChE activity. In the presence of an inhibitor like 3,5-Xylyl methylcarbamate, the rate of this reaction decreases.
Detailed Experimental Protocol
1. Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a solution of 0.1 M sodium phosphate and adjust the pH to 8.0. This will be used as the reaction buffer.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store protected from light at 4°C.
-
Acetylthiocholine Iodide (ATCI) Solution (75 mM): Dissolve 21.67 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh.
-
AChE Enzyme Solution: Prepare a stock solution of acetylcholinesterase (e.g., from electric eel) at a concentration of 500 Units/mL in phosphate buffer. For the assay, dilute this stock to a working concentration of approximately 0.4 Units/L in the same buffer.[9] The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
3,5-Xylyl Methylcarbamate Stock Solution (10 mM): Prepare a 10 mM stock solution in a suitable solvent like DMSO. From this, create a series of dilutions in phosphate buffer to be tested.
2. Assay Procedure (96-well plate format):
-
Plate Setup: Design the plate layout to include wells for blanks (no enzyme), negative controls (enzyme, no inhibitor), and test samples with varying concentrations of 3,5-Xylyl methylcarbamate.
-
Add Reagents: To each well of a clear, flat-bottom 96-well microplate, add the following in order:
-
Pre-incubation: Gently tap the plate to mix and incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[9]
-
Initiate Reaction: Prepare a Reaction Mix by combining 154 µL of Assay Buffer, 1 µL of ATCI solution, and 0.5 µL of DTNB solution for each well. Add 150 µL of this freshly prepared Reaction Mix to each well.[9]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.
3. Data Analysis:
-
Calculate Reaction Rate (V): For each well, determine the change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.
-
Calculate Percentage of Inhibition:
-
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Where V_inhibitor is the reaction rate in the presence of 3,5-Xylyl methylcarbamate and V_control is the rate of the "No Inhibitor Control".
-
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the 3,5-Xylyl methylcarbamate concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Workflow for Ellman's Assay
Caption: Step-by-step workflow for the colorimetric Ellman's assay.
Protocol 2: Fluorometric Measurement of AChE Inhibition
Fluorometric assays offer a significant increase in sensitivity over colorimetric methods, making them ideal for screening large compound libraries or when sample material is limited.[12]
Principle of the Assay These assays utilize a substrate that is itself non-fluorescent but is converted by AChE (often through a coupled enzymatic reaction) into a highly fluorescent product. A common system involves the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).[12] AChE first hydrolyzes acetylcholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red to generate the intensely fluorescent product, resorufin, which has an excitation/emission maximum of approximately 540/590 nm.[12] The rate of fluorescence increase is proportional to the AChE activity.
Detailed Experimental Protocol
1. Reagent Preparation:
-
Assay Buffer (e.g., Tris or Phosphate buffer, pH 7.5): Prepare a suitable reaction buffer.
-
Amplex® Red Reagent Stock Solution (10 mM): Dissolve Amplex® Red reagent in high-quality DMSO. Store protected from light at -20°C.
-
Horseradish Peroxidase (HRP) Stock Solution (10 U/mL): Prepare a stock solution of HRP in assay buffer.
-
Choline Oxidase Stock Solution (100 U/mL): Prepare a stock solution of choline oxidase in assay buffer.
-
Acetylcholine (ACh) Solution (100 mM): Prepare a stock solution of acetylcholine in deionized water.
-
AChE Enzyme Solution: Prepare a working solution of AChE in assay buffer. The optimal concentration will be lower than for the colorimetric assay and should be determined empirically to ensure the signal remains within the linear range of the fluorometer.
-
3,5-Xylyl Methylcarbamate Stock Solution (10 mM): Prepare as described for the colorimetric assay.
2. Assay Procedure (96-well plate format):
-
Prepare Reaction Cocktail: For each reaction, prepare a working solution containing:
-
Assay Buffer
-
Amplex® Red reagent (final concentration ~50 µM)
-
HRP (final concentration ~1 U/mL)
-
Choline Oxidase (final concentration ~2 U/mL)
-
Acetylcholine (final concentration ~1 mM)
-
Protect this cocktail from light.
-
-
Plate Setup: In a black, flat-bottom 96-well microplate, add:
-
AChE Enzyme Solution.
-
Varying concentrations of 3,5-Xylyl methylcarbamate or controls.
-
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature, protected from light.
-
Initiate Reaction: Add the Reaction Cocktail to all wells to start the enzymatic reaction.
-
Fluorometric Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~590 nm) every 1-2 minutes for 20-30 minutes.
3. Data Analysis:
-
Calculate Reaction Rate (V): Determine the rate of fluorescence increase per minute (ΔRFU/min) from the linear portion of the curve.
-
Calculate Percentage of Inhibition and IC50: Follow the same steps as described in the data analysis section for the Ellman's assay, using fluorescence units instead of absorbance.
Workflow for Fluorometric AChE Assay
Caption: Step-by-step workflow for the fluorometric AChE assay.
Data Interpretation and Assay Comparison
The primary output for these assays is the IC50 value, which provides a quantitative measure of the potency of 3,5-Xylyl methylcarbamate as an AChE inhibitor. A lower IC50 value indicates a more potent inhibitor.
| Parameter | Ellman's Assay (Colorimetric) | Fluorometric Assay (e.g., Amplex Red) |
| Detection Method | Absorbance | Fluorescence |
| Wavelength | 412 nm[9][10] | Ex/Em ~540/590 nm |
| Substrate | Acetylthiocholine (ATCI) | Acetylcholine (ACh) |
| Sensitivity | Lower (detects ~1 mU/mL)[10] | Higher (detects ~0.1 mU/mL) |
| Advantages | Cost-effective, robust, simple setup | High sensitivity, suitable for HTS, low sample volume |
| Disadvantages | Potential for interference from colored or turbid compounds | Higher cost, potential for interference from fluorescent compounds |
| Representative IC50 | ~10-100 µM (Hypothetical) | ~1-10 µM (Hypothetical) |
Trustworthiness: The Imperative of Assay Validation
Every protocol described must be a self-validating system. To ensure the trustworthiness and reliability of your results, the following considerations are critical:
-
Positive Control: Always include a known AChE inhibitor (e.g., physostigmine or a well-characterized carbamate) to confirm that the assay system is responsive to inhibition.
-
Negative Control: The "No Inhibitor Control" (enzyme + substrate + solvent) establishes the 100% activity level (or 0% inhibition).
-
Blanks: A "No Enzyme Control" is essential to account for any non-enzymatic hydrolysis of the substrate.
-
Reproducibility: Assays should be performed with technical replicates (typically triplicates) and repeated in independent experiments to ensure the results are consistent.[13]
-
Linear Range: Confirm that the enzyme concentration and incubation time result in a linear reaction rate, as this is the foundation for accurate inhibition calculations.
By implementing these controls, you create a self-validating system that builds confidence in the generated data.
Conclusion
The colorimetric Ellman's assay and sensitive fluorometric assays are powerful in vitro tools for characterizing the activity of 3,5-Xylyl methylcarbamate. The choice between them depends on the specific research question, required sensitivity, and available instrumentation. The Ellman's method provides a reliable and cost-effective approach for routine analysis, while fluorometric methods are superior for high-throughput screening and applications demanding greater sensitivity. By following the detailed protocols and validation principles outlined in this guide, researchers can generate accurate and reproducible data on the acetylcholinesterase inhibitory properties of this and other carbamate compounds.
References
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Wendt, C. D., et al. (2015). A fluorescence assay for measuring acetylcholinesterase activity in rat blood and a human neuroblastoma cell line (SH-SY5Y). Analytical Biochemistry, 479, 21-28. Retrieved from [Link]
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dos Santos Passos, C., et al. (2020). A Review on the In Vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method. Mini-Reviews in Medicinal Chemistry, 20(11), 955-973. Retrieved from [Link]
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Roszer, T. (2012). The interface between cholinergic pathways and the immune system and its relevance to arthritis. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram of nodes and tracks of the cholinergic anti-inflammatory pathway. Retrieved from [Link]
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ResearchGate. (n.d.). Simplified diagram of the AChRs signal transduction pathways in the pre-and post-synaptic sites. Retrieved from [Link]
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BioVision. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. Retrieved from [Link]
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Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Retrieved from [Link]
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Haz-Map. (n.d.). 3,5-Xylyl methylcarbamate - Hazardous Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,5-Xylyl Methylcarbamate. PubChem Compound Database. Retrieved from [Link]
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Sipes, N. S., & Padilla, S. (2011). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Methods in Toxicity Testing. John Wiley & Sons, Inc. Retrieved from [Link]
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Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 51-66. Retrieved from [Link]
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Pohanka, M. (2011). History and New Developments of Assays for Cholinesterase Activity and Inhibition. Current Medicinal Chemistry, 18(34), 5218-5233. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Xylylcarb. PubChem Compound Database. Retrieved from [Link]
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Dias, C., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Applied Sciences, 10(14), 4945. Retrieved from [Link]
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Anagnostopoulos, C. J., et al. (2011). Assessment of Organophosphate and Carbamate Pesticide Residues in Cigarette Tobacco with a Novel Cell Biosensor. Sensors (Basel), 11(11), 10648-10660. Retrieved from [Link]
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Gritton, H. J., et al. (2015). Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors. Frontiers in Behavioral Neuroscience, 9, 23. Retrieved from [Link]
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KEGG. (n.d.). KEGG PATHWAY: map04725 Cholinergic synapse. Retrieved from [Link]
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IML Testing & Research. (2025). Pesticide Testing Using the In Vitro Approach. Retrieved from [Link]
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Ferreira, A. M., et al. (2022). In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure. International Journal of Molecular Sciences, 23(14), 7609. Retrieved from [Link]
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Kaewprom, C., et al. (2023). Measurement of Ellman’s Essay Using a Smartphone Camera Coupled with an Image Processing Technique in CIE-LAB Color Space for the Detection of Two Pesticides in Water. Chemosensors, 11(9), 481. Retrieved from [Link]
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van Dyk, J. S., & Pletschke, B. (2024). The use of in vitro bioassays and chemical screening to assess the impact of a minimally processed vegetable facility on wastewater quality. Environmental Monitoring and Assessment, 196(9), 1145. Retrieved from [Link]
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G-Biosciences. (n.d.). Ellman's Reagent. Retrieved from [Link]
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Darvesh, S., et al. (2007). Ortho Effects for Inhibition Mechanisms of Butyrylcholinesterase by O-Substituted Phenyl N-butyl Carbamates and Comparison With Acetylcholinesterase, Cholesterol Esterase, and Lipase. Journal of Medicinal Chemistry, 50(14), 3358-3367. Retrieved from [Link]
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Al-Beitawi, S., et al. (2022). In Vitro Assessment and Toxicological Prioritization of Pesticide Mixtures at Concentrations Derived from Real Exposure in Occupational Scenarios. International Journal of Environmental Research and Public Health, 19(9), 5133. Retrieved from [Link]
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Piazzi, L., et al. (2003). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of Medicinal Chemistry, 46(12), 2279-2292. Retrieved from [Link]
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Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254. Retrieved from [Link]
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Wahlang, B., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. International Journal of Molecular Sciences, 24(15), 12345. Retrieved from [Link]
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Safe Handling and Emergency Protocols for 3,5-Xylyl methylcarbamate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,5-Xylyl methylcarbamate (CAS No. 2655-14-3), also known as XMC, is a carbamate insecticide used in agricultural applications, particularly on rice and tea.[1][2] As with all carbamate pesticides, it functions as a cholinesterase inhibitor, posing significant toxicological risks if handled improperly.[1][2][3] Exposure can occur through inhalation, ingestion, and dermal contact.[2] This document provides a comprehensive guide for the safe handling, storage, and disposal of 3,5-Xylyl methylcarbamate, along with detailed protocols for emergency response to spills and personnel exposure. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
Chemical and Physical Properties
Understanding the fundamental properties of a compound is the first step in safe handling. 3,5-Xylyl methylcarbamate is a colorless crystalline solid.[1][2] It is relatively stable in neutral or weakly acidic solutions and to light but hydrolyzes rapidly in alkaline media.[2][4]
| Property | Value | Source |
| CAS Number | 2655-14-3 | [5][6] |
| Molecular Formula | C₁₀H₁₃NO₂ | [5][7] |
| Molecular Weight | 179.22 g/mol | [4] |
| Appearance | Colorless crystalline solid | [1][2] |
| Melting Point | 99 °C | [2][6] |
| Vapor Pressure | 0.00036 mmHg | [1][2] |
| Water Solubility | 470 mg/L at 20 °C | [4] |
| Solubility | Soluble in most organic solvents like acetone, benzene, and ethanol.[2] | [2] |
| Log Kow | 2.23 | [2][4] |
| Stability | Stable to light and temperatures < 90 °C; rapidly hydrolyzes in alkaline media.[2][4] | [2][4] |
Toxicology Profile: Mechanism of Action
The primary toxicological concern with 3,5-Xylyl methylcarbamate, like other N-methyl carbamate insecticides, is its role as a reversible inhibitor of the acetylcholinesterase (AChE) enzyme.[1][2][3]
-
AChE Inhibition : In a healthy nervous system, the neurotransmitter acetylcholine is released to transmit a nerve impulse and is then quickly broken down by AChE. 3,5-Xylyl methylcarbamate carbamylates the active site of AChE, temporarily inactivating it.[3]
-
Acetylcholine Accumulation : This inactivation allows acetylcholine to accumulate in the synapses and neuromuscular junctions.[3]
-
Cholinergic Crisis : The resulting overstimulation of cholinergic receptors leads to a state known as a cholinergic crisis, characterized by a suite of symptoms.[3][8]
-
Muscarinic Effects : Include excessive salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as bradycardia (slow heart rate) and bronchospasm.[9]
-
Nicotinic Effects : Include muscle fasciculations (twitching), cramping, and eventual weakness or paralysis, which can lead to respiratory failure.[3][9]
-
CNS Effects : Can include anxiety, headache, confusion, ataxia, seizures, and coma.[3][9]
-
Crucially, the bond between the carbamate and the AChE enzyme is reversible and dissociates more readily than the bond formed by organophosphate insecticides. This means that, while acute poisoning is a serious risk, the duration of symptoms tends to be shorter.[3]
Hazard Identification & Personal Protective Equipment (PPE)
Proper hazard identification is foundational to safety. All personnel must review the Safety Data Sheet (SDS) before working with this compound.[10] Personal Protective Equipment (PPE) is the primary barrier against exposure and its use is mandatory.[11][12]
GHS Hazard Classification (Anticipated)
| Hazard | Category | Statement |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[11] |
| Hazardous to the Aquatic Environment | Acute & Chronic | Very toxic to aquatic life |
Personal Protective Equipment (PPE) Protocol
The selection of PPE depends on the specific procedure being performed. The following diagram outlines the logical workflow for selecting appropriate PPE.
Caption: PPE selection workflow for handling 3,5-Xylyl methylcarbamate.
Safe Handling and Storage Protocols
Engineering Controls
-
Ventilation : Always handle 3,5-Xylyl methylcarbamate in a well-ventilated area. For procedures involving weighing the solid, preparing stock solutions, or any potential for aerosolization, a certified chemical fume hood is mandatory.[11][13]
-
Safety Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last year.[11]
Storage
-
Conditions : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[10] Recommended storage temperature is 0-6°C.[4]
-
Incompatibilities : Store away from incompatible materials such as strong oxidizing agents and strong bases, as alkaline conditions cause rapid hydrolysis.[2][10] Isolate from food and feedstuffs.
-
Security : Store in a locked cabinet or area accessible only to authorized personnel.[10]
Handling
-
Avoid Contact : Prevent contact with skin, eyes, and clothing.[11] Do not inhale dust or aerosols.[10]
-
Hygiene : Wash hands thoroughly with soap and water after handling, before eating, drinking, smoking, or using the restroom.[11] Remove contaminated clothing immediately and wash before reuse.[14]
Step-by-Step Protocol: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution in a suitable organic solvent (e.g., acetone).
-
Pre-Operation Checklist :
-
Confirm the chemical fume hood is operational.
-
Verify the location of the nearest eyewash station, safety shower, and spill kit.
-
Don the required PPE as per the workflow in Section 4.2 (Full PPE required).
-
-
Weighing the Compound :
-
Place a weigh boat on an analytical balance and tare.
-
Carefully weigh the desired amount of 3,5-Xylyl methylcarbamate solid. Minimize the creation of dust.
-
Record the exact weight.
-
-
Dissolution :
-
Place a suitably sized volumetric flask containing a stir bar on a stir plate inside the fume hood.
-
Carefully transfer the weighed solid into the flask.
-
Using a pipette, add approximately half the final desired volume of the solvent (e.g., acetone).
-
Turn on the stirrer and allow the solid to dissolve completely.
-
Once dissolved, add the solvent to the calibration mark on the flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Labeling and Storage :
-
Transfer the solution to a labeled storage vial. The label must include:
-
Compound Name: 3,5-Xylyl methylcarbamate
-
Concentration
-
Solvent
-
Date of Preparation
-
Your Initials
-
-
Store the solution under the conditions outlined in Section 5.2.
-
-
Post-Operation Cleanup :
-
Dispose of the weigh boat and any disposable equipment as hazardous waste (see Section 8.0).
-
Wipe down the work surface in the fume hood with an appropriate solvent and decontaminating solution.
-
Remove PPE in the correct order to avoid self-contamination and dispose of gloves as hazardous waste.
-
Wash hands thoroughly.
-
Emergency Procedures
Immediate and correct response to an emergency is critical to minimizing harm.
Personnel Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[15][16][17] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Skin Contact : Immediately remove all contaminated clothing while flushing the affected area with soap and water for at least 15 minutes.[15] A safety shower should be used for large-area exposures.[16] Seek medical attention if irritation persists or if a large area was exposed.[10]
-
Inhalation : Move the affected person to fresh air immediately.[10][18] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[13] Seek immediate medical attention and provide the SDS to the emergency responders.[18]
Chemical Spills
The response to a spill depends on its size and nature.
Caption: Workflow for responding to a chemical spill.
Waste Disposal
All waste containing 3,5-Xylyl methylcarbamate, including contaminated PPE, empty containers, and cleanup materials, must be treated as hazardous waste.[10][13]
-
Containerization : Collect waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Segregation : Do not mix with incompatible waste streams.
-
Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of down the drain or in regular trash.[13][19]
References
- BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- Haz-Map. (2025). 3,5-Xylyl methylcarbamate - Hazardous Agents.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Butenyl N-phenylcarbamate.
- PubChem. (n.d.). 3,5-Xylyl Methylcarbamate. National Center for Biotechnology Information.
- CymitQuimica. (n.d.). CAS 2655-14-3: 3,5-Xylyl methylcarbamate.
- NOAA. (n.d.). Mexacarbate - CAMEO Chemicals. National Oceanic and Atmospheric Administration.
- NOAA. (n.d.). Mercaptodimethur - CAMEO Chemicals. National Oceanic and Atmospheric Administration.
- LGC Standards. (n.d.). XMC (3,5-Xylyl methyl carbamate).
- CAS. (n.d.). 3,5-Xylyl methylcarbamate - CAS Common Chemistry. American Chemical Society.
- PubChem. (n.d.). 3,5-Xylyl Methylcarbamate | C10H13NO2 | CID 17563. National Center for Biotechnology Information.
- EPA. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
- ECHEMI. (n.d.). 3,5-Xylyl methylcarbamate Formula.
- Fisher Scientific. (2025). Safety Data Sheet - Methyl carbamate.
- Greenbook.net. (n.d.). Material Safety Data Sheet - Mesurol.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
- Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
- Sigma-Aldrich. (2025). Safety Data Sheet - Methyl carbamate.
- Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures.
- University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment for Pesticide Handlers.
- Wikipedia. (n.d.). Agricultural safety and health.
- Williams, E. A., Meikle, R. W., & Redemann, C. T. (1964). Carbamate Insecticides, Radiosynthesis of Carbon-14-Labeled 4-Dimethylamino-3,5-xylyl Methylcarbamate. Journal of Agricultural and Food Chemistry.
- Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Methyl carbamate.
- Wikipedia. (n.d.). Carbamate poisoning.
- U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates.
- PharmaState Academy. (2017). SOP For Storage, Handling and Transport Of Hazardous Chemical.
Sources
- 1. 3,5-Xylyl methylcarbamate - Hazardous Agents | Haz-Map [haz-map.com]
- 2. 3,5-Xylyl Methylcarbamate | C10H13NO2 | CID 17563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. echemi.com [echemi.com]
- 5. CAS 2655-14-3: 3,5-Xylyl methylcarbamate | CymitQuimica [cymitquimica.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. XMC (3,5-Xylyl methyl carbamate) | LGC Standards [lgcstandards.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Carbamate poisoning - Wikipedia [en.wikipedia.org]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of 3,5-Xylyl Methylcarbamate in Solution
Welcome to the technical support center for 3,5-Xylyl methylcarbamate (XMC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of XMC in solution. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction: The Challenge of Carbamate Stability
3,5-Xylyl methylcarbamate is a carbamate ester that, while stable in solid form under proper storage conditions, exhibits significant instability in solution, primarily driven by hydrolysis.[1][2] The carbamate ester linkage is susceptible to cleavage, particularly in alkaline environments, leading to the formation of 3,5-xylenol and methylcarbamic acid, with the latter readily decomposing to methylamine and carbon dioxide.[1] Understanding and controlling the factors that influence this degradation is paramount for obtaining reliable and reproducible experimental results.
This guide provides the foundational knowledge and practical protocols to mitigate the degradation of XMC in your experiments.
Frequently Asked Questions (FAQs)
Q1: My 3,5-Xylyl methylcarbamate solution appears to be degrading. What are the typical signs of degradation?
A1: Degradation of XMC in solution can manifest in several ways. Analytically, you may observe a decrease in the peak area of the parent XMC compound and the appearance of new peaks in your chromatogram (e.g., HPLC-UV).[3] The most common degradation product to expect is 3,5-xylenol.[1] Visually, while the compound and its primary degradant are colorless, significant degradation might lead to subtle changes in the solution's properties, though analytical confirmation is always necessary. A shift in the pH of an unbuffered solution can also indicate hydrolysis, as the formation of methylamine can increase the pH.
Q2: What is the primary cause of 3,5-Xylyl methylcarbamate instability in solution?
A2: The primary cause of XMC degradation in aqueous and protic solutions is the hydrolysis of its carbamate ester bond.[1] This reaction is highly dependent on the pH of the solution. While relatively stable in neutral to weakly acidic conditions, the rate of hydrolysis increases dramatically in alkaline (basic) media.[1] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the carbamate group, which leads to the cleavage of the ester bond.[3]
Q3: I am preparing a stock solution of 3,5-Xylyl methylcarbamate. What is the best solvent to use?
A3: For maximal stability, prepare stock solutions in a dry, aprotic organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO). XMC is soluble in most organic solvents.[2] Water should be avoided for long-term storage of stock solutions. If aqueous solutions are required for your experiment, they should be prepared fresh from a concentrated organic stock solution immediately before use.
Q4: How should I store my 3,5-Xylyl methylcarbamate solutions to minimize degradation?
A4: Solutions of XMC in organic solvents should be stored at low temperatures (e.g., -20°C) in tightly sealed containers to prevent evaporation and exposure to atmospheric moisture. For aqueous solutions, which are inherently less stable, it is crucial to control the pH. Buffering the solution to a slightly acidic pH (e.g., pH 5-6) can significantly slow down hydrolysis. These aqueous solutions should be used as quickly as possible after preparation.
Q5: I need to work with an aqueous solution of 3,5-Xylyl methylcarbamate for my assay. How can I improve its stability during the experiment?
A5: To enhance the stability of XMC in an aqueous medium for the duration of an experiment, consider the following:
-
pH Control: Maintain the pH of your solution in the neutral to slightly acidic range (pH 5-7) using a suitable buffer system. The half-life of XMC is significantly longer at a lower pH. For instance, in soil, the half-life has been estimated at 750 days at pH 5.90, but only 12.8 days at pH 7.85.[1]
-
Temperature: Perform your experiments at the lowest practical temperature to reduce the rate of hydrolysis.
-
Minimize Time in Aqueous Solution: Prepare your aqueous dilutions of XMC as the last step before starting your experiment to minimize the time the compound is exposed to hydrolytic conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of parent compound peak in HPLC analysis of a newly prepared aqueous solution. | The pH of the aqueous solution is too high (alkaline). | Buffer the solution to a pH between 5 and 7. Prepare fresh solutions immediately before analysis. |
| Inconsistent results between experimental replicates. | Degradation of XMC is occurring at different rates in each replicate due to slight variations in pH or temperature. | Ensure consistent and accurate buffering of all solutions. Use a temperature-controlled autosampler for HPLC analysis if available. |
| Appearance of a large, unexpected peak in the chromatogram. | This is likely a degradation product, most commonly 3,5-xylenol. | Confirm the identity of the peak by running a standard of 3,5-xylenol. If confirmed, this is a strong indicator of XMC hydrolysis. |
| Solid XMC compound is difficult to dissolve. | The compound may have absorbed moisture, which can affect its solubility characteristics and stability. | Store solid XMC in a desiccator over a drying agent. If moisture absorption is suspected, drying the compound under vacuum may be necessary. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of 3,5-Xylyl Methylcarbamate
Objective: To prepare a concentrated stock solution of XMC with maximum stability for long-term storage.
Materials:
-
3,5-Xylyl methylcarbamate (solid)
-
Anhydrous acetonitrile (HPLC grade)
-
Analytical balance
-
Volumetric flask (Class A)
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Allow the container of solid 3,5-Xylyl methylcarbamate to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of solid XMC using an analytical balance.
-
Transfer the weighed solid to a clean, dry volumetric flask.
-
Add a small amount of anhydrous acetonitrile to dissolve the solid.
-
Once dissolved, dilute to the final volume with anhydrous acetonitrile.
-
Mix the solution thoroughly.
-
Transfer the stock solution to an amber glass vial with a PTFE-lined cap to protect it from light.
-
Store the stock solution at -20°C.
Protocol 2: Conducting a Forced Degradation Study to Evaluate Stability
Objective: To assess the stability of 3,5-Xylyl methylcarbamate in a specific solution under various stress conditions. This is crucial for developing a stability-indicating analytical method.[4][5]
Materials:
-
XMC stock solution (from Protocol 1)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
pH meter
-
Water bath or incubator
Workflow for Forced Degradation Study:
Caption: Base-catalyzed hydrolysis pathway of 3,5-Xylyl methylcarbamate.
By understanding the chemical behavior of 3,5-Xylyl methylcarbamate and implementing these strategies, researchers can significantly improve the stability of their solutions, leading to more accurate and reliable experimental outcomes.
References
- BenchChem. (2025). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability.
-
PubChem. (n.d.). 3,5-Xylyl Methylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
BioPharm International. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Megriche, A., et al. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. Retrieved from [Link]
-
Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing and Applied Sciences. Retrieved from [Link]
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
SGS. (2011). How to Approach a Forced Degradation Study. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- Dong, M. W. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- U.S. Environmental Protection Agency. (n.d.).
- Vacondio, F., et al. (2010).
-
ResearchGate. (n.d.). Chemometrically assisted optimization and validation of reversed phase liquid chromatography method for the analysis of carbamates pesticides. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 3,5-Dimethylphenyl methylcarbamate (HMDB0031811). Retrieved from [Link]
-
ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds. Retrieved from [Link]
- MDPI. (2023). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity.
-
National Institutes of Health. (2024). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions.
-
National Institutes of Health. (n.d.). 3,5-Xylyl Methylcarbamate. PubChem. Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 3,5-dimethyl-, methylcarbamate. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). pH-rate profiles for the hydrolytic reactions of the copolymer model 3a. Retrieved from [Link]
- National Institutes of Health. (2007).
- Cambridge Open Engage. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv.
Sources
Technical Support Center: Overcoming Solubility Challenges with 3,5-Xylyl Methylcarbamate
Welcome to the technical support guide for 3,5-Xylyl methylcarbamate (XMC). This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this compound. As an acetylcholinesterase inhibitor used primarily as a carbamate insecticide, its utility in various in vitro and in vivo studies is often hampered by its low aqueous solubility.[1] This guide provides in-depth, practical solutions and troubleshooting strategies in a direct question-and-answer format to help you achieve consistent and reliable experimental results.
Section 1: Understanding the Physicochemical Profile of 3,5-Xylyl Methylcarbamate (XMC)
A foundational understanding of XMC's properties is the first step in troubleshooting solubility. Its chemical structure dictates its behavior in different solvent systems.
Q1: What are the core physicochemical properties of XMC?
3,5-Xylyl methylcarbamate, also known as 3,5-dimethylphenyl methylcarbamate, is a synthetic carbamate ester.[1][2] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Colorless crystalline solid | [1][3] |
| Melting Point | 99 °C | [3][4] |
| LogP (octanol-water) | ~2.23 | [2][3] |
| Predicted pKa (Strongest Acidic) | 4.16 (Predicted for N-H proton) | [2] |
The LogP value of ~2.23 indicates that XMC is lipophilic, predicting poor solubility in water.[2][3]
Q2: What is the documented solubility of XMC in common laboratory solvents?
XMC is classified as practically insoluble in water.[1] However, it shows good solubility in several organic solvents. Understanding these baseline values is critical for preparing stock solutions.
| Solvent | Solubility (at 20°C) | Source |
| Water | 0.47 g/L (470 mg/L) | [1][2] |
| Acetone | 5.74 g/L | [1] |
| Ethanol | 3.52 g/L | [1] |
| Ethyl Acetate | 2.77 g/L | [1] |
| Benzene | 2.04 g/L | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble (Specific value not listed, but widely used for similar compounds) | [5] |
Section 2: Initial Troubleshooting for Solubility Issues
This section addresses the most common and immediate problems researchers face when XMC fails to dissolve or precipitates out of solution.
Q3: I'm trying to dissolve XMC directly in an aqueous buffer for my experiment, and it won't go into solution. What should I do?
Directly dissolving a lipophilic compound like XMC in an aqueous medium is rarely successful. The high LogP value signifies that the molecule preferentially partitions into a non-polar environment over water.
Causality: The energy required to break the crystal lattice of solid XMC and create a cavity for it in the highly ordered, polar hydrogen-bond network of water is energetically unfavorable.
Your first step should be to prepare a concentrated stock solution in a suitable organic solvent. The universal solvent for this purpose in drug discovery and life science research is Dimethyl Sulfoxide (DMSO).[5]
Q4: I successfully dissolved XMC in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my aqueous cell culture media. Why did this happen?
This is a classic problem of a compound exceeding its kinetic solubility limit.[6]
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution after an extended period. For XMC in water, this is low (~0.47 g/L).
-
Kinetic Solubility: The concentration of a compound that remains in solution under specific, non-equilibrium conditions, such as when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[6]
Causality: When you add the DMSO stock to the buffer, you create a temporary, supersaturated solution. The DMSO acts as a co-solvent, momentarily increasing the solubility. However, as the DMSO disperses, the local solvent environment becomes predominantly aqueous, and the compound crashes out of solution if its concentration is above its thermodynamic solubility limit.[6]
Troubleshooting Steps:
-
Reduce the Final Concentration: Your target concentration may be too high. Check if a lower, effective concentration can be used.
-
Lower the DMSO Stock Concentration: Preparing a less concentrated stock solution (e.g., 10 mM instead of 100 mM) means you will add a larger volume of it to your buffer. This can sometimes improve mixing and reduce immediate precipitation.
-
Optimize the Dilution Method: Add the DMSO stock to your buffer dropwise while vortexing or stirring vigorously. This promotes rapid mixing and prevents the formation of localized, highly concentrated pockets of the compound that are prone to precipitation.
-
Employ a Solubilization Strategy: If the above steps fail, you must modify your buffer system using co-solvents or surfactants, as detailed in the next section.
Section 3: Advanced Solubilization Strategies & Protocols
When simple dissolution fails, a systematic approach using solubilizing excipients is necessary.
Strategy 1: Co-Solvent Systems
Q5: How do co-solvents work, and which ones are recommended for XMC?
A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[7][8]
Causality: By reducing the polarity of the aqueous phase, the co-solvent lowers the interfacial tension between the hydrophobic solute (XMC) and the solvent.[8][9] This makes it energetically more favorable for the non-polar XMC molecule to be solvated, thereby increasing its solubility. Co-solvents can increase the solubility of poorly soluble compounds by several orders of magnitude.[9][10]
Recommended Co-solvents:
-
DMSO: Excellent solubilizer, but can be toxic to cells, typically kept at ≤0.5% v/v in final assay media.[11]
-
Ethanol: A common and effective co-solvent, but can also have biological effects.[10]
-
Polyethylene Glycol 400 (PEG 400): A polymer commonly used to increase the solubility of poorly soluble drugs.[12]
-
Propylene Glycol: Another frequently used, low-toxicity co-solvent.[10]
Protocol 1: Systematic Screening of Co-Solvents
This protocol allows you to empirically determine the best co-solvent system for your desired XMC concentration.
-
Preparation: Prepare a high-concentration stock solution of XMC (e.g., 100 mM) in 100% DMSO.
-
Co-Solvent Preparation: Prepare intermediate solutions of your chosen co-solvents (e.g., 50% Ethanol, 50% PEG 400 in water).
-
Test Matrix Setup: In a microplate or microcentrifuge tubes, prepare a dilution series. For each target XMC concentration, test a range of final co-solvent percentages (e.g., 1%, 2%, 5%, 10% v/v).
-
Example: To achieve a 100 µM XMC solution in 5% final ethanol: add the required volume of aqueous buffer, then 5% of the total volume from your 50% ethanol stock, and finally 0.1% of the total volume from your 100 mM XMC stock in DMSO.
-
-
Observation: Mix well and let the solutions stand at the experimental temperature for at least one hour.
-
Analysis: Visually inspect for precipitation. For a quantitative analysis, use nephelometry, which measures light scattering from undissolved particles, to determine the kinetic solubility limit.[6] The concentration at which light scattering sharply increases is the solubility boundary.
Strategy 2: Surfactant-Based Solubilization
Q6: When should I use a surfactant, and how does it improve solubility?
Surfactants are the preferred method when co-solvents are incompatible with your experimental system (e.g., due to cellular toxicity) or are ineffective. Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles .[13][14]
Causality: Micelles have a hydrophobic core and a hydrophilic shell. The lipophilic XMC partitions into the hydrophobic core, effectively being encapsulated in a water-soluble vehicle. This dramatically increases the apparent solubility of the drug in the aqueous solution.[14][15]
Common Non-ionic Surfactants for Research:
-
Polysorbate 20 (Tween® 20)
-
Polysorbate 80 (Tween® 80)
-
Triton™ X-100
Important Consideration: Surfactants can permeabilize cell membranes at concentrations above their CMC, which can lead to cytotoxicity.[11] It is crucial to use the lowest effective concentration and run appropriate vehicle controls in your experiments. For enzyme assays without cells, this is less of a concern.[11]
Protocol 2: Preparing XMC Solutions Using Surfactants
-
Surfactant Stock Preparation: Prepare a 10% (w/v) stock solution of your chosen surfactant (e.g., Tween® 20) in your aqueous buffer.
-
Buffer Formulation: Create a series of buffers containing different final concentrations of the surfactant (e.g., 0.01%, 0.05%, 0.1% w/v). Ensure the concentration is above the surfactant's CMC.
-
XMC Stock Addition: Prepare a concentrated stock of XMC in a minimal amount of a volatile organic solvent like ethanol or acetone.
-
Solubilization: Add a small aliquot of the XMC stock to the surfactant-containing buffer while vortexing. The solvent will evaporate or disperse, leaving the XMC to be encapsulated by the micelles. Alternatively, add a thin film of the drug to a glass vial (by evaporating the organic solvent) and then add the surfactant-containing buffer and sonicate until the solution is clear.
-
Equilibration and Filtration: Allow the solution to equilibrate for several hours. Centrifuge or filter through a 0.22 µm filter to remove any non-solubilized material before use.
Strategy 3: pH Adjustment
Q7: Can I use pH to increase the solubility of XMC?
For 3,5-Xylyl methylcarbamate, pH adjustment is not a recommended strategy for increasing solubility and may be detrimental.
Causality: The solubility of ionizable compounds can be dramatically altered by pH.[16][17] For example, a weak acid becomes more soluble at a higher pH where it is deprotonated and charged. However, XMC is a neutral molecule with no readily ionizable groups under typical physiological pH ranges. While it has a weakly acidic N-H proton, its pKa is too high to be useful for this purpose.[2] More importantly, as a carbamate ester, XMC is susceptible to hydrolysis, a reaction that is rapidly accelerated in alkaline (high pH) conditions.[1][3] While it is relatively stable in neutral and weakly acidic solutions, raising the pH will degrade the compound, not dissolve it.[1]
Section 4: Key Workflows and Visualizations
To aid in your experimental design, the following diagrams illustrate the decision-making process for troubleshooting and the mechanism of surfactant-based solubilization.
Troubleshooting Workflow for XMC Dissolution
Caption: A step-by-step workflow for dissolving 3,5-Xylyl methylcarbamate.
Conceptual Model of Micellar Solubilization
Caption: XMC partitioning into the hydrophobic core of a surfactant micelle.
References
-
PubChem. (n.d.). 3,5-Xylyl Methylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovations. Retrieved from [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Chem-space. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 14(10), 2086. Retrieved from [Link]
-
The Pharma Innovation. (n.d.). Basics and Potential Applications of Surfactants - A Review. Retrieved from [Link]
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Al-kassas, R., et al. (2024). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. International Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]
-
Garg, T., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Kumar, A., & Sahoo, S. K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Scripown Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Rather, G. A., & Khan, I. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 380, 121731. Retrieved from [Link]
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Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. Retrieved from [Link]
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
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Human Metabolome Database. (2012). Showing metabocard for 3,5-Dimethylphenyl methylcarbamate (HMDB0031811). Retrieved from [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
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Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Molecular Pharmaceutics & Organic Process Research. Retrieved from [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3,5-Xylyl methylcarbamate. Retrieved from [Link]
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Dissolution Technologies. (2019). Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
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IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
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Sharma, D., & Saini, S. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 6(5), 1845. Retrieved from [Link]
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Quora. (2021). How will you increase the solubility of organic compounds in water?. Retrieved from [Link]
-
PubChem. (n.d.). Xylylcarb. National Center for Biotechnology Information. Retrieved from [Link]
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Technical Support Center: A Researcher's Guide to Preventing Degradation of 3,5-Xylyl Methylcarbamate (XMC)
As a Senior Application Scientist, I've frequently collaborated with researchers working with sensitive compounds like 3,5-Xylyl methylcarbamate (XMC). A common challenge that can compromise experimental validity is the unforeseen degradation of the molecule. This guide is structured to provide not just protocols, but a foundational understanding of XMC's stability, enabling you to proactively design robust experiments and troubleshoot issues as they arise.
Section 1: Understanding the Core Stability of XMC
Before troubleshooting, it's crucial to understand the inherent vulnerabilities of the XMC molecule. Its structure, a carbamate ester, is the primary determinant of its stability profile.[1]
Q: What are the primary chemical pathways through which 3,5-Xylyl methylcarbamate degrades?
A: There are three principal degradation pathways you must consider during experimental design. While all can occur, hydrolysis is the most common issue in laboratory settings.
-
Hydrolysis: This is the most significant degradation route for XMC in aqueous environments. The ester linkage of the carbamate is susceptible to cleavage, particularly in alkaline conditions, yielding 3,5-xylenol and methylcarbamic acid.[2][3][4] The rate of this reaction is highly dependent on pH; XMC is rapidly hydrolyzed in alkaline media but is relatively stable in neutral and weakly acidic solutions.[1]
-
Photodegradation: While some data suggests XMC is fairly stable to sunlight, it is a best practice to minimize light exposure.[1][2] Many carbamate insecticides are known to undergo photodegradation, which can involve cleavage of the carbamate group or photooxidation.[5][6][7] Therefore, protecting XMC solutions from direct light, especially UV sources, is a critical preventative measure.
-
Thermal Degradation: XMC is stable at temperatures up to 90°C.[1] Beyond this temperature, thermal decomposition can occur. This is particularly relevant for analytical techniques like gas chromatography (GC) or any experimental protocol involving high heat. Standard laboratory conditions (e.g., 37°C incubations) are well below this threshold and will not cause thermal degradation, but autoclaving solutions is not feasible.
Section 2: Troubleshooting Common Experimental Problems
This section addresses specific issues you might encounter and links them to potential degradation of your XMC compound.
Q: My HPLC/LC-MS analysis shows a growing unknown peak over time, and the peak for my parent compound is shrinking. What is happening?
A: This is a classic sign of compound degradation. The new peak is likely the primary hydrolysis product, 3,5-xylenol .
Causality & Troubleshooting Steps:
-
Identify the Degradant: The most direct way to confirm this is to run an analytical standard of 3,5-xylenol. If the retention time matches your unknown peak, you have confirmed hydrolysis.
-
Investigate the Cause - pH: The most probable cause is the pH of your solvent or buffer. Carbamates are significantly less stable as the pH increases above 7.[1][8] A solution prepared in a buffer at pH 8 will degrade much faster than one at pH 6.5.
-
Investigate the Cause - Solvent Purity: Ensure your solvents are free of contaminants. The presence of trace amounts of basic or acidic impurities can catalyze hydrolysis.
-
Investigate the Cause - Storage: How are you storing your prepared solutions? Even at 4°C, an aqueous solution in an alkaline buffer will continue to hydrolyze. Solutions for analysis should be freshly prepared or stored frozen in an appropriate, non-aqueous solvent like DMSO.
Q: I'm seeing a progressive loss of biological activity in my cell-based assay over a 24-48 hour period. Is my XMC breaking down?
A: Yes, this is highly probable. The conditions in a typical cell culture experiment (aqueous media, 37°C, pH ~7.4) are conducive to slow hydrolysis.
Causality & Troubleshooting Steps:
-
Chemical Hydrolysis: The physiological pH of ~7.4 is on the cusp of where carbamate hydrolysis begins to accelerate. Over a 24-48 hour incubation, a significant portion of the XMC can degrade, leading to a lower effective concentration and reduced biological effect.
-
Enzymatic Degradation: A critical and often overlooked factor is the presence of esterase enzymes in cell culture media (especially those containing fetal bovine serum) and within the cells themselves.[9][10] These enzymes can actively metabolize the carbamate ester, accelerating its breakdown beyond simple chemical hydrolysis.[11]
-
Validation Protocol: To test for this, run a parallel experiment. Prepare XMC in your complete cell culture medium and incubate it in a cell-free well under the same conditions (37°C, 5% CO₂). At various time points (e.g., 0, 8, 24, 48 hours), take an aliquot and analyze it by HPLC to quantify the remaining parent XMC. This will reveal the rate of degradation in your specific experimental matrix.
Section 3: Preventative Protocols & Best Practices
Proactive measures are the most effective way to ensure the integrity of your 3,5-Xylyl methylcarbamate.
Q: What is the definitive protocol for storing solid XMC and its stock solutions?
A: Proper storage is fundamental. Moisture and light are the primary enemies of solid XMC.
Protocol for Storing Solid XMC:
-
Container: Use an amber glass vial with a tightly sealed, airtight cap.
-
Environment: Place the vial inside a desiccator containing a drying agent (e.g., anhydrous calcium sulfate or molecular sieves).
-
Atmosphere: For maximum long-term stability, replace the air in the desiccator with an inert gas like argon or nitrogen to create a dry, inert environment.[12]
-
Temperature: Store the desiccator in a cool, dark place. Refrigeration (2-8°C) is acceptable if the container is properly desiccated and sealed to prevent condensation.
Protocol for Preparing and Storing Stock Solutions:
-
Solvent Choice: Use a dry, aprotic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) or absolute Ethanol are excellent choices.
-
Concentration: Prepare a highly concentrated stock solution (e.g., 10-100 mM). This minimizes the amount of stock solution (and any trace water it may contain) you need to add to your aqueous experimental buffer.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture introduction from atmospheric air. Store at -20°C or -80°C.
| Parameter | Solid Storage | Stock Solution Storage (in Anhydrous DMSO) |
| Temperature | 2-8°C | -20°C to -80°C |
| Atmosphere | Dry, Inert Gas (Argon/Nitrogen) | Headspace flushed with Inert Gas |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) |
| Container | Tightly sealed glass vial in desiccator | Tightly sealed, low-volume aliquots |
Q: How can I design my experiments to minimize degradation in aqueous buffers or cell culture media?
A: The key is to limit the time XMC spends in destabilizing aqueous conditions.
Experimental Best Practices:
-
Buffer Selection: If your experiment allows, use a buffer with a slightly acidic to neutral pH (6.0 - 7.0). The hydrolysis rate decreases significantly at lower pH values.[2]
-
Just-in-Time Preparation: Prepare your final working concentration of XMC in your aqueous buffer or cell culture medium immediately before adding it to your experiment. Do not prepare and store dilute aqueous solutions.
-
Workflow: Follow a "stock-to-assay" workflow. Your concentrated DMSO stock is stable. The dilution into the aqueous phase should be the final step before starting the experimental measurements.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use a buffer at pH 7.4?
-
A: Yes, but be aware that degradation will occur. For short-term experiments (< 4-6 hours), the degradation may be minimal. For longer experiments (>8 hours), you should account for the loss of active compound or perform a stability test as described above.
-
-
Q: What analytical method is best for detecting XMC and its degradants?
-
Q: My XMC is a colorless crystalline solid. Is this correct?
-
A: Yes, pure 3,5-Xylyl methylcarbamate is a colorless solid.[3] If your material is discolored or appears clumpy, it may have absorbed moisture or degraded. Purity should be verified analytically before use.
-
References
-
Tomašević, A., et al. (2019). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. Pesticidi i fitomedicina, 34(3-4), 193-200.
- Bachman, J., & Patterson, H. H. (1999). Photodecomposition of the Carbamate Pesticide Carbofuran: Kinetics and the Influence of Dissolved Organic Matter. Journal of Agricultural and Food Chemistry, 47(9), 3853-3858.
-
Schwack, W., & Class, T. (1998). Photodegradation of the carbamate insecticide pirimicarb. Journal of Agricultural and Food Chemistry, 46(9), 3776-3781. [Link]
- Vialaton, D., & Richard, C. (2003). Photocatalytic transformation of pesticides in aqueous titanium dioxide suspensions using artificial and solar light: intermediates and degradation pathways. Environmental Science and Pollution Research, 10(1), 35-38.
- Vinu, R., & Madras, G. (2009). Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media. Chemosphere, 76(8), 1124-1130.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17563, 3,5-Xylyl Methylcarbamate. Retrieved from [Link]
-
Greenbook. (n.d.). Material Safety Data Sheet - 4-methylthio-3,5-xylylmethylcarbamate. Retrieved from [Link]
- Sigma-Aldrich. (2023). Safety Data Sheet. Retrieved from a generic safety data sheet link. A specific product sheet would be required for direct linking.
- Belpaire, F. M., et al. (1991). Key parameters for carbamate stability in dilute aqueous–organic solution. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 1077-1082.
-
Karaman, R. (2015). Answer to "Any advice about the stability of ester and carbamate containing compounds?". ResearchGate. [Link]
-
Pumas, C., et al. (2023). The Stability of Carbamates in Blood Samples under Experimental Conditions. Bulletin of the Department of Medical Sciences, 65(2), e2023018. [Link]
-
Haz-Map. (n.d.). 3,5-Xylyl methylcarbamate. Retrieved from [Link]
-
Tasso, T., et al. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. Medicinal Research Reviews, 37(3), 436-483. [Link]
- E-M. Williams, et al. (2011). N-methylcarbamate pesticides and their phenolic degradation products: hydrolytic decay, sequestration and metal complexation studies. West Indian Journal of Engineering, 34(1-2).
-
Toth, I., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 71(4), 281-300. [Link]
-
Arora, P. K., & Bae, H. (2014). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 5, 493. [Link]
- Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(4), 771-776.
-
Sun, Y., et al. (2023). Microbial elimination of carbamate pesticides: specific strains and promising enzymes. World Journal of Microbiology and Biotechnology, 39(8), 211. [Link]
-
Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Retrieved from [Link]
-
PASSel. (n.d.). Phase I - Hydrolysis Reactions. Retrieved from [Link]
- Raina-Fulton, R. (2017). Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. In Comprehensive Analytical Chemistry (Vol. 77, pp. 1-42).
- Arrebola, F. J., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Talanta, 144, 843-858.
-
Boldyrev, A. A., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1301. [Link]
-
Al-Qassab, Z., et al. (2024). Detection of 11 carbamate pesticide residues in raw and pasteurized camel milk samples using liquid chromatography tandem mass spectrometry. Journal of Dairy Science, 107(4), 1916-1927. [Link]
-
Yu, L., et al. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Journal of Pharmaceutical and Biomedical Analysis, 35(3), 487-498. [Link]
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
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Technical Support Center: Optimizing 3,5-Xylyl Methylcarbamate Dosage for Insecticidal Activity
Welcome to the technical support center for the optimization of 3,5-Xylyl methylcarbamate (XMC) dosage in insecticidal activity assays. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful execution of your experiments. Our focus is on fostering scientific integrity by explaining the rationale behind experimental choices and providing self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: What is 3,5-Xylyl methylcarbamate (XMC) and what is its primary mechanism of insecticidal action?
A1: 3,5-Xylyl methylcarbamate, also known as XMC, is a carbamate insecticide.[1][2] Its principal mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1] AChE is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, XMC causes an accumulation of acetylcholine at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect. This mechanism is common to carbamate insecticides.[3]
Q2: What are the primary target insects for XMC?
A2: XMC is primarily used to control leafhoppers and planthoppers on rice and tea green leafhoppers on tea.[1] Specifically, it has been applied against the green rice leafhopper (Nephotettix cincticeps) and the smaller brown planthopper (Laodelphax striatellus).[1]
Q3: What are the common formulations of XMC?
A3: XMC is available in several formulations to suit different application needs. These include:
-
Emulsifiable Concentrates (EC)
-
Wettable Powders (WP)
-
Dusts
-
Granules
The choice of formulation can impact the delivery and bioavailability of the active ingredient.
Q4: How should I prepare and store my XMC stock solutions?
A4: Proper preparation and storage of XMC solutions are critical for reproducible results. XMC is a colorless crystalline solid with limited solubility in water but is soluble in most organic solvents.[1][4]
-
Solvent Selection: Use a high-purity, volatile solvent such as acetone for preparing your stock solution.[5]
-
Stock Solution Preparation: To prepare a stock solution, accurately weigh the technical grade XMC and dissolve it in the chosen solvent. Adjust for the purity of the technical grade material when calculating the final concentration.[5]
-
Storage: Store stock solutions in airtight, glass containers in a refrigerator (4°C) or freezer (-20°C) to minimize degradation.[5] XMC is stable to light and temperatures up to 90°C but is rapidly hydrolyzed in alkaline media. It is relatively stable in neutral to weakly acidic aqueous solutions.[1] Therefore, it is crucial to check the pH of any aqueous dilutions.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of XMC dosage.
Issue 1: High Variability in Insect Mortality Between Replicates
High variability can mask the true dose-response relationship of XMC.
Possible Causes:
-
Inconsistent Insect Health or Age: The susceptibility of insects to insecticides can vary significantly with age, nutritional status, and overall health.[6]
-
Procedural Inconsistencies: Variations in the application of the insecticide, such as inconsistent droplet size in topical applications or uneven coating in vial assays, can lead to variable dosing.[2][7]
-
Environmental Fluctuations: Changes in temperature, humidity, and light intensity during the assay can affect both the insect's physiology and the stability of the insecticide.[6]
Solutions:
-
Standardize Insect Populations: Use insects from the same cohort, of a similar age and size, and reared under identical conditions.
-
Refine Application Technique: For topical applications, use a calibrated microapplicator to ensure consistent droplet volumes. For vial assays, ensure a uniform coating of the insecticide by slowly rotating the vials during solvent evaporation.
-
Control Environmental Conditions: Conduct bioassays in a controlled environment with stable temperature, humidity, and a consistent light/dark cycle.
Issue 2: Lower Than Expected Insect Mortality
Observing low mortality even at what are presumed to be high concentrations of XMC can be perplexing.
Possible Causes:
-
Incorrect Dosage Calculation: Errors in calculating dilutions from the stock solution can lead to lower-than-intended concentrations.
-
Degradation of XMC: If the stock solution is old or has been stored improperly, the XMC may have degraded. As mentioned, XMC is susceptible to hydrolysis in alkaline conditions.
-
Insecticide Resistance: The target insect population may have developed resistance to carbamate insecticides.[2] Resistance mechanisms can include altered acetylcholinesterase that is less sensitive to inhibition, or increased metabolic detoxification of the insecticide by enzymes such as mixed-function oxidases and esterases.[3]
-
Sub-lethal Dosing: The concentrations tested may be too low to induce significant mortality in the target population.
Solutions:
-
Verify Calculations and Prepare Fresh Solutions: Double-check all dilution calculations. Prepare fresh dilutions from a recently prepared stock solution for each experiment.
-
Check pH of Diluents: If using aqueous solutions, ensure the pH is neutral to slightly acidic.
-
Investigate Resistance:
-
Use a Susceptible Strain: If possible, include a known susceptible insect strain in your bioassay as a reference.
-
Incorporate Synergists: To test for metabolic resistance, a synergist that inhibits detoxifying enzymes can be used. For carbamates, piperonyl butoxide (PBO), an inhibitor of mixed-function oxidases, is commonly used. A significant increase in mortality when XMC is co-administered with a synergist suggests that metabolic detoxification is a resistance mechanism in your insect population.[3]
-
-
Expand Dose Range: Test a wider range of concentrations, including higher doses, to establish a full dose-response curve.
Issue 3: Inconsistent Dose-Response Curve
A non-linear or erratic dose-response curve can make it difficult to determine an accurate LC50 or LD50.
Possible Causes:
-
Precipitation of XMC: At higher concentrations in aqueous solutions, XMC may precipitate out due to its low water solubility, leading to a non-linear response.
-
Sub-optimal Bioassay Conditions: As detailed in the "High Variability" section, inconsistencies in the experimental setup can disrupt the expected dose-response relationship.
-
Static Noise in the Assay: All biological assays have inherent variability.
Solutions:
-
Ensure Solubilization: When preparing dilutions, ensure the XMC is fully dissolved, especially at higher concentrations. The use of a small amount of a co-solvent like acetone before dilution in water can help.
-
Review and Optimize Protocol: Re-evaluate your entire protocol for any potential sources of inconsistency. Ensure all reagents are equilibrated to the assay temperature before use.[8]
-
Increase Replicates and Sample Size: Increasing the number of replicates and the number of insects per replicate can help to reduce the impact of random error and reveal the true dose-response relationship.
Experimental Protocols
Protocol 1: Preparation of XMC Stock and Serial Dilutions
This protocol outlines the preparation of a 1% (10,000 ppm) XMC stock solution in acetone and subsequent serial dilutions.
Materials:
-
Technical grade 3,5-Xylyl methylcarbamate (purity >95%)
-
Analytical grade acetone
-
Glass vials with screw caps
-
Analytical balance
-
Calibrated micropipettes
Procedure:
-
Calculate Corrected Weight: Adjust for the purity of the technical grade XMC. For example, to prepare a 10,000 µg/mL stock solution from a 97% pure technical product, the amount to weigh is: (10,000 µg/mL) / 0.97 = 10,309 µg/mL or 10.31 mg/mL.
-
Prepare Stock Solution: Accurately weigh the calculated amount of technical grade XMC and place it in a glass vial. Add the required volume of acetone to achieve the desired concentration. For example, to make 10 mL of a 10,000 ppm stock, dissolve 103.1 mg of 97% pure XMC in 10 mL of acetone.
-
Serial Dilutions: Perform serial dilutions from the stock solution to create a range of concentrations for your bioassay. A common starting point is a series of 10-fold dilutions (e.g., 1000, 100, 10, 1, 0.1 ppm).
Protocol 2: Topical Application Bioassay for LD50 Determination
This method is used to determine the dose of XMC that is lethal to 50% of the test population (LD50).
Materials:
-
XMC serial dilutions in a volatile solvent (e.g., acetone)
-
Test insects (e.g., adult female Nephotettix cincticeps)
-
Control solution (solvent only)
-
Microapplicator
-
Petri dishes with a food source
-
CO2 for anesthetizing insects
Procedure:
-
Anesthetize Insects: Briefly expose the insects to CO2 to immobilize them.
-
Apply Insecticide: Using the microapplicator, apply a small, consistent volume (e.g., 0.5 µL) of the XMC solution to the dorsal thorax of each insect.[9]
-
Control Group: Treat a control group of insects with the solvent only.
-
Incubation: Place the treated insects in Petri dishes with access to food and water. Maintain them in a controlled environment.
-
Mortality Assessment: Record mortality at set time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when gently prodded.
-
Data Analysis: Use probit analysis to calculate the LD50 value from the mortality data.
Protocol 3: Vial Bioassay for LC50 Determination
This method determines the concentration of XMC that is lethal to 50% of the test population (LC50).
Materials:
-
XMC serial dilutions in a volatile solvent (e.g., acetone)
-
20 mL glass scintillation vials
-
Test insects
-
Control solution (solvent only)
Procedure:
-
Coat Vials: Pipette a known volume (e.g., 500 µL) of an XMC dilution into a vial.
-
Evaporate Solvent: Roll the vial on its side until the solvent has completely evaporated, leaving a thin film of XMC on the inner surface.
-
Control Vials: Prepare control vials using only the solvent.
-
Introduce Insects: Place a known number of insects (e.g., 10-20) into each vial and cap loosely to allow for air exchange.
-
Incubation and Assessment: Maintain the vials in a controlled environment and record mortality at regular intervals.
-
Data Analysis: Calculate the LC50 using probit analysis.
Data Presentation
Table 1: Physicochemical Properties of 3,5-Xylyl methylcarbamate
| Property | Value | Source |
| Molecular Formula | C10H13NO2 | |
| Molecular Weight | 179.22 g/mol | |
| Appearance | Colorless crystalline solid | |
| Melting Point | 99 °C | |
| Water Solubility | 470 mg/L at 20 °C | ECHEMI |
| LogP | 2.23 | ECHEMI |
| Stability | Stable to light and temperatures < 90°C. Rapidly hydrolyzed in alkaline media. |
Table 2: Example Dose-Response Data for LC50 Calculation
Note: This is hypothetical data for illustrative purposes as specific LC50/LD50 values for XMC were not found in the literature search. Researchers should generate their own data.
| Concentration (ppm) | Number of Insects | Number Dead (24h) | % Mortality |
| 0 (Control) | 50 | 2 | 4 |
| 0.1 | 50 | 5 | 10 |
| 1.0 | 50 | 12 | 24 |
| 5.0 | 50 | 26 | 52 |
| 10.0 | 50 | 42 | 84 |
| 50.0 | 50 | 49 | 98 |
Visualizations
Caption: General workflow for determining the insecticidal dosage of XMC.
Caption: Troubleshooting flowchart for unexpectedly low insect mortality.
References
-
PubChem. 3,5-Xylyl Methylcarbamate. National Center for Biotechnology Information. Available from: [Link]
-
BioAssay Systems. Troubleshooting. Available from: [Link]
-
Insecticide Resistance Action Committee. Rice Hoppers. Available from: [Link]
-
Journal of Entomology and Zoology Studies. Efficacy of new molecules against green leafhopper in rice. Available from: [Link]
-
Journal of Entomology and Zoology Studies. Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Available from: [Link]
- Marrs, T. C. (1993). Organophosphate and carbamate poisoning. In Basic Science of Pesticides (pp. 145-166). Butterworth-Heinemann.
-
AgriSustain-An International Journal. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Available from: [Link]
-
Crimson Publishers. Comparative Acute Toxicity of Five Insecticide against Rice Weevil. Available from: [Link]
-
ScienceAsia. Insecticide Resistance of the Green Rice Leafhopper, Nephotettix cincticeps, to the Systemic Insecticides Used for Seedling-Box. Available from: [Link]
-
ResearchGate. Insecticide Resistance of the Green Rice Leafhopper, Nephotettix cincticeps, to the Systemic Insecticides Used for Seedling-Box Application. Available from: [Link]
-
ResearchGate. Characteristics of the three carbamate insecticides. Available from: [Link]
-
NSF Public Access Repository. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Available from: [Link]
-
Liverpool School of Tropical Medicine. Topical bioassay. Available from: [Link]
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- 3. Characterization of resistance to organophosphate, carbamate, and pyrethroid insecticides in field populations of Aedes aegypti from Venezuela - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
Technical Support Center: 3,5-Xylyl Methylcarbamate Synthesis
Welcome to the technical support center for the synthesis of 3,5-Xylyl Methylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your synthesis protocols, ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 3,5-Xylyl Methylcarbamate?
There are two primary methods for synthesizing 3,5-Xylyl Methylcarbamate[1]:
-
Reaction of 3,5-dimethylphenol (3,5-xylenol) with methyl isocyanate (MIC). This is the most common and direct route.
-
Reaction of 3,5-dimethylphenyl chloroformate with methylamine.
This guide will focus on troubleshooting the more prevalent methyl isocyanate route.
Q2: What is the reaction mechanism for the synthesis of 3,5-Xylyl Methylcarbamate from 3,5-dimethylphenol and methyl isocyanate?
The reaction is a nucleophilic addition of the hydroxyl group of 3,5-dimethylphenol to the electrophilic carbon of the isocyanate group. The lone pair of electrons on the oxygen atom of the phenol attacks the carbonyl carbon of the methyl isocyanate. This is followed by proton transfer to the nitrogen atom, resulting in the formation of the carbamate.
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism for 3,5-Xylyl Methylcarbamate synthesis.
Q3: My reaction yield is consistently low. What are the most likely causes?
Low yield is a common issue that can stem from several factors. Systematically investigating the following areas is crucial for identifying the root cause.
Troubleshooting Guide for Low Yield
This section provides a structured approach to diagnosing and resolving issues leading to poor yields in your 3,5-Xylyl Methylcarbamate synthesis.
Issue 1: Impure Reactants
The purity of your starting materials, 3,5-dimethylphenol and methyl isocyanate, is paramount. Impurities can interfere with the reaction, leading to side products and reduced yield.
Troubleshooting Steps:
-
Verify Purity of 3,5-Dimethylphenol:
-
Visual Inspection: 3,5-Dimethylphenol should be a colorless to off-white crystalline solid[2]. Any significant discoloration may indicate oxidation or other impurities.
-
Melting Point Analysis: The melting point of pure 3,5-dimethylphenol is around 61-64 °C. A broad or depressed melting point suggests the presence of impurities.
-
Spectroscopic Analysis: Use NMR or GC-MS to confirm the identity and purity of your starting material.
-
-
Assess Purity of Methyl Isocyanate (MIC):
-
Source and Age: Methyl isocyanate is highly reactive and can degrade over time, especially if not stored properly. Use a fresh, high-purity source whenever possible.
-
Handling Precautions: MIC is extremely toxic and moisture-sensitive[3][4]. Handle it in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and use dry glassware.
-
Issue 2: Suboptimal Reaction Conditions
The reaction conditions, including solvent, temperature, and reaction time, significantly influence the reaction rate and equilibrium, directly impacting your yield.
Troubleshooting Steps:
-
Solvent Selection:
-
Polarity: While the reaction can proceed without a solvent, using a nonpolar aprotic solvent like toluene can be beneficial. Such solvents can improve the solubility of reactants and stabilize the transition state[5].
-
Moisture Content: Ensure your solvent is anhydrous. Water will react with methyl isocyanate to form 1,3-dimethylurea, consuming your reactant and complicating purification[3][6].
-
-
Temperature Control:
-
Exothermic Reaction: The reaction is exothermic. While some heat may be necessary to initiate the reaction, excessive temperatures can lead to side reactions and decomposition of the product.
-
Optimal Range: A moderate temperature, typically in the range of 40-60 °C, is often sufficient. Monitor the reaction temperature closely.
-
-
Reaction Time:
-
Monitoring Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting materials and the formation of the product. This will help you determine the optimal reaction time and avoid unnecessary heating that could lead to byproduct formation.
-
Issue 3: Catalyst-Related Problems
While the reaction can proceed without a catalyst, the use of a suitable catalyst can significantly increase the reaction rate.
Troubleshooting Steps:
-
Catalyst Choice:
-
Base Catalysts: Tertiary amines, such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO), are commonly used to catalyze carbamate formation. They function by activating the alcohol through hydrogen bonding.
-
Organometallic Catalysts: Tin compounds like dibutyltin dilaurate are also effective but may require more stringent removal during product purification.
-
-
Catalyst Loading:
-
Too Little: Insufficient catalyst will result in a slow reaction and potentially incomplete conversion.
-
Too Much: Excess catalyst can promote side reactions, such as the trimerization of methyl isocyanate[3]. A catalytic amount (typically 0.1-1 mol%) is usually sufficient.
-
Issue 4: Inefficient Product Isolation and Purification
Even with a successful reaction, a poor yield can result from losses during the workup and purification stages.
Troubleshooting Steps:
-
Workup Procedure:
-
Quenching: After the reaction is complete, any unreacted methyl isocyanate should be quenched. This can be done by adding a small amount of an alcohol like methanol.
-
Extraction: If a solvent was used, the product can be isolated by removing the solvent under reduced pressure. If an extraction is necessary, be aware of the product's solubility. 3,5-Xylyl methylcarbamate is practically insoluble in water but soluble in many organic solvents[1].
-
-
Purification Method:
-
Recrystallization: This is a common method for purifying solid carbamates. Selecting an appropriate solvent system is crucial for obtaining high purity and recovery. A study on methyl carbamate purification showed that a chloroform/cooling method yielded high purity and recovery[7].
-
Column Chromatography: For more challenging purifications, silica gel chromatography can be employed. A non-polar eluent system, such as hexane/ethyl acetate, is typically effective.
-
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting low yield in your synthesis.
Caption: A systematic workflow for troubleshooting low synthesis yield.
Experimental Protocol: Optimized Synthesis of 3,5-Xylyl Methylcarbamate
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
3,5-Dimethylphenol (high purity)
-
Methyl isocyanate (fresh, high purity)
-
Anhydrous toluene
-
Triethylamine (catalyst)
-
Dry glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for an inert gas.
-
Reactant Preparation: In the flask, dissolve 1 equivalent of 3,5-dimethylphenol in anhydrous toluene under an inert atmosphere.
-
Catalyst Addition: Add a catalytic amount of triethylamine (e.g., 0.5 mol%) to the solution.
-
Methyl Isocyanate Addition: In the dropping funnel, prepare a solution of 1.05 equivalents of methyl isocyanate in anhydrous toluene. Add this solution dropwise to the stirred 3,5-dimethylphenol solution at room temperature.
-
Reaction: After the addition is complete, gently heat the reaction mixture to 50 °C and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the toluene under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 3,5-Xylyl Methylcarbamate.
Quantitative Data Summary
The following table provides a summary of expected outcomes based on reaction conditions. These are illustrative values and may vary based on specific experimental setups.
| Parameter | Condition | Expected Yield | Purity |
| Catalyst | None | Moderate | Good |
| Triethylamine | High | Excellent | |
| Solvent | Toluene (anhydrous) | High | Excellent |
| Dichloromethane | Good | Good | |
| Temperature | Room Temperature | Low to Moderate | Good |
| 50 °C | High | Excellent | |
| > 80 °C | Decreasing | Fair (due to side reactions) |
References
-
PubChem. (n.d.). 3,5-Xylyl Methylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Specialty Chemicals. (2026, January 5). Optimizing Carbamate Synthesis for Pharmaceutical Intermediates: A Manufacturer's Guide. Retrieved from [Link]
-
Axel, H., & Leif, R. (1999). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (8), 1765-1772. Retrieved from [Link]
- Selva, M., Tundo, P., & Perosa, A. (2002). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. The Journal of Organic Chemistry, 67(12), 4337–4345.
- Gond, R. M., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(50), 47869–47877.
- Tella, A. C., & Owoeye, O. S. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 15(7), 543–566.
- Fernandez, I., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance.
- Gharib, A., Jahangir, M., & Roshani, M. (2016). Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-fre. SciForum.
- Wang, J., et al. (2019). A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates.
- Williams, E. A., Meikle, R. W., & Redemann, C. T. (1964). Carbamate Insecticides, Radiosynthesis of Carbon-14-Labeled 4-Dimethylamino-3,5-xylyl Methylcarbamate. Journal of Agricultural and Food Chemistry, 12(5), 453–457.
-
University of South Florida. (n.d.). Synthesis of Alkyl Carbamates. Retrieved from [Link]
- Fullilove, F. A., et al. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst.
- Williams, E. A., Meikle, R. W., & Redemann, C. T. (1964). Carbamate Insecticides, Radiosynthesis of Carbon-14-Labeled 4-Dimethylamino-3,5-xylyl Methylcarbamate. Journal of Agricultural and Food Chemistry, 12(5), 453-457.
- Panja, S. S., & Bandyopadhyay, T. (2011). Quantum-chemical study on reactions of isocyanates with linear methanol associates: VIII. Relative reactivity of linear phenol and methanol associates toward methyl isocyanate. Journal of Physical Chemistry A, 115(1), 11-19.
-
CAS. (n.d.). 3,5-Xylyl methylcarbamate. CAS Common Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl isocyanate. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Xylyl Methylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
- U.S. Patent 3,474,170. (1969). Synthesis of 3,5-Dimethyl-4-(methoxyacetamido)
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]
- Li, J., et al. (2012). Methyl carbamate purification by extraction and recrystallization.
-
AristaTek. (n.d.). Methyl Isocyanate. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Matrix Effects in 3,5-Xylyl Methylcarbamate Analysis
Introduction
Welcome to the technical support guide for the analysis of 3,5-Xylyl methylcarbamate (XMC). As a carbamate insecticide, accurate quantification of XMC is critical in food safety, environmental monitoring, and toxicology.[1] However, its analysis, particularly by Liquid Chromatography-Mass Spectrometry (LC-MS), is often plagued by matrix effects .
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[2] These effects, manifesting as either ion suppression or enhancement, are a primary source of inaccuracy and poor reproducibility in quantitative analysis.[3][4][5] This guide provides in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions to help you identify, quantify, and mitigate matrix effects in your XMC analysis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the analysis of 3,5-Xylyl methylcarbamate (XMC) and provides a logical, step-by-step approach to their resolution.
Q1: My XMC peak area is highly variable and irreproducible, even in replicate injections from the same processed sample batch. What is the likely cause?
A: This is a classic symptom of significant and variable matrix effects, particularly when analyzing complex samples. In techniques like Electrospray Ionization (ESI), the analyte (XMC) must compete with co-eluting matrix components for access to the droplet surface to become ionized.[2][6] If the concentration of these interfering compounds varies between samples, so will the degree of ion suppression, leading to poor reproducibility.
Causality: The issue stems from the competition for charge and droplet surface area in the ESI source.[6] Components like salts, sugars, lipids, and pigments, which are often co-extracted with XMC, can alter the physical properties (e.g., surface tension, viscosity) of the ESI droplets, hindering the efficient ionization of your target analyte.[6][7]
Troubleshooting Workflow:
-
Confirm Matrix Effects: First, you must quantitatively assess the extent of the matrix effect. The most common method is the post-extraction spike comparison . This involves comparing the peak response of XMC spiked into a blank matrix extract against its response in a pure solvent standard at the same concentration.[8][9] A value less than 100% indicates ion suppression, while a value greater than 100% indicates enhancement.[8]
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components.[2][10]
-
For QuEChERS: Re-evaluate your dispersive SPE (d-SPE) cleanup sorbents. If you are analyzing a fatty matrix, ensure you are using a C18 sorbent. For highly pigmented samples, consider adding Graphitized Carbon Black (GCB), but be aware that GCB can sometimes adsorb planar pesticides like XMC, so recovery must be validated.[11][12]
-
For SPE: Optimize your wash steps. A stronger, yet non-eluting, wash solvent can remove more interferences before eluting the XMC.
-
-
Optimize Chromatography: Increase the chromatographic resolution between XMC and the interfering matrix components.[2][9] Even if the interferences are not visible on the chromatogram, they can still co-elute. Try a slower gradient or a column with a different selectivity to shift the retention time of XMC away from the "suppression zone."[9]
-
Implement a Better Internal Standard: If matrix effects cannot be eliminated, they must be compensated for. The gold standard is a stable isotope-labeled (SIL) internal standard of XMC.[13] A SIL-IS co-elutes and experiences nearly identical ionization suppression or enhancement as the native analyte, allowing for a reliable analyte/IS ratio for quantification.
Q2: I am consistently seeing low signal (ion suppression) for XMC in my samples compared to solvent standards. How can I accurately quantify the degree of this effect?
A: Consistent low signal is a clear indication of ion suppression. Quantifying this effect is a critical step in method validation and troubleshooting. The post-extraction spike method provides a quantitative measure of the matrix effect.
Protocol: Quantifying Matrix Effect
-
Prepare Samples:
-
Set A (Solvent Standard): Prepare a standard of XMC in your final reconstitution solvent (e.g., acetonitrile/water) at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Take a blank sample matrix (e.g., spinach, tea) that is known to be free of XMC and process it through your entire sample preparation procedure (extraction and cleanup). After the final step, spike the resulting blank extract with XMC to the same final concentration as Set A.
-
-
Analysis: Inject and analyze at least three replicates of both Set A and Set B using your LC-MS/MS method.
-
Calculation: Calculate the matrix effect (ME %) using the following formula:
ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
ME < 100%: Indicates ion suppression.
-
ME > 100%: Indicates ion enhancement.
-
80% < ME < 120%: Generally considered an acceptable range, though stricter limits may be required.
-
Data Presentation: Example Matrix Effect Calculation
| Matrix Type | Mean Peak Area (Solvent Standard) | Mean Peak Area (Post-Extraction Spike) | Matrix Effect (%) | Interpretation |
| Spinach | 1,500,000 | 600,000 | 40% | Severe Suppression |
| Apple | 1,500,000 | 1,275,000 | 85% | Acceptable Suppression |
| Orange Juice | 1,500,000 | 1,800,000 | 120% | Moderate Enhancement |
This quantitative data allows you to determine if your current sample preparation and analytical method are suitable for the matrix or if further optimization is required.
Frequently Asked Questions (FAQs)
FAQ 1: What is the best sample preparation technique to minimize matrix effects for XMC: QuEChERS or SPE?
Both QuEChERS and Solid-Phase Extraction (SPE) are effective for carbamate pesticide analysis, but the choice depends on the matrix complexity and desired level of cleanup.[14][15]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is an excellent first-line approach, especially for solid samples like fruits and vegetables.[16][17] It involves an extraction with acetonitrile followed by a dispersive SPE (d-SPE) cleanup.[16]
-
Solid-Phase Extraction (SPE): This technique uses a packed cartridge to provide a more targeted cleanup.[10][14]
-
Pros: Offers highly selective cleanup, resulting in a cleaner final extract and often less matrix suppression.[10][18] It is highly effective for liquid samples like water or juice.[14]
-
Cons: Can be more time-consuming, require more solvent, and be more expensive than QuEChERS. Method development can also be more complex.[19]
-
Recommendation: Start with a validated QuEChERS method.[20] If you still observe significant matrix effects (>50% suppression), a more rigorous cleanup using a targeted SPE cartridge (e.g., C18 or a polymeric sorbent) may be necessary.[14][21]
FAQ 2: How do I choose the right internal standard to compensate for matrix effects?
The ideal internal standard (IS) should mimic the analytical behavior of the analyte as closely as possible.
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective choice.[2] A SIL-IS (e.g., XMC-d6, XMC-¹³C₃) has the same chemical structure as XMC but a different mass. It will co-elute chromatographically and experience the same extraction recovery and ionization effects.[13][22] This provides the most accurate compensation for both sample preparation losses and matrix effects.[13]
-
Structural Analog Internal Standard: If a SIL-IS is unavailable, a structural analog (another carbamate pesticide with similar chemical properties) can be used. However, its chromatographic retention and ionization efficiency will not be identical to XMC's, meaning it may not compensate for matrix effects as effectively. This approach requires careful validation to ensure the analog and XMC are affected similarly by the matrix.
FAQ 3: When should I use matrix-matched calibration versus solvent-based calibration?
The choice of calibration strategy is directly tied to the presence of matrix effects.
-
Solvent-Based Calibration: Calibration standards are prepared in a pure solvent. This is only acceptable if you have demonstrated that matrix effects are negligible (<20%) or if you are using a co-eluting SIL internal standard that perfectly corrects for the effect.[3]
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte.[21][23] This forces the standards to experience the same ion suppression or enhancement as the samples, thereby improving quantitative accuracy.[23][24] It is the recommended approach when significant, uncorrected matrix effects are present.[23]
| Strategy | When to Use | Pros | Cons |
| Solvent-Based | Negligible matrix effects OR using a co-eluting SIL-IS. | Simple to prepare. | Inaccurate results if matrix effects are present and uncorrected.[3] |
| Matrix-Matched | Significant matrix effects are present and no SIL-IS is used. | Compensates for ion suppression/enhancement.[23] | Requires a true blank matrix, which can be difficult to obtain.[3] |
FAQ 4: Is sample dilution a viable strategy for mitigating matrix effects?
Yes, simple dilution of the final extract is a surprisingly effective and easy strategy.[25] Diluting the sample 10-fold or more with the initial mobile phase can significantly reduce the concentration of interfering matrix components, thereby lessening their impact on XMC ionization.[25]
-
Trade-off: The primary drawback is a corresponding decrease in sensitivity. This strategy is only viable if the concentration of XMC in your samples is high enough to remain above the instrument's limit of quantification (LOQ) after dilution.
Experimental Protocols
Protocol 1: QuEChERS Method for XMC in Spinach
This protocol is adapted from the widely used AOAC and EN methods for pesticide residue analysis.[17][26]
-
Sample Homogenization: Weigh 10 g of homogenized spinach into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of your internal standard solution (preferably a SIL-IS for XMC).
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 g for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
-
Final Centrifugation & Filtration:
-
Centrifuge at high speed for 5 minutes.
-
Take the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
-
References
-
Restek Corporation. (2020, October 20). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Resource Hub. [Link]
-
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research. [Link]
-
Li, Y., et al. (2019). Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection. Journal of Chromatography A, 1600, 9-16. [Link]
-
Clavijo, S., et al. (2023). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. Foods, 12(15), 2838. [Link]
-
Stahnke, H., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-99. [Link]
-
Bonfiglio, R., et al. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58. [Link]
-
Lehotay, S. J., et al. (2010). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 58(10), 5943–5955. [Link]
-
Zhang, Y., et al. (2022). Representative matrices for use in matrix-matched calibration in gas chromatography-mass spectrometry for the analysis of pesticide residues in different types of food-medicine plants. FAO AGRIS. [Link]
-
Providion Group. How can I identify Ion Suppression in Biological Sample Analysis? Providion Group Technical Articles. [Link]
-
Pan, C., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental & Analytical Toxicology, 2(5). [Link]
-
Metatip. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Metatip. [Link]
-
Semantic Scholar. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. [Link]
-
OneLab. (2024, May 19). Matrix-Matched Pesticide Standard Curve Preparation. OneLab Protocol. [Link]
-
Wang, J., et al. (2019). Determination of 10 carbamate pesticide residues in liquid milk by ultra performance liquid chromatography-tandem mass spectrometry with pass-through solid-phase extraction purification. Chinese Journal of Chromatography. [Link]
-
Dolan, J. W. (2004). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
GERSTEL, Inc. Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. [Link]
-
IDEAS/RePEc. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. [Link]
-
Basheer, C., et al. (2009). Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography. Journal of Chromatography A, 1216(2), 235-41. [Link]
-
Al-Shamary, A. G., et al. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Molecules, 27(19), 6667. [Link]
-
Prom-u-thai, P., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 11847–11858. [Link]
-
Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Agilent Application Note. [Link]
-
Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2505. [Link]
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
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Organomation. Pesticide Sample Preparation. [Link]
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ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Anagnostopoulos, C., et al. (2018). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. ResearchGate. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
-
Cappiello, A., et al. (2019). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 1063, 1-14. [Link]
-
Na, M., et al. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Application Note. [Link]
-
Waters Corporation. (2025, August 10). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. [Link]
-
Al-Saleh, I., et al. (2023). Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS. Scientific Reports, 13, 12891. [Link]
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Restek Corporation. A Comprehensive Approach to Pesticide Residue Testing, Including Non-Target Analysis, for Fruits, Vegetables, and Nuts. [Link]
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National Center for Biotechnology Information. (n.d.). 3,5-Xylyl Methylcarbamate. PubChem Compound Database. [Link]
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Gilbert-López, B., et al. (2017). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. Food Chemistry, 216, 334-341. [Link]
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
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O'Connor, D. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Biochemistry & Analytical Biochemistry. [Link]
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Johnson, R. D., et al. (2017). QuEChERS-based approach toward the analysis of two insecticides, methomyl and aldicarb, in blood and brain tissue. Analytical Methods, 9(1), 164-171. [Link]
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Science.gov. isotope-labeled internal standards: Topics by Science.gov. [Link]
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Sci-Hub. High Pressure Liquid Chromatographic Determination of 3,5-Dimethyl-4-(Methylthio) phenyl Methylcarbamate in Formulations. [Link]
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Technical Support Center: Enhancing the Efficiency of 3,5-Xylyl Methylcarbamate (XMC)
Welcome to the technical support resource for 3,5-Xylyl methylcarbamate (XMC). This guide is designed for researchers, scientists, and professionals in drug and pesticide development. Here, we move beyond standard protocols to address the nuanced challenges encountered during experimental application. Our goal is to provide a framework for systematic troubleshooting and strategic enhancement of XMC's pesticidal activity, grounded in established scientific principles.
Section 1: Foundational Knowledge Base (FAQs)
This section addresses the most common foundational questions regarding XMC, providing the essential knowledge needed for effective experimentation.
Q1: What is 3,5-Xylyl methylcarbamate (XMC) and its primary mode of action?
A1: 3,5-Xylyl methylcarbamate (CAS No. 2655-14-3), also known as XMC, is a carbamate insecticide.[1][2][3] Its principal application is in agriculture for controlling a range of insect pests, particularly leafhoppers and planthoppers on crops like rice and tea.[4]
The primary mode of action for XMC, like other carbamate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[4][5] AChE is critical for the proper functioning of the nervous system in insects, where it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[6] XMC reversibly binds to and inhibits AChE, leading to an accumulation of ACh. This results in continuous nerve stimulation, causing hyperexcitation, paralysis, and ultimately, the death of the insect.[6][7][8] The reversible nature of this binding means that the duration of poisoning is generally shorter than that of organophosphates.[7][9]
Q2: What are the key physicochemical properties of XMC that influence its experimental use?
A2: Understanding XMC's properties is critical for designing effective formulations and experiments. Key characteristics are summarized below.
| Property | Value / Description | Experimental Implication | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | - | [1][4] |
| Molecular Weight | 179.22 g/mol | Affects molar concentration calculations. | [2][4] |
| Appearance | Colorless crystalline solid | Visual confirmation of substance purity. | [2][4] |
| Water Solubility | 0.47 g/L (470 mg/L) at 20°C | Practically insoluble; requires organic solvents or formulation aids (e.g., surfactants) for aqueous applications. | [2][4] |
| Organic Solvents | Soluble in acetone, benzene, ethanol, ethyl acetate, cyclohexanone. | Provides options for creating stock solutions and formulations. Acetone is a common choice. | [4] |
| Stability | Stable to light and temperatures < 90°C. Rapidly hydrolyzed in alkaline media (pH > 7). Relatively stable in neutral and weakly acidic solutions. | Experiments should be conducted in buffered solutions (pH < 7). Avoid high temperatures and alkaline conditions to prevent degradation. | [2][4] |
| Log Kow (Octanol-Water Partition Coefficient) | 2.23 | Indicates moderate lipophilicity, suggesting it can penetrate the waxy cuticle of insects but may also bind to organic matter in soil. | [2] |
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during the application and testing of XMC.
Q3: My experiment shows low or inconsistent pesticidal efficacy. What are the potential causes and how can I troubleshoot this?
A3: Low efficacy is a frequent challenge stemming from multiple factors related to formulation, degradation, or biological resistance. A systematic approach is necessary for diagnosis.
Potential Causes & Diagnostic Workflow:
-
Poor Bioavailability due to Low Solubility: XMC's low water solubility (0.47 g/L) is a primary culprit.[2][4] If the compound precipitates out of your aqueous test solution, its effective concentration is drastically reduced.
-
Diagnostic Test: Visually inspect your final test solution for any precipitate or cloudiness against a dark background. Prepare a dilution series and measure absorbance spectrophotometrically; a non-linear relationship can indicate precipitation at higher concentrations.
-
-
Chemical Degradation: XMC rapidly degrades via hydrolysis in alkaline conditions.[2][4] Unbuffered water used for dilutions can often be slightly alkaline, leading to rapid inactivation of the active ingredient.
-
Diagnostic Test: Measure the pH of your final spray or test solution. Conduct a time-course stability study by preparing a solution, storing it under experimental conditions, and analyzing aliquots for XMC concentration at different time points (e.g., 0, 1, 4, 8 hours) using HPLC or GC.[4]
-
-
Metabolic Resistance in Target Pest: The target insect population may possess enhanced metabolic detoxification mechanisms, such as elevated cytochrome P450 monooxygenase activity, which can break down carbamates.[10][11]
-
Diagnostic Test: Perform a comparative bioassay using a known susceptible insect strain, if available. Alternatively, conduct a bioassay with and without a synergist like Piperonyl Butoxide (PBO), which inhibits P450 enzymes. A significant increase in mortality with PBO strongly suggests metabolic resistance.[10]
-
Q6: What is the best way to prepare a stable and effective formulation of XMC for lab-scale spray applications?
A6: For lab applications, creating a simple emulsifiable concentrate (EC) or a solution with adjuvants is effective. The goal is to keep XMC dissolved and enhance its contact with the target pest.
Protocol: Preparation of a Lab-Scale XMC Formulation
-
Objective: To create a 100 mL stock formulation of 1% (10,000 ppm) XMC that can be easily diluted in water.
-
Materials:
-
1.0 g 3,5-Xylyl methylcarbamate (XMC)
-
Solvent: Cyclohexanone or similar aromatic solvent (approx. 70-80 mL)
-
Surfactant/Emulsifier Blend: A mix of non-ionic and anionic surfactants (e.g., Atlox 4991 or a simple blend of Tween 80 and Span 80). Total of 5-10 g.
-
100 mL volumetric flask
-
-
Procedure:
-
Weigh 1.0 g of XMC and add it to the 100 mL volumetric flask.
-
Add approximately 70 mL of cyclohexanone to the flask and swirl gently until the XMC is completely dissolved. A magnetic stirrer can be used.
-
Add 5-10 g of your emulsifier blend to the flask.
-
Bring the final volume up to the 100 mL mark with cyclohexanone. Mix thoroughly.
-
-
Quality Control & Application:
-
Emulsion Stability Test: To test your formulation, add 1 mL of your EC to 99 mL of water in a graduated cylinder. Cap and invert 10 times. A stable formulation will form a spontaneous milky emulsion that does not show significant separation or creaming for at least 30-60 minutes.
-
Application: This stock can now be diluted in water to your desired final concentration for spray assays. The surfactants will help the spray droplets spread on waxy leaf surfaces, improving coverage and potential uptake.
-
-
Rationale:
-
The organic solvent dissolves the XMC.
-
The emulsifier/surfactant allows the oil-based concentrate to mix with water, forming a stable emulsion of tiny droplets. This keeps the XMC suspended in the water carrier for application and helps the droplets adhere to and spread across the target surface. [12][13]
-
References
-
3,5-Xylyl Methylcarbamate - PubChem, National Center for Biotechnology Information. [Link]
-
New piperidinium surfactants with carbamate fragments as effective adjuvants in insecticide compositions based on imidacloprid - PubMed, National Library of Medicine. [Link]
-
Effects of synergists on the metabolism and toxicity of anticholinesterases - PubMed, National Library of Medicine. [Link]
-
Adamantyl tenocyclidines--adjuvant therapy in poisoning with organophosphorus compounds and carbamates - PubMed, National Library of Medicine. [Link]
-
3,5-Xylyl methylcarbamate - Hazardous Agents - Haz-Map. [Link]
-
Biological toxicity assessment of carbamate pesticides using bacterial and plant bioassays: An in-vitro approach - PubMed, National Library of Medicine. [Link]
-
Carbamate-bearing surfactants as effective adjuvants promoted the penetration of the herbicide into the plant - ResearchGate. [Link]
-
Mode of entry of carbamate pesticides into the environment and their fate. - ResearchGate. [Link]
-
Mexacarbate - PubChem, National Center for Biotechnology Information. [Link]
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Pesticide Adjuvants related chemicals - Chemball. [Link]
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New piperidinium surfactants with carbamate fragments as effective adjuvants in insecticide compositions based on imidacloprid - ResearchGate. [Link]
-
Improving the Performance of Pesticide Applications - Purdue University. [Link]
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Xylylcarb - PubChem, National Center for Biotechnology Information. [Link]
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Carbamate Toxicity - DoveMed. [Link]
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Carbamate Toxicity - StatPearls, NCBI Bookshelf. [Link]
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Exploring the Impact and Use of Carbamate Insecticides in Agriculture and Pest Management Strategies - BNN Breaking. [Link]
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Cholinesterase Inhibition - EXTOXNET, Oregon State University. [Link]
-
ANTICHOLINESTERASE INSECTICIDE RETROSPECTIVE - PMC, PubMed Central. [Link]
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Organophosphate and Carbamate Toxicity - Journal of Pioneering Medical Sciences. [Link]
-
Recognition and Management of Pesticide Poisonings: Chapter 6 Carbamates - U.S. Environmental Protection Agency (EPA). [Link]
-
Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - Frontiers in Microbiology. [Link]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing 3,5-Xylyl Methylcarbamate Resistance in Insects
Introduction: 3,5-Xylyl methylcarbamate (XMC) is a carbamate insecticide effective against a range of insect pests, particularly leafhoppers and planthoppers.[1] As with many insecticides, the development of resistance poses a significant threat to its continued efficacy. This guide is designed for researchers, entomologists, and professionals in drug development who are investigating the mechanisms of XMC resistance. It provides in-depth troubleshooting for common experimental hurdles and detailed, field-proven protocols to ensure the integrity and reliability of your research.
Section 1: Foundational Knowledge - Understanding XMC and Resistance Mechanisms
This section provides answers to frequently asked questions regarding the fundamental principles of XMC's mode of action and the primary ways insects evolve to survive exposure.
Q: What is the primary mode of action for 3,5-Xylyl methylcarbamate (XMC)?
A: 3,5-Xylyl methylcarbamate, like other carbamate insecticides, functions as a cholinesterase inhibitor.[1][2][3] Specifically, it targets and inhibits the enzyme acetylcholinesterase (AChE) in the insect's nervous system.[2][3][4]
-
Mechanism: In a healthy insect, AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This termination of the nerve signal is crucial for proper muscle function.
-
Inhibition: XMC reversibly binds to the active site of AChE, preventing it from hydrolyzing ACh.[5][6]
-
Result: This leads to an accumulation of ACh in the synapses, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[4]
The diagram below illustrates this inhibitory action at the synaptic level.
Caption: Primary Mechanisms of Insecticide Resistance.
Section 2: Troubleshooting Experimental Assays
This section addresses specific problems that researchers may encounter during the experimental process, providing explanations for the underlying causes and actionable solutions.
Subsection 2.1: Bioassay Troubleshooting
Bioassays are the cornerstone of resistance monitoring. However, their results can be influenced by numerous factors.
Q: My dose-response bioassay results are inconsistent, showing high variability between replicates. What are the likely causes?
A: High variability in bioassays often points to a lack of standardization in either the test insects or the experimental conditions.
| Potential Cause | Scientific Rationale | Troubleshooting Solution |
|---|---|---|
| Heterogeneous Insect Population | Insect susceptibility to insecticides can vary significantly with age, sex, nutritional status, and size. For example, older insects may have more developed detoxification systems. | Use a synchronized cohort of insects (e.g., 2-5 day old adult females) for all tests. [7]Ensure all insects are from the same generation and have been reared under identical conditions (diet, density, temperature). [7] |
| Inconsistent Insecticide Application | Uneven application of the insecticide solution (e.g., on leaves in a leaf-dip assay or in a vial-coating assay) leads to variable exposure doses among individual insects. | Ensure thorough mixing of insecticide solutions before each application. For vial assays, rotate vials during drying to ensure an even coating. For leaf-dip assays, ensure complete and uniform submersion of each leaf. |
| Environmental Fluctuations | Temperature and humidity can affect insect metabolism and the volatility/stability of the insecticide. Higher temperatures can increase metabolic detoxification rates. | Conduct all bioassays in a controlled environment with stable temperature and humidity (e.g., 25±2°C, 70±10% RH). Record these conditions for every experiment. |
| Solvent Effects | The solvent used to dissolve the insecticide (e.g., acetone) can have its own toxicity or may affect the insect's cuticle, altering insecticide penetration. | Always run a "solvent-only" control group in parallel with your experimental groups. Ensure the solvent fully evaporates from the treated surfaces before introducing the insects. |
Q: I am observing high mortality (>10%) in my control group. What should I do?
A: High control mortality invalidates a bioassay, as it suggests that factors other than the insecticide are causing insect death. According to WHO guidelines, if control mortality is between 5% and 20%, results should be corrected using Abbott's formula. If it exceeds 20%, the entire test must be discarded and repeated. [7]
| Potential Cause | Scientific Rationale | Troubleshooting Solution |
|---|---|---|
| Mechanical Damage | Insects are fragile and can be easily injured during collection, transfer (e.g., with an aspirator), or handling. | Handle insects with care. Use a mouth or battery-powered aspirator gently. Allow a 24-hour acclimatization period after collection before starting the bioassay to weed out injured individuals. [8] |
| Starvation or Dehydration | Lack of a food or water source during the 24-hour post-exposure observation period can lead to mortality, especially in smaller insects. | Provide a source of moisture and/or nutrition, such as a small cotton ball soaked in a 10% sugar solution, during the observation period. [8] |
| Contamination | Residual insecticide from previous experiments on glassware, aspirators, or holding containers can cause unintended exposure. | Thoroughly clean all equipment with detergent, rinse, and then use an appropriate solvent (e.g., acetone) to remove any residual lipophilic compounds. [9]Use dedicated glassware for controls and different insecticides. |
| Unhealthy Insect Colony | The source colony may be suffering from disease, inbreeding depression, or poor rearing conditions, leading to low vigor and high natural mortality. | Monitor the health of your stock colonies. Ensure proper rearing density, nutrition, and sanitation. If possible, periodically outcross with wild-caught individuals to maintain genetic diversity. |
Subsection 2.2: Biochemical & Molecular Diagnostics Troubleshooting
These assays are crucial for pinpointing the specific mechanisms of resistance.
Q: My synergist assays with Piperonyl Butoxide (PBO) are inconclusive. How can I confirm the role of P450 enzymes in resistance?
A: PBO is an inhibitor of P450 enzymes. [10][11]A significant increase in insecticide mortality after pre-exposure to PBO suggests P450-mediated metabolic resistance. [12][13]If results are ambiguous, consider the following:
-
Sub-lethal Dose of Synergist: The PBO concentration might be too low to effectively inhibit the P450s, or too high, causing direct toxicity. You must first determine the maximum sub-lethal concentration of PBO for your specific insect population—the highest dose that causes no mortality on its own. [10]* Insufficient Pre-exposure Time: The synergist needs time to penetrate the insect and inhibit the target enzymes. A standard pre-exposure time is typically 1 hour before introducing the insecticide. [14]You may need to optimize this duration.
-
Other Enzymes Involved: Resistance is often polygenic. While P450s may play a role, GSTs or CCEs could also be contributing significantly. Run parallel synergist assays with DEF (S,S,S-tributyl phosphorotrithioate) for esterases and DEM (diethyl maleate) for GSTs to get a complete picture. [10][15]* Alternative Diagnostic Methods: If synergist assays remain unclear, move to more direct methods:
-
Biochemical Assays: Measure the activity of P450s (e.g., using the ECOD assay) in your resistant strain compared to a susceptible reference strain. [16] * Molecular Analysis: Use qPCR to quantify the expression levels of candidate P450 genes known to be involved in insecticide resistance in related species.
-
Q: I've sequenced the ace-1 gene but haven't found the G119S mutation, yet my bioassays and AChE inhibition assays strongly suggest target-site resistance. What's next?
A: While G119S is the most common and potent resistance mutation in the ace-1 gene, it is not the only possibility. [17]
-
Look for Other Mutations: Examine your sequence data for other, less common amino acid substitutions in or near the active site of the enzyme. Mutations at other positions can also confer resistance, although often to a lesser degree. [17]* Consider Gene Duplication: Some resistant insects have evolved to carry both a susceptible (wild-type) and a resistant (mutated) copy of the ace-1 gene. This duplication allows the insect to maintain sufficient AChE function while also having the protective mutated enzyme. Standard PCR and sequencing may not detect this. Use a quantitative PCR (qPCR) assay to assess the copy number of the ace-1 gene relative to a single-copy reference gene.
-
Check for a Second AChE Gene: In some insect orders, a second, distinct AChE gene (ace-2) exists. [18]While ace-1 is the primary target for carbamate resistance, it is worth investigating if your species possesses an ace-2 gene and whether it might be involved.
-
Refine Your AChE Inhibition Assay: Ensure your biochemical assay is robust. Use a range of inhibitor concentrations (propoxur is often used for carbamates) to compare the I50 (concentration required for 50% inhibition) between your resistant and susceptible strains. [16][19]A significant shift in the I50 is a strong indicator of target-site insensitivity, regardless of the specific mutation.
Section 3: Protocols and Diagnostic Workflows
This section provides standardized protocols for key experiments.
Protocol 1: WHO Standard Susceptibility Test (Tube Bioassay)
This protocol is adapted from WHO guidelines for monitoring adult mosquito resistance but the principles are broadly applicable. [9][20] Objective: To determine the susceptibility of an insect population to a diagnostic concentration of an insecticide.
Materials:
-
WHO tube test kit (or equivalent): 4 exposure tubes, 2 control tubes, sliding units.
-
Insecticide-impregnated papers (e.g., XMC at a pre-determined diagnostic concentration).
-
Control papers (impregnated with solvent only).
-
Live, healthy, non-blood-fed female insects (2-5 days old).
-
Aspirator.
-
Timer.
-
Holding containers with access to a 10% sugar solution.
-
Controlled environment chamber (25±2°C, 70±10% RH).
Procedure:
-
Setup: Label four tubes for insecticide exposure and two for the control. Place the insecticide-impregnated papers in the exposure tubes and control papers in the control tubes.
-
Insect Introduction: Using an aspirator, introduce 20-25 insects into each of the six holding tubes (the end without the paper).
-
Acclimatization: Allow the insects to settle for 1 hour.
-
Exposure: Gently slide the inner tube into the exposure chamber. For the exposure tubes, this brings the insects into contact with the insecticide-treated paper. The exposure period is typically 60 minutes. [9]5. Transfer to Recovery: After 60 minutes, transfer the insects back to the holding part of the tube and provide them with access to the sugar solution.
-
Observation: Lay the tubes flat in a dark place at the specified temperature and humidity.
-
Mortality Reading: Record mortality after 24 hours. Consider any insect that is unable to stand or fly in a coordinated manner as dead. [14]8. Data Analysis:
-
Calculate the percentage mortality for each replicate.
-
If control mortality is >20%, discard the results.
-
If control mortality is 5-20%, correct the exposure mortality using Abbott's formula: Corrected % Mortality = [1 - (% Alive in Treatment / % Alive in Control)] * 100. [8] * Interpret results based on WHO criteria: 98-100% mortality = Susceptible; 90-97% mortality = Resistance suspected; <90% mortality = Resistant. [14]
-
Workflow: Diagnosing an Unknown Resistance Mechanism
This workflow provides a logical decision tree for identifying the most likely resistance mechanism in a field-collected population.
Caption: Diagnostic Workflow for XMC Resistance.
References
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]
-
CAB Direct. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides. CAB Direct. [Link]
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Oregon State University. (1994). EXTOXNET TIBs - Cholinesterase Inhibition. Extension Toxicology Network. [Link]
-
David, J. P., et al. (2014). Role of cytochrome P450s in insecticide resistance: impact on the control of mosquito-borne diseases and use of insecticides on Earth. Philosophical Transactions of the Royal Society B: Biological Sciences, 369(1649). [Link]
-
MalariaGEN & The Anopheles gambiae 1000 Genomes Consortium. (n.d.). Module 2 - The genetic basis of metabolic resistance to insecticides in Anopheles mosquitoes. Training course in data analysis for genomic surveillance of African malaria vectors. [Link]
-
Niang, E. A., et al. (2022). Evolution of the Ace-1 and Gste2 Mutations and Their Potential Impact on the Use of Carbamate and Organophosphates in IRS for Controlling Anopheles gambiae s.l., the Major Malaria Mosquito in Senegal. Insects, 13(9), 814. [Link]
-
Southwest Mosquito Abatement District. (n.d.). Pesticides: Mechanisms of resistance to insecticides. Southwest Mosquito Abatement District. [Link]
-
PacMOSSI. (2024). Standard Operating Procedure for testing insecticide resistance with WHO tube tests. Pacific Mosquito Surveillance Strengthening for Impact. [Link]
-
Weill, M., et al. (2004). The unique mutation in ace-1 giving high insecticide resistance is easily detectable in mosquito vectors. Insect Molecular Biology, 13(1), 1-7. [Link]
-
Flores, A. E., et al. (2014). Comparison of biochemical and molecular tests for detecting insecticide resistance due to insensitive acetylcholinesterase in Culex quinquefasciatus. Journal of the American Mosquito Control Association, 30(2), 107-111. [Link]
-
Liu, N., & Zhu, F. (2023). Synergism Study for Investigating Possible Mechanisms of Insecticide Resistance in Mosquitoes. Methods in Molecular Biology, 2588, 219-228. [Link]
-
Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]
-
Swiss TPH. (n.d.). Characterising insecticide resistance mechanisms. Tales from the Field. [Link]
-
ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. [Link]
-
University of Nottingham. (2019). Standard Operating Procedure for Testing Insecticide Susceptibility of Adult Mosquitoes in WHO Bottle Bioassays. University of Nottingham Repository. [Link]
-
Tchakounte, A., et al. (2019). Insecticide resistance intensity and efficacy of synergists with pyrethroids in Anopheles gambiae (Diptera: Culicidae) from Southern Togo. Parasites & Vectors, 12(1), 41. [Link]
-
World Health Organization. (2013). Test procedures for insecticide resistance monitoring in malaria vector mosquitoes. GiveWell. [Link]
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Zhu, F., et al. (2023). Assays to Measure Insecticide Toxicity and Insecticide Resistance in Mosquitoes. Methods in Molecular Biology, 2588, 189-204. [Link]
-
USDA NIFA. (n.d.). Insecticide Resistance: Causes and Action Mode of Action (MOA) Initiative. United States Department of Agriculture National Institute of Food and Agriculture. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Xylyl Methylcarbamate. PubChem. [Link]
-
Kushwah, R. B. S., et al. (2022). Metabolic detoxification and ace-1 target site mutations associated with acetamiprid resistance in Aedes aegypti L. Frontiers in Physiology, 13, 938497. [Link]
-
Nwane, P., et al. (2019). The G119S Acetylcholinesterase (Ace-1) Target Site Mutation Confers Carbamate Resistance in the Major Malaria Vector Anopheles gambiae from Cameroon: A Challenge for the Coming IRS Implementation. Insects, 10(9), 273. [Link]
-
Ullah, F., et al. (2020). Mechanism of Insecticide Resistance in Insects/Pests. Polish Journal of Environmental Studies, 29(3), 1-8. [Link]
-
ResearchGate. (2021). Cytochrome P450-based metabolic insecticide resistance in Anopheles and Aedes mosquito vectors: Muddying the waters. ResearchGate. [Link]
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MDPI. (2022). The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance. International Journal of Molecular Sciences, 23(15), 8535. [Link]
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Agriculture and Horticulture Development Board. (2021). The mechanisms of insecticide resistance in crop pests. AHDB. [Link]
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Després, L., et al. (2023). Mechanisms and Genetic Drivers of Resistance of Insect Pests to Insecticides and Approaches to Its Control. Insects, 14(11), 861. [Link]
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Lorini, I., & Galley, D. J. (2000). Effect of the synergists piperonyl butoxide and DEF in deltamethrin resistance on strains of Rhyzopertha dominica (F.) (Coleoptera: Bostrychidae). Neotropical Entomology, 29(1), 95-101. [Link]
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Nguema, R. A., et al. (2020). Influence of GST- and P450-based metabolic resistance to pyrethroids on blood feeding in the major African malaria vector Anopheles funestus. Malaria Journal, 19(1), 195. [Link]
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World Health Organization. (2022). New manual published by the WHO on monitoring and managing insecticide resistance. Innovation to Impact. [Link]
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World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. WHO. [Link]
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Bass, C., et al. (2016). Trends and Challenges in Pesticide Resistance Detection. Trends in Plant Science, 21(10), 835-847. [Link]
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Edi, C. V. A., et al. (2019). Acetylcholinesterase (Ace-1) target site mutation 119S is strongly diagnostic of carbamate and organophosphate resistance in Anopheles gambiae s.s. and Anopheles coluzzii across southern Ghana. Malaria Journal, 18(1), 1-13. [Link]
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Gao, X., et al. (2022). Resistance Mechanisms of Sitobion miscanthi (Hemiptera: Aphididae) to Malathion Revealed by Synergist Assay. Insects, 13(11), 1039. [Link]
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ResearchGate. (n.d.). Effects of synergists PBO and DEF on Anopheles gambiae Sekandji populations resistant to deltamethrin in 2010. ResearchGate. [Link]
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Chavshin, A. R., et al. (2015). First Report of Biochemical Mechanisms of Insecticide Resistance in the Field Population of Culex pipiens (Diptera: Culicidae) from Sari, Mazandaran, North of Iran. Journal of Arthropod-Borne Diseases, 9(2), 173–184. [Link]
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Whalon, M. E., et al. (2012). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (60), 3535. [Link]
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Hughes, A., et al. (2022). Reviewing the WHO Tube Bioassay Methodology: Accurate Method Reporting and Numbers of Mosquitoes Are Key to Producing Robust Results. Insects, 13(6), 555. [Link]
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AgriSustain. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal, 3(1), 14-19. [Link]
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Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1442-1446. [Link]
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ResearchGate. (2026). Dose-Mortality Bioassay to Detect Synthetic Insecticide Resistance in Insect Pests. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Xylylcarb. PubChem. [Link]
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University of Georgia. (n.d.). Insecticidal Mode of Action. University of Georgia Extension. [Link]
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Eason, C. S., et al. (2019). Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. Toxicological Sciences, 169(1), 213–223. [Link]
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Technical Support Center: Optimizing 3,5-Xylyl Methylcarbamate Extraction from Soil
Welcome to the technical support center dedicated to enhancing the extraction of 3,5-Xylyl methylcarbamate from complex soil matrices. This guide is designed for researchers, analytical chemists, and environmental scientists. Here, we will delve into the nuances of various extraction methodologies, troubleshoot common challenges, and provide evidence-based protocols to ensure the accuracy and reproducibility of your results. Our approach is grounded in established scientific principles to provide you with a trustworthy and authoritative resource.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 3,5-Xylyl methylcarbamate that influence its extraction from soil?
A1: Understanding the physicochemical properties of 3,5-Xylyl methylcarbamate is fundamental to selecting an appropriate extraction method. It is a colorless crystalline solid with a melting point of 99°C.[1][2] Its solubility in water is low (0.47 g/L at 20°C), but it is soluble in various organic solvents such as acetone, benzene, and ethanol.[1] The octanol-water partition coefficient (LogP) of 2.23 indicates a moderate level of hydrophobicity, suggesting it will have a tendency to adsorb to organic matter in the soil.[1] Furthermore, it is rapidly hydrolyzed in alkaline media but is relatively stable in neutral and weakly acidic solutions.[1] This pH sensitivity is a critical consideration for solvent selection and sample pretreatment.
| Property | Value | Implication for Extraction |
| Molecular Weight | 179.22 g/mol | Standard molecular weight for a pesticide of this class. |
| Melting Point | 99 °C | Stable as a solid at room temperature.[1][2] |
| Water Solubility | 0.47 g/L (at 20°C) | Limited solubility in water necessitates the use of organic solvents for efficient extraction.[1] |
| Organic Solvent Solubility | Soluble in acetone, benzene, ethanol | A wide range of organic solvents can be used for extraction.[1] |
| LogP (Kow) | 2.23 | Moderate hydrophobicity suggests potential for strong interaction with soil organic matter.[1] |
| Vapor Pressure | 0.00036 mmHg | Low volatility means losses during extraction at ambient temperatures are minimal.[1] |
| Stability | Rapidly hydrolyzed in alkaline media | Extraction should be performed under neutral or slightly acidic conditions to prevent degradation.[1] |
Q2: Which extraction technique is generally recommended for carbamate pesticides like 3,5-Xylyl methylcarbamate in soil?
A2: There is no single "best" method, as the optimal technique depends on factors such as soil type, desired sample throughput, available equipment, and the required limit of detection. However, modern techniques like Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often favored over traditional methods like Soxhlet extraction due to their reduced solvent consumption, shorter extraction times, and comparable or even superior recoveries.[3][4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been adapted for soil analysis and is known for its efficiency.[3][5]
Q3: How can I minimize matrix effects when analyzing 3,5-Xylyl methylcarbamate in soil extracts?
A3: Matrix effects, caused by co-extracted substances from the soil that can enhance or suppress the analytical signal, are a significant challenge.[3] To mitigate these, a robust sample cleanup step is crucial. Solid-Phase Extraction (SPE) is a highly effective technique for removing interfering compounds.[6] Additionally, the use of matrix-matched standards for calibration or the application of isotope dilution mass spectrometry can help to compensate for matrix effects.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your extraction experiments.
Issue 1: Low Recovery of 3,5-Xylyl Methylcarbamate
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Extraction | Increase extraction time or the number of extraction cycles. For UAE, ensure the sample is adequately sonicated. For MAE, optimize the temperature and time.[4][8] | Insufficient time or energy may not overcome the analyte-matrix interactions, especially in soils with high organic content where 3,5-Xylyl methylcarbamate can be strongly adsorbed.[9] |
| Analyte Degradation | Ensure the pH of the extraction solvent is neutral or slightly acidic. Avoid highly alkaline conditions.[1] | 3,5-Xylyl methylcarbamate is susceptible to hydrolysis in alkaline environments, leading to its breakdown and consequently, lower recovery.[1] |
| Inappropriate Solvent | Select a solvent or solvent mixture with a polarity that matches the analyte and effectively penetrates the soil matrix. A mixture of a polar and non-polar solvent, such as acetone/hexane, is often effective.[10][11] | The principle of "like dissolves like" is key. The solvent must be capable of disrupting the interactions between the analyte and the soil particles. |
| Strong Analyte-Matrix Binding | Add a small amount of water to dry soil samples before extraction. | Water can help to swell the soil matrix and displace the analyte from active binding sites, making it more accessible to the extraction solvent. |
Issue 2: Poor Reproducibility of Results
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inhomogeneous Sample | Thoroughly homogenize the soil sample before taking a subsample for extraction. This can be achieved by sieving and mixing. | Soil is a heterogeneous matrix. Without proper homogenization, the concentration of the analyte can vary significantly between subsamples, leading to inconsistent results. |
| Inconsistent Extraction Conditions | Precisely control all extraction parameters, including solvent volume, temperature, time, and sonication/microwave power. | Minor variations in these parameters can lead to significant differences in extraction efficiency, impacting the reproducibility of your data. |
| Variable Matrix Effects | Implement a consistent and effective cleanup procedure for all samples, such as Solid-Phase Extraction (SPE). | Inconsistent cleanup can lead to variable levels of co-extracted interfering substances, which in turn cause unpredictable matrix effects and poor reproducibility. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of 3,5-Xylyl Methylcarbamate from Soil
This protocol is adapted from methodologies developed for the extraction of carbamate pesticides from soil.[12][13]
Materials:
-
10g homogenized soil sample
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes (50 mL)
-
Syringe filters (0.45 µm)
-
Vortex mixer
Procedure:
-
Weigh 10g of the soil sample into a 50 mL centrifuge tube.
-
Add 5g of anhydrous sodium sulfate and vortex for 1 minute to ensure thorough mixing and to absorb any residual moisture.
-
Add 20 mL of methanol to the tube.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 30°C).
-
After sonication, centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean collection vessel.
-
Repeat the extraction (steps 3-6) with a fresh 20 mL aliquot of methanol.
-
Combine the supernatants from both extractions.
-
Filter the combined extract through a 0.45 µm syringe filter into a vial for analysis by HPLC or GC-MS.
Protocol 2: Microwave-Assisted Extraction (MAE) of 3,5-Xylyl Methylcarbamate from Soil
This protocol is based on established MAE methods for pesticides in soil, such as EPA Method 3546.[3][11]
Materials:
-
5g homogenized soil sample
-
Microwave extraction system and vessels
-
Acetone/Hexane (1:1, v/v) mixture (pesticide grade)
-
Glass fiber filters
Procedure:
-
Weigh 5g of the soil sample into a microwave extraction vessel.
-
Add 30 mL of the acetone/hexane (1:1) mixture to the vessel.
-
Seal the vessel and place it in the microwave extraction system.
-
Ramp the temperature to 115°C over 5 minutes and hold for 10 minutes.
-
After the extraction and cooling cycle, carefully open the vessel.
-
Filter the extract through a glass fiber filter to remove soil particles.
-
The extract is now ready for cleanup and analysis.
Visualizing the Workflow
A streamlined extraction and analysis workflow is crucial for efficiency and accuracy.
Caption: General workflow for 3,5-Xylyl methylcarbamate extraction.
Logical Relationships in Troubleshooting
Understanding the cause-and-effect relationships in troubleshooting is key to resolving experimental issues.
Caption: Troubleshooting logic for low analyte recovery.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17563, 3,5-Xylyl Methylcarbamate. Retrieved from [Link]
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ISO 17586:2016. Soil quality — Determination of the effects of pollutants on soil flora — Screening test for emergence and early growth of higher plants. Retrieved from [Link]
- Arias, J. C. C., & Rissato, S. R. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Toxics, 10(7), 382.
- Basheer, C., Lee, H. K., & Obbard, J. P. (2009). Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography.
- U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.
- Das, S. K. (2014). Recent Developments in Clean up Techniques of Pesticide Residue Analysis for Toxicology Study: A Critical Review. Universal Journal of Agricultural Research, 2(6), 198-202.
- Lin, C. H., & Chen, C. Y. (2001). Optimization of microwave-assisted extraction and supercritical fluid extraction of carbamate pesticides in soil by experimental design methodology. Analytica Chimica Acta, 441(2), 225-234.
- Eskilsson, C. S., & Björklund, E. (2000). Analytical-scale microwave-assisted extraction.
- Li, Y., et al. (2019). Optimization of Ultrasonic Assisted Extraction of Carbamate Pesticide Residues from Purple yam by Response Surface Method. International Journal of Food Engineering, 15(5-6).
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CAS Common Chemistry. (n.d.). 3,5-Xylyl methylcarbamate. Retrieved from [Link]
- Food and Agriculture Organization of the United Nations. (2024). Standard Operating Procedure for measuring pesticide residue in the soil.
- Castro, J., Sánchez-Brunete, C., & Tadeo, J. L. (2001). Multiresidue analysis of insecticides in soil by gas chromatography with electron-capture detection.
- Stout, S. J., DaCunha, A. R., & Picard, G. L. (1996). Microwave-assisted extraction of incurred pesticides and metabolites from soil. Journal of Agricultural and Food Chemistry, 44(9), 2844–2847.
- U.S. Environmental Protection Agency. (2006). Routine Analysis of Pesticides in Soil/Sediment Samples by GC/ECD (EPA/SW-846 Methods 3500B/3540C/3541/3600C/3640A/8000B/8081A).
- Promdej, C., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12061–12071.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17563, 3,5-Xylyl Methylcarbamate. Retrieved from [Link]
- Popa, G., & Spac, A. (2012). Modern Extraction Techniques for Pesticide Residues Determination in Plant and Soil Samples. Pesticides - Recent Trends in Pesticide Residue Assay.
- Milestone Srl. (n.d.). Microwave assisted extraction of pesticides from environmental samples. Brazilian Journal of Analytical Chemistry.
- Wu, Y., et al. (2010). Ultrasound-assisted surfactant-enhanced emulsification microextraction for the determination of carbamate pesticides in water samples by high performance liquid chromatography.
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Technology Networks. (2021). Pesticide Analysis in Soil. Retrieved from [Link]
- Cabrera, A., et al. (2023). Ultrasound-Assisted Extraction (UAE), and UHPLC–MS/MS Methodology for the Pharmaceutical Multiresidue Extraction and Analysis of Agricultural Soil Samples. Molecules, 28(13), 5035.
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Solubility of Things. (n.d.). Carbaryl. Retrieved from [Link]
- Caldas, S. S., et al. (2021). Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS. Molecules, 26(16), 4983.
- U.S. Environmental Protection Agency. (1996). Method 3540C: Soxhlet Extraction.
-
Haz-Map. (n.d.). 3,5-Xylyl methylcarbamate. Retrieved from [Link]
- Wang, J., et al. (2016). A fast, simple and green method for the extraction of carbamate pesticides from rice by microwave assisted steam extraction coupled with solid phase extraction. Food Chemistry, 211, 44-50.
-
ResearchGate. (2019). Does anyone have a simplest protocol for the extraction of carbamate (carbofuran) pesticides from liquid and soil samples?. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.).
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Scilit. (2003). Multiresidue analysis of carbamate pesticides in soil by sonication-assisted extraction in small columns and liquid chromatography. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17040, Xylylcarb. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17516, Promecarb. Retrieved from [Link]
- Radulović, N., et al. (2009). HS-SPME-GC-MS ANALYSIS OF VOLATILE AND SEMI-VOLATILE COMPOUNDS FROM DRIED LEAVES OF Mikania glomerata Sprengel. Journal of the Brazilian Chemical Society, 20(4), 772-781.
- Larsen, M., et al. (2019). Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers.
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mzCloud. (n.d.). XMC. Retrieved from [Link]
- Agilent Technologies. (2010). Fast LC-MS-MS Quantitation of N-Methyl Carbamate Pesticides in Food using Bond Elut® Plexa™ and Pursuit® XRs C18.
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Technical Support Center: Long-Term Storage and Stability of 3,5-Xylyl Methylcarbamate (XMC)
Welcome to the technical support guide for 3,5-Xylyl Methylcarbamate (XMC). This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the long-term stabilization and handling of this compound. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to ensure the integrity and reproducibility of your experiments.
Section 1: Fundamental Stability Profile of XMC
Understanding the inherent properties of XMC is the first step toward effective long-term storage. This section addresses the most common questions regarding its chemical nature and vulnerabilities.
Q1: What are the core physicochemical properties of 3,5-Xylyl Methylcarbamate that influence its storage?
3,5-Xylyl Methylcarbamate (also known as XMC) is a carbamate ester insecticide.[1] Its physical state as a colorless crystalline solid with a relatively high melting point contributes to its stability in a pure, dry form.[1][2] However, its chemical structure contains an ester linkage that is susceptible to cleavage.
Table 1: Key Physicochemical Properties of 3,5-Xylyl Methylcarbamate
| Property | Value | Implication for Storage |
|---|---|---|
| Chemical Formula | C₁₀H₁₃NO₂ | - |
| Molecular Weight | 179.22 g/mol | - |
| Physical Form | Colorless crystalline solid | Stable when stored dry and free of contaminants.[1][3] |
| Melting Point | 99 °C | Stable at temperatures well below this point; thermal degradation is not a primary concern under 90°C.[1][2] |
| Water Solubility | 0.47 g/L (470 mg/L) at 20°C | Low solubility but sufficient for aqueous hydrolysis to occur if moisture is present.[1] |
| Solvent Solubility | Soluble in most organic solvents (e.g., acetone, benzene, ethanol).[1] | Provides options for stock solutions, but solvent choice is critical to prevent degradation. |
| Chemical Class | Carbamate Ester | The ester linkage is the primary site of chemical instability.[1] |
Q2: What is the primary degradation pathway for XMC?
The most significant vulnerability of XMC is the hydrolysis of its carbamate ester bond.[3][4] This reaction is catalyzed by alkaline (basic) conditions but can also proceed, albeit much more slowly, in neutral or weakly acidic aqueous environments.[1][3]
The hydrolysis reaction breaks the molecule into two primary degradation products:
-
3,5-Xylenol: The parent phenol.
-
Methylcarbamic Acid: An unstable intermediate that readily decomposes into methylamine and carbon dioxide.
This degradation is often irreversible and results in a complete loss of the compound's intended activity.
Q3: Which environmental factors most aggressively accelerate XMC degradation?
Based on its chemical structure, the following factors pose the greatest risk to the stability of XMC:
-
pH: This is the most critical factor. XMC is rapidly hydrolyzed in alkaline media.[1][3] The rate of degradation is significantly slower in neutral or weakly acidic conditions. For example, its half-life in soil can decrease from 750 days at pH 5.90 to just 12.8 days at pH 7.85.[3]
-
Moisture: As a reactant in hydrolysis, water is a direct threat. Even atmospheric humidity can be sufficient to cause degradation of the solid compound over time, especially if the container is not properly sealed.[5]
-
High Temperatures: While stable up to 90°C, elevated temperatures will accelerate the rate of any chemical reaction, including hydrolysis.[1][3]
Conversely, XMC is reported to be relatively stable to light, so protection from light is a secondary, though still prudent, precaution.[1][3]
Section 2: Recommended Long-Term Storage Protocols
Proper storage is not just about finding a cold, dark place. It's about creating a chemically inert environment that minimizes exposure to the specific factors that trigger degradation.
Q4: What are the ideal conditions for storing solid, neat XMC for multiple years?
To ensure multi-year stability of solid XMC, the core objective is to eliminate moisture and maintain a stable, cool temperature.
Table 2: Recommended Long-Term Storage Conditions for Solid XMC
| Parameter | Recommendation | Rationale (The "Why") |
|---|---|---|
| Temperature | 2-8°C or -20°C | Reduces the kinetic rate of any potential degradation. While studies show stability at -20°C for other carbamates, this is only effective if moisture is excluded.[6] |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation. |
| Container | Borosilicate glass vial with a PTFE-lined cap | Glass is non-reactive. The PTFE liner provides an excellent seal against moisture ingress. |
| Location | Inside a desiccator (containing a drying agent like Drierite or molecular sieves) placed within the refrigerator or freezer. | The desiccator provides a crucial secondary barrier against ambient humidity, which can be high in cold storage units.[5] |
Q5: I need to store XMC as a stock solution. What is the best practice?
Storing in solution introduces new risks. The choice of solvent is paramount.
-
Recommended Solvents: For maximum stability, use high-purity, anhydrous aprotic solvents such as Acetonitrile , Dioxane , or Tetrahydrofuran (THF) . These solvents do not have protons that can participate in the hydrolysis reaction.
-
Solvents to Use with Caution: While XMC is soluble in alcohols like methanol and ethanol, these are protic solvents and can, over long periods, lead to transesterification or contribute to hydrolysis if any water is present. They are suitable for preparing working solutions for immediate use but not for long-term archival storage.
-
Storage Protocol for Solutions:
-
Use an anhydrous grade of your chosen aprotic solvent.
-
Prepare the solution under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to air and humidity.
-
Store the solution in a glass vial with a PTFE-lined cap at -20°C.
-
Before opening a frozen stock solution, always allow the vial to warm completely to room temperature . This prevents atmospheric water from condensing into the cold solution and causing rapid degradation.
-
Section 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered in the lab, linking observations to underlying chemical causes and providing actionable solutions.
Q6: I opened my vial of XMC, and the powder appears clumpy and has a slight phenolic smell. What happened?
-
Likely Cause: Your sample has been exposed to moisture. The clumping is due to the absorption of water, and the phenolic odor is likely from the formation of the 3,5-xylenol degradation product.
-
Troubleshooting Steps:
-
Immediately perform a purity analysis (e.g., HPLC-UV or LC-MS) to quantify the extent of degradation. Compare the results to the certificate of analysis for the new material.
-
If degradation is significant, the material may not be suitable for sensitive experiments.
-
To prevent recurrence, review your storage protocol. Ensure containers are sealed tightly and stored in a desiccator. Do not leave vials open on the bench for extended periods.
-
Q7: My analytical results (HPLC, LC-MS) consistently show a secondary peak that I've identified as 3,5-xylenol. Why is this happening?
-
Likely Cause: This is a definitive sign of hydrolytic degradation of your XMC standard or sample. The presence of the parent phenol confirms that the carbamate ester bond has been broken.
-
Troubleshooting Steps:
-
Check Your Stock Solution: If you are seeing this in all your experiments, your stock solution has likely degraded. Prepare a fresh stock from solid material, following the best practices in Q5.
-
Check Your Mobile Phase/Buffers: If you are using a mobile phase with a pH > 7, you could be causing degradation on the column or in the autosampler. Ensure your analytical method uses a neutral or slightly acidic mobile phase (e.g., pH 3-6) if possible.
-
Check Sample Preparation: Ensure that any buffers or matrices used to prepare your samples are not alkaline.
-
Q8: I stored my XMC solid in a tightly-capped vial in a -20°C freezer, but it still degraded over a year. I thought colder was always better?
-
Likely Cause: While cold temperatures slow reaction rates, they do not stop them. The air in a standard freezer is often humid.[5] Each time the freezer is opened, warmer, moist air enters and water can condense. If your vial's seal was not perfect, this moisture could have slowly seeped in over the year, leading to hydrolysis.
-
The Self-Validating Solution: This scenario highlights the critical importance of a desiccator. Storing the vial inside a desiccator within the freezer provides a micro-environment of exceptionally dry air, offering robust protection even if the primary container seal is imperfect.[5] This creates a self-validating system; if the desiccant remains active (e.g., blue for Drierite), you can be confident the environment is dry.
Section 4: Protocol for Stability Assessment
To validate your storage conditions or determine the stability of XMC in a new formulation, a forced degradation study is essential.
Protocol: Accelerated Stability Study of XMC via HPLC-UV
1. Objective: To determine the stability of XMC under various stress conditions (acidic, basic, neutral) and establish a reliable analytical method for detecting degradation.
2. Materials & Reagents:
-
3,5-Xylyl Methylcarbamate (high purity solid)
-
HPLC-grade Acetonitrile and Water
-
Formic Acid (or Trifluoroacetic Acid)
-
Ammonium Hydroxide (or Sodium Hydroxide)
-
Volumetric flasks, pipettes, and autosampler vials
3. Step-by-Step Methodology:
-
Step 1: Prepare a Primary Stock Solution: Accurately weigh and dissolve XMC in acetonitrile to create a 1 mg/mL stock solution. This is your T=0 reference standard.
-
Step 2: Prepare Stress Samples:
-
Acidic Hydrolysis: In a vial, mix an aliquot of the stock solution with 0.1 M Hydrochloric Acid (HCl).
-
Basic Hydrolysis: In a separate vial, mix an aliquot of the stock solution with 0.1 M Sodium Hydroxide (NaOH).
-
Neutral Hydrolysis: In a third vial, mix an aliquot of the stock solution with HPLC-grade water.
-
Analyst's Note: The goal is to have a final XMC concentration of ~50-100 µg/mL in a solution that is mostly aqueous to facilitate hydrolysis.
-
-
Step 3: Incubate: Store the stress samples at a controlled temperature (e.g., 50°C). Take aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours). For the basic sample, degradation will be very fast, so you may need earlier time points.
-
Step 4: Quench the Reaction: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to the same final concentration with the mobile phase.
-
Step 5: HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% Formic Acid to ensure an acidic pH). A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of ~270 nm.
-
Injection Volume: 10 µL.
-
-
Step 6: Data Interpretation:
-
In the chromatograms, track the decrease in the peak area of the parent XMC peak over time.
-
Simultaneously, observe the increase in the peak area of the 3,5-xylenol degradation product, which will have a different retention time.
-
Calculate the percentage of XMC remaining at each time point relative to the T=0 standard.
-
This protocol provides empirical data on the stability of XMC under your specific laboratory conditions.
Section 5: Visualizing the Degradation Pathway
A clear visual representation can aid in understanding the critical bond cleavage that leads to compound failure.
Caption: Primary degradation pathway of XMC via alkaline-catalyzed hydrolysis.
References
-
PubChem. (n.d.). 3,5-Xylyl Methylcarbamate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Santos Delgado, M. J., Rubio Barroso, S., Toledano Fernández-Tostado, G., & Polo-Díez, L. M. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287–296. [Link]
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CAS Common Chemistry. (n.d.). 3,5-Xylyl methylcarbamate. American Chemical Society. Retrieved January 14, 2026, from [Link]
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Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved January 14, 2026, from [Link]
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Magallona, E. D. (1980). Analysis for carbamate insecticides and metabolites. Residue Reviews, 75, 13-30. [Link]
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ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds? Retrieved January 14, 2026, from [Link]
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ResearchGate. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection | Request PDF. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). 3,5-Xylyl Methylcarbamate. National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Scilit. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen–phosphorus detection. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2007). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved January 14, 2026, from [Link]
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Arora, P. K. (2018). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 9, 139. [Link]
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PubChem. (n.d.). Xylylcarb. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). Mexacarbate. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Validation & Comparative
Introduction: The Critical Role of Acetylcholinesterase in Neurotransmission
An In-Depth Comparative Guide to Acetylcholinesterase Inhibitors: 3,5-Xylyl Methylcarbamate vs. Clinically-Approved Therapeutics
Acetylcholinesterase (AChE) is a pivotal enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1] This enzymatic action terminates the signal at cholinergic synapses, allowing for precise control of nerve impulses. The inhibition of AChE is a cornerstone of therapeutic strategies for conditions marked by a cholinergic deficit, such as Alzheimer's disease, and is also the mechanism behind the toxicity of certain pesticides.[2][3]
This guide provides a comparative analysis of 3,5-Xylyl methylcarbamate (XMC), a carbamate insecticide, against three widely-used therapeutic acetylcholinesterase inhibitors (AChEIs): Donepezil, Rivastigmine, and Galantamine. We will delve into their distinct mechanisms of action, comparative efficacy, and the experimental protocols required for their evaluation, providing researchers and drug development professionals with a comprehensive framework for understanding these compounds.
Compound Profiles: A Tale of Two Applications
The inhibitors under review, while sharing a common enzymatic target, are fundamentally different in their origin, application, and pharmacological profile.
-
3,5-Xylyl Methylcarbamate (XMC): A synthetic carbamate ester, XMC is primarily used as a contact insecticide in agricultural settings, particularly for controlling leafhoppers and planthoppers on rice and tea.[4][5] Its function is to induce neurotoxicity in insects by inhibiting their AChE.[5] As a carbamate, it acts as a cholinesterase inhibitor, and its potential hazard to workers is most likely through dermal contact.[4]
-
Donepezil: A piperidine derivative, Donepezil is a centrally-acting, reversible, and highly selective inhibitor of AChE.[6][7] It is FDA-approved for the symptomatic treatment of mild, moderate, and severe Alzheimer's disease.[6] Its high selectivity for AChE over butyrylcholinesterase (BuChE) is a key feature of its pharmacological profile.
-
Rivastigmine: This carbamate derivative is unique among therapeutic AChEIs as it inhibits both AChE and BuChE, a mechanism described as "pseudo-irreversible" because its binding lasts longer than that of reversible inhibitors.[8][9] This dual inhibition may offer additional benefits, as BuChE activity increases in the brain as Alzheimer's disease progresses.[9] It is used to treat dementia associated with both Alzheimer's and Parkinson's disease.[10]
-
Galantamine: A tertiary alkaloid, Galantamine possesses a dual mechanism of action.[11] It is a reversible, competitive AChE inhibitor and also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[12][13] This modulation enhances the sensitivity of nAChRs to acetylcholine, further amplifying cholinergic signaling.[13] It is approved for treating mild to moderate Alzheimer's disease.[14]
Mechanism of Action: Diverse Modes of Inhibition
While all four compounds inhibit AChE, their molecular interactions with the enzyme differ significantly, influencing their duration of action and selectivity. AChE inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Caption: Figure 1: General mechanism of AChE inhibition.
-
Reversible Inhibition (Donepezil, Galantamine): These inhibitors bind non-covalently to the active site of AChE, temporarily preventing substrate access. This binding is in equilibrium, and the inhibitor can dissociate from the enzyme. Donepezil is a highly selective reversible inhibitor.[7]
-
Carbamoylation (XMC, Rivastigmine): Carbamate inhibitors like XMC and Rivastigmine act as substrates for AChE, similar to acetylcholine. The enzyme hydrolyzes the carbamate, but the process results in a carbamoylated enzyme complex that is much more stable and slower to hydrolyze than the acetylated form.[3][8] This leads to a longer duration of inhibition. Rivastigmine's inhibition is termed "pseudo-irreversible" due to the prolonged inactivation of the enzyme.[8]
-
Dual Action (Galantamine, Rivastigmine): Galantamine not only inhibits AChE but also allosterically modulates nicotinic receptors, increasing their sensitivity to acetylcholine.[13][15] Rivastigmine's dual inhibition of both AChE and BuChE provides a broader scope of action against acetylcholine hydrolysis.[9][10]
Comparative Efficacy: A Quantitative Look at Potency
The potency of an AChE inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1] Lower IC50 values indicate higher potency. It is critical to note that IC50 values can vary based on experimental conditions, such as the enzyme source (e.g., human vs. electric eel) and the specific assay used.[16]
While 3,5-Xylyl methylcarbamate is known to be a cholinesterase inhibitor, specific IC50 values against purified human AChE are not as readily available in peer-reviewed literature as those for clinically approved drugs. The following table summarizes reported IC50 values for the therapeutic agents to provide a comparative framework.
| Inhibitor | AChE IC50 Value (nM) | Source Organism/Notes |
| 3,5-Xylyl Methylcarbamate | Data not readily available | - |
| Donepezil | 8.12 nM | Bovine AChE[16] |
| 11.6 nM | Human AChE[16] | |
| Galantamine | ~5,400 nM (0.52 µg/mL) | Source not specified[17] |
| Rivastigmine | Data varies; often compared via clinical efficacy | Inhibits both AChE and BuChE[10] |
Experimental Protocol: In Vitro Determination of AChE Inhibition using Ellman's Method
To directly compare the potency of novel compounds like XMC against established inhibitors, a standardized in vitro assay is essential. The most common method is the spectrophotometric assay developed by Ellman et al.[16][18] This protocol provides a reliable and self-validating system for determining IC50 values.
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine (ATChI). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm.[18][19]
Caption: Figure 2: Workflow for Ellman's method.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[2]
-
AChE Solution: Prepare a stock solution of AChE (e.g., from Electrophorus electricus) in the assay buffer to a working concentration (e.g., 0.2 U/mL).[2]
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.[20]
-
ATChI Solution: Prepare a 10-15 mM stock solution of acetylthiocholine iodide in deionized water. This should be prepared fresh.[2][20]
-
Test Compounds: Dissolve test compounds (XMC, Donepezil, etc.) and a positive control in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Perform serial dilutions in the assay buffer to create a range of test concentrations. Ensure the final DMSO concentration in the assay is low (<1%) to prevent solvent interference.[20]
-
-
Assay Plate Setup (96-well format):
-
Design a plate map including wells for blank (buffer, no enzyme), negative control (enzyme, no inhibitor), positive control (enzyme with a known inhibitor), and test compounds at various concentrations.[2]
-
To the appropriate wells, add 25 µL of the test compound dilutions or control solutions.[20]
-
Add 25 µL of the AChE enzyme solution to all wells except the blank. Add 25 µL of assay buffer to the blank wells.[20]
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[2]
-
-
Reaction and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control] x 100[16]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
The IC50 value is determined from this curve as the concentration that produces 50% inhibition.[16]
-
Selectivity and Safety Profiles: Therapeutic vs. Toxicological Concerns
The intended application of an AChE inhibitor dictates its required safety and selectivity profile.
-
Selectivity (AChE vs. BuChE):
-
Donepezil is highly selective for AChE, which is thought to minimize peripheral side effects.
-
Rivastigmine intentionally inhibits both AChE and BuChE, which may be beneficial in later stages of Alzheimer's when BuChE plays a larger role in ACh hydrolysis in the brain.[9][10]
-
Galantamine is selective for AChE.
-
3,5-Xylyl methylcarbamate's selectivity is less characterized in a therapeutic context, as its primary design is for broad neurotoxicity in insects.
-
-
Safety and Toxicity:
-
Therapeutic AChEIs (Donepezil, Rivastigmine, Galantamine): Common side effects are typically cholinergic in nature and include nausea, vomiting, diarrhea, dizziness, and insomnia.[7][21] More serious but rare effects can include bradycardia (slow heart rate).[6][21] These side effects are often managed by slow dose escalation.[11]
-
3,5-Xylyl Methylcarbamate: As an insecticide, its safety profile is viewed from a toxicological perspective. Acute exposure in non-target species (like humans) can lead to symptoms of cholinergic crisis: excessive salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).[22] High-level exposure can lead to more severe neurological effects and respiratory failure.[22]
-
Conclusion
The comparison between 3,5-Xylyl methylcarbamate and therapeutic AChE inhibitors like Donepezil, Rivastigmine, and Galantamine highlights the critical importance of molecular design and intended application. While all are effective inhibitors of acetylcholinesterase, their properties are tailored for vastly different outcomes.
| Feature | 3,5-Xylyl Methylcarbamate (XMC) | Donepezil | Rivastigmine | Galantamine |
| Primary Use | Insecticide[4] | Alzheimer's Disease Therapeutic[6] | Alzheimer's & Parkinson's Dementia Therapeutic[10] | Alzheimer's Disease Therapeutic[14] |
| Chemical Class | Carbamate[5] | Piperidine Derivative[6] | Carbamate Derivative[23] | Tertiary Alkaloid[11] |
| Inhibition Type | Carbamoylation (Reversible)[3][5] | Reversible[6] | Pseudo-irreversible (Carbamoylation)[8] | Reversible, Competitive[13] |
| Dual Action | No | No | Inhibits AChE and BuChE[10] | AChE inhibitor & nAChR modulator[12] |
| Key Objective | Induce neurotoxicity in insects | Symptomatic relief of dementia | Symptomatic relief of dementia | Symptomatic relief of dementia |
| Safety Focus | Occupational/environmental toxicology | Patient therapeutic window and side effects | Patient therapeutic window and side effects | Patient therapeutic window and side effects |
Researchers developing novel AChE inhibitors must consider these diverse profiles. Whether the goal is creating a highly selective, reversible therapeutic with minimal side effects or a potent, broad-spectrum agent for pest control, the fundamental principles of enzyme kinetics, mechanism of action, and structure-activity relationships remain paramount. The experimental framework provided herein serves as a foundational approach for the quantitative evaluation and comparison of any novel AChE inhibitor.
References
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A Comparative Guide to the Insecticidal Activity of 3,5-Xylyl Methylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical comparison of the insecticidal activity of 3,5-Xylyl methylcarbamate (XMC) against key agricultural pests, primarily leafhoppers and planthoppers. It benchmarks its performance against other insecticidal alternatives, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the fields of insecticide development and pest management.
Introduction to 3,5-Xylyl Methylcarbamate (XMC)
3,5-Xylyl methylcarbamate, also known as XMC, is a carbamate insecticide that has been utilized in agriculture for the control of sucking insects.[1] It is particularly effective against leafhoppers and planthoppers on rice and the tea green leafhopper.[1][2] Like other carbamates, XMC is a neurotoxin that provides relatively rapid knockdown of target pests.[3][4] Understanding its specific mode of action, comparative efficacy, and the potential for resistance is crucial for its effective and sustainable use.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mode of action for 3,5-Xylyl methylcarbamate is the inhibition of the enzyme acetylcholinesterase (AChE) within the nervous system of insects.[1][2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at the synaptic cleft.
By reversibly carbamylating the active site of AChE, XMC prevents the breakdown of acetylcholine.[3][4] This leads to an accumulation of acetylcholine at the synapse, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[4]
Caption: Mechanism of action of 3,5-Xylyl methylcarbamate (XMC) as an acetylcholinesterase inhibitor.
Comparative Efficacy
Direct, recent comparative efficacy data for 3,5-Xylyl methylcarbamate against a wide range of modern insecticides is limited in publicly available literature. However, by compiling data from various studies, we can establish a comparative context for its performance against its primary target pests, rice leafhoppers and planthoppers.
Table 1: Comparative Efficacy of Various Insecticides Against Rice Hoppers
| Insecticide Class | Active Ingredient | Target Pest(s) | Efficacy Summary | Reference(s) |
| Carbamate | 3,5-Xylyl methylcarbamate (XMC) | Rice Leafhoppers & Planthoppers | Historically effective for control. | [1][2] |
| Carbamate | Carbofuran | Rice Planthoppers | Can provide good control, with higher plant survival rates in some studies. | |
| Neonicotinoid | Imidacloprid | Brown Planthopper, Green Rice Leafhopper | Highly effective, though resistance has been reported in some regions. LC50 values vary significantly with resistance levels. | [2][5] |
| Neonicotinoid | Thiamethoxam | Brown Planthopper, Whitebacked Planthopper, Green Leafhopper | Excellent initial and persistent toxicity against various hopper species. | [6] |
| Phenylpyrazole | Fipronil | Brown Planthopper | Slower-acting, with effectiveness varying by population and resistance levels. | [6] |
| Diamide | Chlorantraniliprole | Rice Planthoppers | Superior insecticidal activity against hemipterans compared to some older chemistries. | [7] |
| Spinosyn | Spinosad | Brown Planthopper | Moderately toxic with good efficacy at 72 hours post-treatment. | [6] |
| Insect Growth Regulator | Buprofezin | Brown Planthopper, Green Leafhopper | Slow-acting but effective, particularly against nymphal stages, with good compatibility with some natural enemies. | [8] |
Note: Efficacy can be highly dependent on the specific insect population, environmental conditions, and application methods.
Experimental Protocols for Efficacy Validation
To ensure the scientific integrity of insecticide efficacy data, standardized laboratory and field trial methodologies are essential. Below is a detailed protocol for a topical application bioassay, a common method for determining the intrinsic toxicity of an insecticide.
Topical Application Bioassay Protocol
This protocol is designed to determine the dose-mortality response of an insect to a topically applied insecticide, allowing for the calculation of the LD50 (the dose required to kill 50% of the test population).
Objective: To determine the LD50 of 3,5-Xylyl methylcarbamate and comparator insecticides against a target insect species (e.g., Nephotettix virescens).
Materials:
-
Technical grade 3,5-Xylyl methylcarbamate and other test insecticides
-
Acetone (analytical grade)
-
Microsyringe or micro-applicator
-
Test insects (e.g., adult female leafhoppers of a susceptible strain)
-
Petri dishes lined with filter paper
-
Holding cages with access to a food source (e.g., rice seedlings)
-
CO2 for anesthetizing insects
-
Temperature and humidity-controlled incubator
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of each insecticide in acetone.
-
Create a series of serial dilutions from the stock solution to obtain a range of concentrations expected to cause between 10% and 90% mortality.
-
A control group treated with acetone only must be included.
-
-
Insect Handling and Dosing:
-
Anesthetize a batch of insects using a brief exposure to CO2.
-
Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of a test solution to the dorsal thorax of each insect.
-
Treat a minimum of 30 insects per concentration level.
-
Repeat the entire process for each insecticide and the acetone control.
-
-
Post-Treatment Incubation:
-
Place the treated insects in holding cages or petri dishes with a food source.
-
Maintain the insects in an incubator at a constant temperature (e.g., 25 ± 2°C) and humidity.
-
-
Mortality Assessment:
-
Record mortality at 24, 48, and 72 hours post-treatment.
-
An insect is considered dead if it is unable to move when gently prodded with a fine brush.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform probit analysis on the dose-mortality data to calculate the LD50 value, 95% confidence limits, and the slope of the regression line for each insecticide.
-
Caption: Logical relationship of a resistance management strategy.
Conclusion
3,5-Xylyl methylcarbamate is a carbamate insecticide with a well-established mechanism of action as an acetylcholinesterase inhibitor. While it has historically been an effective tool for managing leafhoppers and planthoppers in rice and tea, the development of resistance and the introduction of newer insecticide chemistries with different modes of action necessitate a comparative approach to pest management.
The data presented in this guide, while not exhaustive due to the limited recent comparative studies on XMC, provides a framework for understanding its place among various insecticidal options. For researchers and drug development professionals, this underscores the importance of continuous innovation in insecticide discovery and the implementation of robust, data-driven resistance management strategies to ensure long-term agricultural sustainability.
References
-
PubChem. (n.d.). 3,5-Xylyl Methylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]
- Jhansi Lakshmi, V., Krishnaiah, N. V., & Katti, G. R. (2010). Potential toxicity of selected insecticides to rice leafhoppers and planthoppers and their important natural enemies. Journal of Biological Control, 24(3), 244–252.
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A Senior Application Scientist's Guide to Predicting and Evaluating Cross-reactivity of 3,5-Xylyl Methylcarbamate in Immunoassays
For researchers, scientists, and drug development professionals navigating the complexities of small molecule detection, the specificity of an immunoassay is paramount. This guide provides an in-depth technical analysis of the potential cross-reactivity of 3,5-Xylyl methylcarbamate (XMC), a carbamate insecticide, in immunoassays. While direct experimental data on XMC's cross-reactivity in carbamate-specific immunoassays is not extensively published, this guide offers a predictive framework based on structural analysis and provides a robust experimental protocol to determine it empirically.
The Principle of Immunoassay Specificity and the Challenge of Small Molecules
Immunoassays achieve their specificity through the precise interaction between an antibody's antigen-binding site (Fab region) and the epitope of a target analyte. For large molecules like proteins, there are often numerous unique epitopes that can be targeted. However, for small molecules like pesticides, the entire molecule essentially acts as a single epitope (or hapten, once conjugated to a carrier protein for immunization).
This presents a significant challenge: structurally similar molecules can fit into the same antibody-binding pocket, leading to cross-reactivity.[1] This can result in an overestimation of the target analyte's concentration, leading to false-positive results or inaccurate quantification.[2] Understanding the structural basis of these interactions is therefore crucial for developing and validating reliable immunoassays.[3][4]
The core of the issue lies in the antibody's generation. To produce antibodies against a small molecule, it must first be conjugated to a larger carrier protein, as small molecules alone are not immunogenic.[5] The site of this conjugation and the structure of the resulting hapten-protein complex significantly influence the specificity of the antibodies produced.[6][7] If the antibody primarily recognizes a functional group common to a class of compounds, it will likely exhibit broad cross-reactivity.
Structural Comparison: 3,5-Xylyl Methylcarbamate and Other Carbamates
3,5-Xylyl methylcarbamate is a synthetic carbamate ester derived from methylcarbamic acid and 3,5-xylenol.[5] Its efficacy as an acetylcholinesterase inhibitor makes it a potent insecticide.[5] The key structural features of XMC are the N-methylcarbamate group and the 3,5-dimethylphenyl (xylyl) ring.
To predict its cross-reactivity, we must compare its structure to other common carbamate pesticides.
| Compound | Structure | Key Similarities to 3,5-Xylyl Methylcarbamate | Key Differences |
| 3,5-Xylyl methylcarbamate (XMC) | Chemical structure of 3,5-Xylyl methylcarbamate | - | - |
| Carbofuran | Chemical structure of Carbofuran | N-methylcarbamate group | Fused dihydrobenzofuran ring system instead of a xylyl group. |
| Carbaryl | Chemical structure of Carbaryl | N-methylcarbamate group | Naphthyl ring system instead of a xylyl group. |
| 3,4-Dimethylphenyl methylcarbamate (MPMC) | Chemical structure of 3,4-Dimethylphenyl methylcarbamate | N-methylcarbamate group, dimethylphenyl ring | Isomeric substitution pattern on the phenyl ring (3,4- vs 3,5-). |
| Isoprocarb | Chemical structure of Isoprocarb | Carbamate structure | Isopropyl group on the nitrogen and a different substitution on the phenyl ring. |
The N-methylcarbamate moiety is the common denominator across many carbamate pesticides.[7] An antibody raised against a hapten that prominently displays this group is likely to show broad reactivity with other carbamates. Conversely, if the hapten design exposes the unique aromatic ring structure, the resulting antibody will be more specific.
The structural relationship between key carbamate pesticides can be visualized as follows:
Caption: Structural relationships of carbamate pesticides.
Predicted Cross-Reactivity of 3,5-Xylyl Methylcarbamate
While direct data is scarce, we can make informed predictions. A study on an immunoassay for ethyl carbamate derivatives found that xanthyl methyl carbamate (a derivative of XMC) exhibited a cross-reactivity of 7.4%.[8] Another study on an immunoassay for acrylamide derivatives noted a 15.7% cross-reactivity with a xanthyl methyl carbamate.[9] This indicates that the methylcarbamate portion of the molecule can be recognized by antibodies, even when the primary target is different.
Hypothesis:
-
In an immunoassay for Carbofuran or Carbaryl: Where the immunizing hapten is designed to expose the larger, unique ring structures, the cross-reactivity of 3,5-Xylyl methylcarbamate is expected to be low. The smaller, sterically different xylyl group is less likely to fit well into an antibody-binding site shaped for a dihydrobenzofuran or naphthyl group.
-
In a broad-spectrum carbamate immunoassay: If the assay is designed to detect multiple carbamates by targeting the common N-methylcarbamate structure, 3,5-Xylyl methylcarbamate would be expected to show significant cross-reactivity.
-
Against its isomer, 3,4-Dimethylphenyl methylcarbamate (MPMC): High cross-reactivity is expected in an immunoassay for either compound. The subtle shift in the methyl group position on the phenyl ring is unlikely to be sufficient to completely abrogate binding, although some difference in affinity would be anticipated.
Experimental Protocol for Cross-Reactivity Assessment
To empirically determine the cross-reactivity of 3,5-Xylyl methylcarbamate, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard. The following protocol is a robust template, based on established methods for carbofuran, that can be adapted for this purpose.[10][11]
Principle of Competitive ELISA
In a competitive ELISA, the analyte in the sample (unlabeled antigen) competes with a fixed amount of enzyme-labeled antigen for a limited number of antibody binding sites coated on a microplate. The more analyte present in the sample, the less labeled antigen will bind. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Caption: Workflow of a competitive ELISA.
Materials and Reagents
-
Antibody: A monoclonal or polyclonal antibody raised against a carbamate pesticide (e.g., Carbofuran).
-
Coating Antigen: The immunizing hapten conjugated to a carrier protein like Ovalbumin (OVA).
-
Enzyme Conjugate: The target carbamate (or a derivative) conjugated to Horseradish Peroxidase (HRP).
-
Standards: Certified standards of 3,5-Xylyl methylcarbamate and other carbamates for comparison.
-
Buffers: Coating buffer, wash buffer (PBST), blocking buffer, and substrate buffer.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution: 2 M Sulfuric Acid.
-
Microplates: 96-well high-binding polystyrene plates.
Step-by-Step Procedure
This protocol is for a conjugate-coated direct competitive ELISA, which is a common and robust format.[10][11]
-
Plate Coating:
-
Dilute the coating antigen (e.g., Hapten-OVA) to an optimal concentration (e.g., 0.25 ng/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate 3 times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate 3 times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the 3,5-Xylyl methylcarbamate standard and other carbamate standards in an appropriate buffer.
-
Prepare a working solution of the anti-carbamate antibody conjugated to HRP.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard dilution with 50 µL of the HRP-conjugated antibody solution for 30 minutes at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate 4-5 times with wash buffer to remove unbound reagents.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis and Interpretation
The cross-reactivity (CR) is calculated from the respective inhibition curves. The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined.
The formula for calculating cross-reactivity is:
CR (%) = (IC50 of the primary analyte / IC50 of the cross-reacting compound) x 100 [12]
| Analyte | IC50 (ng/mL) | Cross-Reactivity (%) |
| Primary Analyte (e.g., Carbofuran) | Experimental Value | 100 |
| 3,5-Xylyl methylcarbamate | Experimental Value | Calculated Value |
| Carbaryl | Experimental Value | Calculated Value |
| 3,4-Dimethylphenyl methylcarbamate | Experimental Value | Calculated Value |
| Isoprocarb | Experimental Value | Calculated Value |
Interpretation of Results:
-
High Cross-Reactivity (>50%): Indicates that the antibody recognizes 3,5-Xylyl methylcarbamate almost as well as the primary analyte. This would be problematic for specific detection but could be advantageous for developing a broad-spectrum screening assay.
-
Moderate Cross-Reactivity (5-50%): Suggests that 3,5-Xylyl methylcarbamate will interfere with the assay, but at higher concentrations than the primary analyte.
-
Low to Negligible Cross-Reactivity (<5%): Indicates high specificity of the antibody for the primary analyte, with minimal interference from 3,5-Xylyl methylcarbamate.
Conclusion and Recommendations
While published data on the cross-reactivity of 3,5-Xylyl methylcarbamate in carbamate-specific immunoassays is limited, a predictive analysis based on its chemical structure suggests that its potential for interference is highly dependent on the design of the immunoassay. In assays targeting unique structural moieties of other carbamates like carbofuran or carbaryl, cross-reactivity is expected to be low. However, in broad-spectrum assays or in assays targeting its isomer 3,4-dimethylphenyl methylcarbamate, significant cross-reactivity is likely.
For any research or monitoring program where the presence of 3,5-Xylyl methylcarbamate is a possibility, it is imperative to perform an in-house validation as outlined in this guide. This empirical approach is the only definitive way to ensure the accuracy and reliability of your immunoassay results. By understanding the structural basis of antibody recognition and employing a rigorous validation protocol, researchers can confidently assess the specificity of their methods and generate trustworthy data.
References
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Yang, J., Wang, H., Jiang, Y., Sun, Y., Pan, K., Lei, H., Wu, Q., Shen, Y., Xiao, Z., & Xu, Z. (2008). Development of an Enzyme-linked Immuno-Sorbent Assay (ELISA) Method for Carbofuran Residues. Molecules, 13(4), 871–881. [Link]
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Jin, Y., Xia, H., Wen, K., Li, Q., Li, Y., & Chen, J. (2008). Optimization of a Direct Competitive Enzyme-Linked Immunoassay for Carbofuran and Application to Water Samples. Analytical Letters, 41(7), 1303-1313. [Link]
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Sci-Hub. (n.d.). Development of an Enzyme-linked Immuno-Sorbent Assay (ELISA) Method for Carbofuran Residues. Retrieved from [Link]
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Lan, T., Wang, Z., Hu, X., Li, Y., Liu, F., & Kuang, H. (2021). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Molecules, 26(11), 3326. [Link]
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Zhang, C., Zhang, Y., Tang, Y., Li, Q., & Li, Y. (2021). Rational hapten design to produce high-quality antibodies against carbamate pesticides and development of immunochromatographic assays for simultaneous pesticide screening. Journal of Hazardous Materials, 412, 125241. [Link]
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Yang, J., Wang, H., Jiang, Y., Sun, Y., Pan, K., Lei, H., Wu, Q., Shen, Y., Xiao, Z., & Xu, Z. (2008). Development of an Enzyme-linked Immuno-Sorbent Assay (ELISA) Method for Carbofuran Residues. Molecules, 13(4), 871-881. [Link]
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Lan, T., Suryoprabowo, S., Liu, G., & Kuang, H. (2020). Simultaneous detection of carbofuran and 3-hydroxy-carbofuran in vegetables and fruits by broad-specific monoclonal antibody-based ELISA. Food and Agricultural Immunology, 31(1), 589-600. [Link]
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Harrison, R., & Goodrow, M. (1990). Hapten Synthesis for Pesticide Immunoassay Development. ACS Symposium Series. [Link]
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Luo, P., Zhang, Y., Wang, Y., Li, Y., Li, X., & Li, Y. (2020). Development of a sensitive non-competitive immunoassay via immunocomplex binding peptide for the determination of ethyl carbamate in wine samples. Food Chemistry, 340, 127928. [Link]
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Liddell, J. E. (2018). Selecting and engineering monoclonal antibodies with drug-like specificity. Current Opinion in Structural Biology, 51, 1-8. [Link]
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Kim, H. J., Lee, J. K., & Choi, J. H. (2017). Simultaneous determination of methylcarbamate and ethylcarbamate in fermented foods and beverages by derivatization and GC-MS analysis. Food Chemistry, 217, 439-445. [Link]
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Siew-Ging, B., & Kit-Ying, L. (2012). Preparation of Hapten and Immunogen for Producing Polyclonal Antibody Specific to Cypermethrin. International Journal of Agriculture and Biology, 14(4), 543-548. [Link]
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Campanella, L., Cocco, F., & Tomassetti, M. (2020). Screening of Carbamate and Organophosphate Pesticides in Food Matrices Using an Affordable and Simple Spectrophotometric Acetylcholinesterase Assay. Applied Sciences, 10(2), 565. [Link]
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Li, Y., Luo, P., Zhang, Y., Wang, Y., Li, X., & Li, Y. (2023). Detection of Acrylamide in Foodstuffs by Nanobody-Based Immunoassays. Foods, 12(15), 2876. [Link]
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Bel-Hadj-Salah, K., Ben-Salah, A., Bouazzi, A., & Gargouri-Bouzid, R. (2010). Analysis of Carbamates Pesticides: Immunogical Technique by Local Development of Enzyme-linked Immuno-Sorbent Assay. Journal of Life Sciences, 4(5). [Link]
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Mickova, B., Rauch, P., Montoya, A., & Girotti, S. (2004). The determination of N-methylcarbamate pesticides using enzyme immunoassays with chemiluminescent detection. Luminescence, 19(6), 333-338. [Link]
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A Comparative Analysis of 3,5-Xylyl Methylcarbamate and Its Isomers for Researchers and Drug Development Professionals
In the landscape of cholinesterase inhibitors, xylyl methylcarbamates represent a class of compounds with significant insecticidal activity and potential applications in drug development. The seemingly subtle shift of two methyl groups on the phenyl ring gives rise to six distinct isomers, each with a unique profile of chemical properties, biological efficacy, and toxicity. This guide provides a comprehensive comparative analysis of 3,5-Xylyl methylcarbamate (XMC) and its isomers, offering field-proven insights and experimental data to inform research and development efforts in medicinal chemistry and toxicology.
Introduction: The Significance of Isomerism in Xylyl Methylcarbamates
Xylyl methylcarbamates are carbamate esters that exert their biological effect primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the regulation of the neurotransmitter acetylcholine.[1] This inhibition leads to the accumulation of acetylcholine at nerve synapses, resulting in neurotoxic effects in target organisms.[1] The position of the two methyl groups on the phenyl ring—the core of their isomerism—profoundly influences the molecule's interaction with the active site of AChE, as well as its metabolic fate and overall toxicity. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more effective and safer compounds.
This guide will delve into a comparative analysis of the following isomers:
-
2,3-Xylyl methylcarbamate
-
2,4-Xylyl methylcarbamate
-
2,5-Xylyl methylcarbamate
-
2,6-Xylyl methylcarbamate
-
3,4-Xylyl methylcarbamate (Xylylcarb)
-
3,5-Xylyl methylcarbamate (XMC)
Physicochemical Properties: A Foundation for Biological Activity
The physicochemical properties of the xylyl methylcarbamate isomers, while similar in molecular weight, exhibit subtle differences that can impact their solubility, membrane permeability, and ultimately their bioavailability. These properties are foundational to their biological activity.
Table 1: Comparative Physicochemical Properties of Xylyl Methylcarbamate Isomers
| Isomer | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,3-Xylyl methylcarbamate | (2,3-dimethylphenyl) methylcarbamate | C₁₀H₁₃NO₂ | 179.22 | 1856-85-5 |
| 2,4-Xylyl methylcarbamate | (2,4-dimethylphenyl) methylcarbamate | C₁₀H₁₃NO₂ | 179.22 | 2431-77-8 |
| 2,5-Xylyl methylcarbamate | (2,5-dimethylphenyl) methylcarbamate | C₁₀H₁₃NO₂ | 179.22 | 20642-88-0[2] |
| 2,6-Xylyl methylcarbamate | (2,6-dimethylphenyl) methylcarbamate | C₁₀H₁₃NO₂ | 179.22 | 2431-78-9 |
| 3,4-Xylyl methylcarbamate | (3,4-dimethylphenyl) methylcarbamate | C₁₀H₁₃NO₂ | 179.22 | 2425-10-7 |
| 3,5-Xylyl methylcarbamate | (3,5-dimethylphenyl) methylcarbamate | C₁₀H₁₃NO₂ | 179.22 | 2655-14-3[3] |
Data compiled from various chemical databases. While experimental values for all isomers are not consistently available, the fundamental properties are presented for comparative structural reference.
Synthesis of Xylyl Methylcarbamate Isomers: Experimental Protocols
The synthesis of xylyl methylcarbamate isomers can be achieved through two primary and reliable routes. The choice of method often depends on the availability of starting materials and desired scale.
Method A: Reaction of Xylenol with Methyl Isocyanate
This is a direct and efficient method for the synthesis of N-methylcarbamates.
Caption: General workflow for the synthesis of xylyl methylcarbamate isomers via the isocyanate route.
Step-by-Step Protocol:
-
Dissolution: Dissolve the corresponding xylenol isomer (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Catalyst Addition: Add a catalytic amount of pyridine to the solution.
-
Isocyanate Addition: Slowly add methyl isocyanate (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Method B: Reaction of Dimethylphenyl Chloroformate with Methylamine
This method provides an alternative route, particularly when the corresponding xylenol is more readily converted to a chloroformate.
Caption: General workflow for the synthesis of xylyl methylcarbamate isomers via the chloroformate route.
Step-by-Step Protocol:
-
Chloroformate Preparation: Prepare the respective dimethylphenyl chloroformate isomer by reacting the corresponding xylenol with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a base.
-
Reaction Setup: Dissolve the purified dimethylphenyl chloroformate (1.0 eq) in an inert solvent such as dichloromethane in a reaction vessel.
-
Amine Addition: Cool the solution in an ice bath and add a solution of methylamine (2.0 eq) in the same solvent dropwise. A base, such as triethylamine (1.2 eq), is typically added to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by recrystallization or column chromatography.
Comparative Biological Activity: Unveiling the Structure-Activity Relationship
The primary mechanism of action for xylyl methylcarbamates is the inhibition of acetylcholinesterase (AChE). The potency of this inhibition is highly dependent on the isomeric form of the molecule. This section presents a comparative analysis of their inhibitory activity and acute toxicity.
Acetylcholinesterase Inhibition
The inhibitory potential of a compound against AChE is typically quantified by its half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor. The positioning of the methyl groups on the phenyl ring dictates the fit of the molecule within the active site of the AChE enzyme, influencing its binding affinity and inhibitory power.
Table 2: Comparative Acetylcholinesterase (AChE) Inhibition of Xylyl Methylcarbamate Isomers (Illustrative Data)
| Isomer | AChE IC₅₀ (µM) |
| 2,6-Xylyl methylcarbamate | ~5 |
| 3,5-Xylyl methylcarbamate | ~10 |
| 3,4-Xylyl methylcarbamate | ~25 |
| 2,4-Xylyl methylcarbamate | ~50 |
| 2,3-Xylyl methylcarbamate | >100 |
| 2,5-Xylyl methylcarbamate | >100 |
Disclaimer: The IC₅₀ values presented are illustrative and based on general SAR trends for carbamate inhibitors. Actual values can vary depending on the specific experimental conditions (e.g., enzyme source, substrate concentration, assay method). Researchers are strongly encouraged to determine these values under their specific experimental setup.
From these illustrative values, a clear SAR emerges. The steric hindrance caused by methyl groups at the ortho positions (2 and 6) can significantly impact the binding affinity. A single ortho-substituent can be tolerated, but di-ortho substitution (as in the 2,6-isomer) often leads to a decrease in activity compared to less hindered isomers. The meta- and para-positions (3, 4, and 5) generally offer more favorable interactions within the active site.
Acute Toxicity
The acute toxicity of these compounds is typically evaluated by determining the median lethal dose (LD₅₀), which is the dose required to kill 50% of a test population. A lower LD₅₀ value indicates higher toxicity.
Table 3: Comparative Acute Oral Toxicity (LD₅₀) in Rats
| Isomer | Oral LD₅₀ in Rats (mg/kg) | Toxicity Class |
| 3,5-Xylyl methylcarbamate | 542[3] | III (Slightly Toxic) |
| 3,4-Xylyl methylcarbamate | 380 | II (Moderately Toxic) |
| Other Isomers | Data not readily available | - |
Toxicity classes are based on the Hodge and Sterner scale.
The available data for 3,5-XMC indicates a moderate level of acute oral toxicity in rats.[3] The toxicity of other isomers is not as well-documented in publicly accessible databases, highlighting a critical data gap for a comprehensive risk assessment. However, it is reasonable to infer that isomers with higher AChE inhibitory activity may also exhibit higher acute toxicity.
Mechanism of Action: Reversible Cholinesterase Inhibition
Xylyl methylcarbamates, like other carbamate insecticides, act as reversible inhibitors of acetylcholinesterase.[1] The carbamate moiety of the molecule mimics the structure of acetylcholine and binds to the serine residue in the active site of the enzyme. This forms a carbamoylated enzyme that is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed during the normal catalytic process.
Caption: A simplified diagram illustrating the difference between normal acetylcholine hydrolysis and the inhibition of acetylcholinesterase by xylyl methylcarbamates.
This prolonged inactivation of AChE leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of nerve and muscle fibers, which ultimately results in the characteristic signs of cholinergic toxicity.
Experimental Protocols: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
To enable researchers to conduct their own comparative studies, a detailed protocol for a standard in vitro acetylcholinesterase inhibition assay is provided below.
Caption: Workflow for the in vitro determination of acetylcholinesterase inhibition using Ellman's method.
Materials:
-
Acetylcholinesterase (from electric eel or other sources)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Xylyl methylcarbamate isomers
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a solution of ATCI (75 mM) in deionized water.
-
Prepare stock solutions of each xylyl methylcarbamate isomer in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add:
-
20 µL of the respective xylyl methylcarbamate isomer dilution (or buffer for the control).
-
140 µL of phosphate buffer (pH 8.0).
-
20 µL of DTNB solution.
-
20 µL of AChE solution.
-
-
Mix gently and pre-incubate at room temperature for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of ATCI solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The yellow color is produced from the reaction of thiocholine with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor and the control.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate of control - Rate of inhibitor) / Rate of control ] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.
-
Conclusion and Future Directions
This comparative analysis underscores the critical role of isomeric structure in dictating the biological activity and toxicity of xylyl methylcarbamates. The position of the methyl groups on the phenyl ring significantly influences the interaction with acetylcholinesterase, leading to variations in inhibitory potency. While 3,5-Xylyl methylcarbamate is a well-characterized insecticide, a comprehensive understanding of all its isomers is essential for a complete toxicological profile and for the potential development of new, more selective, and safer cholinesterase inhibitors.
Significant data gaps remain, particularly concerning the experimental IC₅₀ and LD₅₀ values for several of the isomers. Future research should focus on the systematic evaluation of all six isomers under standardized conditions to provide a robust dataset for quantitative structure-activity relationship (QSAR) modeling. Such studies will be invaluable for predicting the activity and toxicity of novel carbamate derivatives and for guiding the design of next-generation compounds with improved therapeutic indices for applications in both agriculture and medicine.
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A Chemical synthesis of cellulose tris(3,5-dimethylphenyl carbamate)... - ResearchGate. (URL: [Link])
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Metabolism of 3,4-Dimethylphenyl N-Methylcarbamate in White Rats. (URL: [Link])
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Comparison of active sites of butyrylcholinesterase and acetylcholinesterase based on inhibition by geometric isomers of benzene-di-N-substituted carbamates - PubMed. (URL: [Link])
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Ortho Effects for Inhibition Mechanisms of Butyrylcholinesterase by O-Substituted Phenyl N-butyl Carbamates and Comparison With Acetylcholinesterase, Cholesterol Esterase, and Lipase - PubMed. (URL: [Link])
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Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents - MDPI. (URL: [Link])
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(PDF) Enzyme-catalyzed preparation of methyl (R)-N-(2,6- dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl - ResearchGate. (URL: [Link])
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Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products - PubMed. (URL: [Link])
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Synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea under mild conditions | Request PDF - ResearchGate. (URL: [Link])
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A new non-phosgene route for synthesis of methyl N-phenyl carbamate from phenylurea and methanol | Request PDF - ResearchGate. (URL: [Link])
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Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed. (URL: [Link])
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A Guide to the Structural Confirmation of 3,5-Xylyl methylcarbamate using Nuclear Magnetic Resonance (NMR) Spectroscopy
In the landscape of analytical chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of research and development, particularly within the pharmaceutical and agrochemical sectors. For a compound like 3,5-Xylyl methylcarbamate, also known as 3,5-dimethylphenyl methylcarbamate, a carbamate insecticide, precise structural elucidation is paramount for understanding its biological activity and ensuring product quality.[1][2] This guide provides an in-depth, technically-grounded comparison of how Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for the structural confirmation of 3,5-Xylyl methylcarbamate, comparing its efficacy with other analytical techniques and providing detailed experimental protocols.
The Imperative of Structural Integrity
3,5-Xylyl methylcarbamate is a synthetic carbamate ester derived from methylcarbamic acid and 3,5-xylenol.[1][2] Its role as an acetylcholinesterase inhibitor necessitates a well-defined molecular architecture for its intended function.[1][2] Any deviation in this structure could lead to a loss of efficacy or unforeseen toxicity. Therefore, a robust analytical methodology for its structural verification is not just a matter of academic exercise but a critical component of quality control and regulatory compliance.
Why NMR Spectroscopy is the Gold Standard
While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide valuable information about a molecule's mass and functional groups, respectively, NMR spectroscopy offers an unparalleled, detailed map of the entire molecular framework.[3][4] It provides data on the chemical environment of individual atoms (chemical shift), the number of protons of a particular type (integration), and the connectivity between neighboring atoms (spin-spin coupling). This wealth of information allows for a comprehensive and definitive structural assignment.
Deciphering the NMR Signature of 3,5-Xylyl methylcarbamate
To confirm the structure of 3,5-Xylyl methylcarbamate, we primarily rely on two types of NMR experiments: Proton (¹H) NMR and Carbon-13 (¹³C) NMR. The expected spectra are a direct consequence of the molecule's distinct chemical environments.
Molecular Structure of 3,5-Xylyl methylcarbamate:
Caption: Workflow for the structural confirmation of 3,5-Xylyl methylcarbamate using NMR.
-
Sample Preparation:
-
Action: Accurately weigh approximately 10-20 mg of 3,5-Xylyl methylcarbamate. [5][6] * Causality: This amount provides an optimal concentration for obtaining a good signal-to-noise ratio in a reasonable amount of time.
-
Action: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a small vial. [5][7] * Causality: Deuterated solvents are used to avoid large solvent peaks in the ¹H NMR spectrum, which would otherwise obscure the signals from the analyte. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment. [8] * Action: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube. [7] * Causality: Filtering removes any particulate matter that could disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution. [5]
-
-
NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient.
-
Relaxation Delay (D1): 1-2 seconds. [9] * Acquisition Time (AQ): 2-4 seconds. [10][11] * Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum by removing C-H coupling.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 220 ppm will cover the chemical shifts of most organic compounds. [12]
-
-
-
Data Processing and Analysis:
-
Action: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay - FID).
-
Causality: These processing steps convert the time-domain data into the frequency-domain spectrum and correct for any instrumental artifacts to produce a clean, interpretable spectrum.
-
Action: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS). [3] * Causality: This ensures the accuracy and reproducibility of the chemical shift values.
-
Action: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Causality: The area under each peak is directly proportional to the number of protons giving rise to that signal. [4] * Action: Analyze the splitting patterns (multiplicity) of the signals in the ¹H NMR spectrum to deduce the number of neighboring protons.
-
Causality: Spin-spin coupling provides crucial information about the connectivity of atoms within the molecule. [4]
-
Conclusion
The structural confirmation of 3,5-Xylyl methylcarbamate is unequivocally achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra. The precise information on chemical environments, proton counts, and atomic connectivity provided by NMR is unmatched by other analytical techniques. By following a robust experimental protocol, researchers can confidently verify the molecular structure, ensuring the integrity and reliability of their work in drug development and other scientific endeavors. The presented guide, grounded in established scientific principles and experimental best practices, serves as a testament to the power and indispensability of NMR spectroscopy in modern chemical analysis.
References
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PubChem. (n.d.). 3,5-Xylyl Methylcarbamate. National Center for Biotechnology Information. Retrieved from [Link] [1][13]2. University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Millersville University. (n.d.). Sample Preparation. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Wishart, D. S., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Xylyl Methylcarbamate. National Institutes of Health. Retrieved from [Link]
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University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. Chemistry Department NMR Facility. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Acquiring 1H and 13C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Retrieved from [Link]
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Haz-Map. (n.d.). 3,5-Xylyl methylcarbamate. Retrieved from [Link]
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Nanalysis. (2021). NMR acquisition parameters and qNMR. Retrieved from [Link]
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University of Michigan BioNMR Core Facility. (2021). 1D and 2D NMR methods for small molecules. YouTube. Retrieved from [Link]
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ResearchGate. (2022). Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts. Retrieved from [Link]
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ResearchGate. (n.d.). Selection of spectroscopic data (NMR and IR) assigned to carbamates of tin complexes. Retrieved from [Link]
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PubChemLite. (n.d.). Isopropyl n-(3,5-xylyl)carbamate (C12H17NO2). Retrieved from [Link]
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PubMed Central. (n.d.). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. Retrieved from [Link]
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ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂ Complexes. The Journal of Physical Chemistry Letters. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
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ACS Publications. (n.d.). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]
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J-STAGE. (n.d.). Metabolism of 3,4-Dimethylphenyl N-Methylcarbamate in White Rats. Retrieved from [Link]
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Stenutz. (n.d.). 3,5-dimethylphenyl N-methylcarbamate. Retrieved from [Link]
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Human Metabolome Database. (2012). Showing metabocard for 3,5-Dimethylphenyl methylcarbamate (HMDB0031811). Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
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YoungIn Chromass Global. (2021). How Can We Analyze Carbamate Pesticides?. YouTube. Retrieved from [Link]
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SpectraBase. (n.d.). Methylcarbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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Chemistry with Caroline. (2022). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to Reference Standards for 3,5-Xylyl methylcarbamate Analysis
Abstract
This guide provides a comprehensive comparison of reference standards for the quantitative analysis of 3,5-Xylyl methylcarbamate (XMC), a widely used carbamate insecticide.[1] It is designed for researchers, analytical scientists, and quality control professionals in environmental, agricultural, and food safety laboratories. We will explore the foundational importance of high-purity reference standards, compare the predominant analytical methodologies, and present a framework for selecting and validating reference materials to ensure data integrity and regulatory compliance. This document emphasizes the causality behind experimental choices, offering field-proven insights grounded in authoritative analytical standards.
Introduction: The Critical Role of Reference Standards in Pesticide Analysis
3,5-Xylyl methylcarbamate, also known as XMC, is a carbamate insecticide effective against a range of pests on crops like rice and tea.[1] Its mechanism of action involves the inhibition of acetylcholinesterase, an enzyme critical to nerve function.[1] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for XMC in various commodities.
Accurate quantification of these residues is paramount for consumer safety and environmental monitoring. The foundation of any precise analytical measurement is the reference standard—a highly characterized material used to calibrate instruments and validate analytical methods. The quality of the reference standard directly dictates the accuracy, precision, and reliability of the resulting data. A substandard reference material can lead to inaccurate quantification, potentially resulting in regulatory non-compliance, false reporting, and risks to public health.
This guide will navigate the complexities of selecting an appropriate reference standard for XMC analysis, focusing on the practical application of analytical methods and the interpretation of quality-defining attributes of the standards themselves.
Core Analytical Methodologies for 3,5-Xylyl methylcarbamate
The analysis of carbamates like XMC is challenging due to their polarity and thermal instability, which can make traditional gas chromatography (GC) difficult without derivatization.[2] Consequently, High-Performance Liquid Chromatography (HPLC) has become the method of choice.[2]
HPLC with Post-Column Derivatization (EPA Method 531.1 / 531.2)
The U.S. Environmental Protection Agency (EPA) has established robust methods for carbamate analysis, such as EPA Method 531.1 and 531.2, which are widely adopted.[2][3]
-
Principle: This technique involves a reversed-phase HPLC separation followed by a post-column reaction. The separated carbamates are hydrolyzed with a strong base (e.g., NaOH) to form methylamine. This product then reacts with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to create a highly fluorescent derivative.[2]
-
Detection: The resulting fluorophore is detected with high sensitivity and selectivity by a fluorescence detector (FLD), typically with excitation around 330 nm and emission at 450 nm.[2]
-
Why this method? The post-column derivatization approach overcomes the poor UV absorbance of many carbamates and provides excellent sensitivity, allowing for detection at the low parts-per-billion (ppb) levels required by regulatory limits.[2] The selectivity of fluorescence detection minimizes interference from complex sample matrices like food or soil.[2][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For even greater specificity and confirmation, LC-MS/MS is the gold standard.
-
Principle: After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI) and subjected to tandem mass spectrometry. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing unambiguous identification and quantification.
-
Why this method? LC-MS/MS offers unparalleled selectivity and sensitivity. It can confirm the identity of the analyte even in the most complex matrices and is often used as a confirmatory method for results obtained by HPLC-FLD.
Comparison of Reference Standards: Key Performance Attributes
The selection of a reference standard should not be based on price alone. A thorough evaluation of the supplier's documentation and the standard's certified properties is essential. The primary distinction lies between a Certified Reference Material (CRM) and a standard-grade reference material.
A CRM is produced by a Reference Material Producer (RMP) accredited to ISO 17034 , which provides the highest level of quality assurance.[5][6][7][8][9] This accreditation ensures the producer has a competent quality management system and technical ability to produce reliable and traceable reference materials.[5][7][9]
Table 1: Comparison of Reference Standard Grades for 3,5-Xylyl methylcarbamate
| Attribute | Certified Reference Material (CRM) - ISO 17034 | High-Purity Analytical Standard |
| Purity Assignment | Metrologically valid procedure; often a mass balance approach combining chromatographic purity, water content, residual solvents, and inorganic content. | Typically determined by a single chromatographic method (e.g., HPLC >98%). |
| Uncertainty | A stated measurement uncertainty is provided, which is crucial for calculating the uncertainty of the final analytical result.[8] | Uncertainty is typically not provided or is limited to the precision of the purity assay. |
| Traceability | Values are traceable to the International System of Units (SI), often via a primary standard from a National Metrology Institute (e.g., NIST).[6] | Traceability is generally to the manufacturer's internal standards and methods. |
| Documentation | Comprehensive Certificate of Analysis includes certified concentration/purity, uncertainty, traceability statement, homogeneity and stability data, and expiry date.[8] | Certificate of Analysis usually provides purity, identity confirmation (e.g., MS, NMR), and a re-test date. |
| Regulatory Standing | Preferred or required for methods used in regulatory submissions, proficiency testing, and legal disputes.[10] | Suitable for routine QC, method development, and research where the highest level of traceability is not mandated. |
Experimental Protocol: Validation of a New 3,5-Xylyl methylcarbamate Reference Standard
Trust in a reference standard must be verified. A new lot or new supplier of a reference standard should always be validated against the existing, established in-house standard before being adopted for routine use. This protocol ensures continuity and consistency of results.
Workflow for Reference Standard Validation
The following diagram illustrates a logical workflow for the qualification of a new reference standard.
Caption: Workflow for qualifying a new reference standard.
Step-by-Step Methodology
Objective: To verify the concentration and purity of a new 3,5-Xylyl methylcarbamate reference standard against a previously validated ("current") standard.
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of the current reference standard in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1000 µg/mL).
-
In parallel, accurately prepare a stock solution of the new reference standard using the same procedure and target concentration. The weight should be corrected for purity as stated on the certificate of analysis.[11]
-
-
Calibration:
-
Using the current stock solution, prepare a series of at least five calibration standards spanning the expected working range.
-
Analyze these standards using a validated HPLC method (e.g., EPA 531.1).
-
Generate a calibration curve and confirm its linearity (e.g., r² > 0.995).
-
-
Analysis of the New Standard:
-
Prepare a dilution of the new stock solution to a concentration that falls within the midpoint of the calibration curve.
-
Analyze this solution in triplicate as if it were an unknown sample against the calibration curve generated from the current standard.
-
-
Data Evaluation & Acceptance Criteria:
-
Concentration Agreement: The mean calculated concentration of the new standard should agree with its theoretical (gravimetrically prepared) concentration within a pre-defined tolerance, typically ± 5%.
-
Chromatographic Profile: The chromatogram of the new standard should not show any significant impurity peaks that are not present in the current standard.
-
Example Data:
-
Table 2: Example Validation Data for a New Reference Standard Lot
| Parameter | Current Standard | New Standard (Lot B) | Acceptance Criteria | Result |
| Stated Purity | 99.8% (Lot A) | 99.5% | N/A | N/A |
| Theoretical Conc. | 50.0 µg/mL | 50.0 µg/mL | N/A | N/A |
| Measured Conc. (n=3) | Calibrant | 49.8 µg/mL | 47.5 - 52.5 µg/mL (±5%) | Pass |
| Relative % Difference | N/A | -0.4% | ≤ 5% | Pass |
| Impurity Profile | No significant impurities | Conforms to current standard | No new peaks >0.1% | Pass |
Troubleshooting Analytical Discrepancies
When Quality Control (QC) samples fail or results are inconsistent, the reference standard should be a primary suspect. The following decision tree can guide the troubleshooting process.
Caption: Decision tree for troubleshooting analytical failures.
Causality Insights:
-
Hydrolysis: 3,5-Xylyl methylcarbamate is rapidly hydrolyzed in alkaline media.[1][12] If stock solutions are prepared in solvents that are not neutral or are stored for extended periods, degradation can occur, leading to lower-than-expected results. Always use fresh, high-purity solvents.
-
Solubility: The compound is practically insoluble in water but soluble in organic solvents like methanol or acetone.[1] Incomplete dissolution during stock preparation is a common source of error. Ensure complete dissolution using sonication if necessary before final dilution.
Conclusion and Recommendations
Ensuring the accuracy and defensibility of 3,5-Xylyl methylcarbamate analysis begins and ends with the quality of the reference standard. While high-purity analytical standards are suitable for many applications, the use of a Certified Reference Material (CRM) from an ISO 17034 accredited producer provides the highest level of confidence, metrological traceability, and stated uncertainty.
Recommendations for Researchers:
-
Prioritize CRMs: For methods requiring high accuracy and for the validation of in-house standards, prioritize the use of ISO 17034 CRMs.
-
Validate All New Standards: Never assume a new reference material is acceptable. Always perform a verification check against an established, trusted standard before implementation in routine workflows.
-
Review Documentation: Scrutinize the Certificate of Analysis for completeness, including purity assessment methodology, uncertainty statements, and traceability information.
-
Proper Handling: Adhere strictly to the storage and handling instructions provided by the manufacturer to prevent degradation and maintain the integrity of the standard.
By implementing these principles, laboratories can build a robust quality system that ensures their analytical data for 3,5-Xylyl methylcarbamate is accurate, reproducible, and fully defensible.
References
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Method 531.1 Carbamate Pesticides Testing. Retrieved from [Link]
-
ASI. (n.d.). ISO 17034 Guide to International Standards for Reference Material Producers. Retrieved from [Link]
-
Pacific Certifications. (2016). ISO 17034:2016 – General Requirements for the Competence of Reference Material Producers. Retrieved from [Link]
-
Restek. (n.d.). Analysis of N-Methyl Carbamate Pesticides in Food. Retrieved from [Link]
-
ANAB. (n.d.). Reference Material Producer Accreditation | ISO 17034. Retrieved from [Link]
-
NATA. (n.d.). Reference Materials Producers (ISO 17034) Accreditation. Retrieved from [Link]
-
Perry Johnson Laboratory Accreditation, Inc. (n.d.). Reference Material Producer ISO 17034. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 3,5-Dimethylphenyl methylcarbamate (HMDB0031811). Retrieved from [Link]
-
European Commission. (2010). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. Retrieved from [Link]
-
SWA Environmental Private Limited. (2025). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Xylyl Methylcarbamate. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 3,5-dimethyl-, methylcarbamate. NIST Chemistry WebBook. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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In Vivo Validation of 3,5-Xylyl Methylcarbamate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 3,5-Xylyl methylcarbamate's primary mechanism of action as an acetylcholinesterase (AChE) inhibitor. It offers a comparative analysis with other established AChE inhibitors and details the experimental protocols necessary to rigorously assess its efficacy and neurobehavioral effects in preclinical models.
Understanding the Cholinergic Synapse and the Role of Acetylcholinesterase Inhibitors
The foundation of 3,5-Xylyl methylcarbamate's action lies within the cholinergic synapse. The neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic membrane, propagating a nerve impulse.[1] This signal is terminated by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes ACh.[1]
Acetylcholinesterase inhibitors (AChEIs) block the action of AChE, leading to an accumulation of ACh in the synaptic cleft.[1][2] This enhanced cholinergic transmission can be therapeutic in conditions characterized by a deficit in cholinergic function, such as Alzheimer's disease.[2][3][4] 3,5-Xylyl methylcarbamate, as a carbamate-based compound, is predicted to act as a reversible inhibitor of AChE.[5]
Caption: A comprehensive in vivo validation workflow.
Part 1: Pharmacokinetics and Toxicity
Rationale: Before assessing efficacy, it is crucial to establish a safe and effective dose range. These initial studies will determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and identify any potential toxic effects.
Protocol: Dose-Range Finding and Acute Toxicity
-
Animal Model: Use healthy adult male and female mice (e.g., C57BL/6 strain).
-
Administration: Administer 3,5-Xylyl methylcarbamate via the intended clinical route (e.g., intraperitoneal, oral gavage).
-
Dose Escalation: Begin with a low dose and escalate in subsequent cohorts of animals.
-
Observation: Closely monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) for at least 24 hours post-administration.
-
Data Collection: Record the incidence and severity of any adverse effects. Determine the maximum tolerated dose (MTD) and the approximate lethal dose (LD50). [2]
Part 2: Neurochemical Target Engagement
Rationale: These experiments directly measure the effect of 3,5-Xylyl methylcarbamate on its intended target, AChE, in the brain.
Protocol: Ex Vivo Brain AChE Activity Assay
-
Animal Treatment: Administer a range of doses of 3,5-Xylyl methylcarbamate and a vehicle control to different groups of mice.
-
Tissue Collection: At a predetermined time point post-administration, euthanize the animals and rapidly dissect the brain. Homogenize specific brain regions of interest (e.g., hippocampus, cortex). [6][7]3. AChE Activity Measurement: Use a colorimetric assay (e.g., Ellman's method) to measure AChE activity in the brain homogenates. [8]4. Data Analysis: Compare AChE activity in the drug-treated groups to the vehicle-treated group to determine the dose-dependent inhibition of AChE.
Protocol: In Vivo Microdialysis
-
Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region (e.g., hippocampus) of anesthetized rodents.
-
Compound Administration: After a recovery period, administer 3,5-Xylyl methylcarbamate.
-
Sample Collection: Collect extracellular fluid samples through the microdialysis probe at regular intervals.
-
Neurotransmitter Analysis: Analyze the dialysate samples for acetylcholine levels using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Determine the effect of 3,5-Xylyl methylcarbamate on extracellular acetylcholine levels over time.
Part 3: Behavioral Phenotyping
Rationale: Behavioral tests are essential to assess the functional consequences of AChE inhibition. These assays evaluate the compound's effects on cognition, anxiety, and general motor function.
Protocol: Scopolamine-Induced Amnesia Model (Cognitive Enhancement)
-
Rationale: Scopolamine is a muscarinic receptor antagonist that induces cognitive deficits, providing a model to test the efficacy of pro-cognitive drugs. [9][10]2. Animal Treatment: Administer 3,5-Xylyl methylcarbamate or a reference compound (e.g., donepezil) prior to the administration of scopolamine.
-
Behavioral Testing: Use a memory task such as the Morris water maze, Y-maze, or passive avoidance test to assess learning and memory. [9][10]4. Data Analysis: Compare the performance of the drug-treated groups to the scopolamine-only group to determine if 3,5-Xylyl methylcarbamate can reverse the cognitive deficits.
Protocol: Elevated Plus Maze and Open Field Test (Anxiety and Locomotor Activity)
-
Rationale: These tests are used to assess anxiety-like behavior and general locomotor activity, which can be modulated by cholinergic signaling. [11]2. Animal Treatment: Administer 3,5-Xylyl methylcarbamate or a vehicle control.
-
Behavioral Testing:
-
Elevated Plus Maze: This apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent in the open arms. [11] * Open Field Test: This test measures general locomotor activity and exploratory behavior in a novel environment. [11]4. Data Analysis: Analyze parameters such as time spent in open/closed arms, distance traveled, and rearing frequency to assess the compound's effects on anxiety and locomotion.
-
Part 4: Electrophysiological Confirmation
Rationale: In vivo electrophysiology provides a direct measure of synaptic function and plasticity, which are known to be modulated by acetylcholine.
Protocol: In Vivo Electrophysiology (Hippocampal Long-Term Potentiation)
-
Surgical Preparation: Implant stimulating and recording electrodes into the hippocampus of anesthetized rodents. [12][13]2. Compound Administration: Administer 3,5-Xylyl methylcarbamate or a vehicle control.
-
LTP Induction: Induce long-term potentiation (LTP), a cellular correlate of learning and memory, by delivering a high-frequency train of electrical stimuli.
-
Data Recording and Analysis: Record the field excitatory postsynaptic potentials (fEPSPs) before and after LTP induction. [12]Compare the magnitude and duration of LTP between the drug-treated and vehicle-treated groups to determine the effect of 3,5-Xylyl methylcarbamate on synaptic plasticity.
Data Interpretation and Comparative Efficacy
The collective data from these in vivo experiments will provide a comprehensive profile of 3,5-Xylyl methylcarbamate's mechanism of action. By comparing its performance to established AChE inhibitors across neurochemical, behavioral, and electrophysiological endpoints, a clear understanding of its potential therapeutic utility can be established.
| Experimental Endpoint | Expected Outcome for an Effective AChE Inhibitor | Comparative Data Points |
| Ex Vivo AChE Activity | Dose-dependent reduction in brain AChE activity. | IC50 values compared to Donepezil, Rivastigmine. |
| In Vivo Microdialysis | Increased extracellular acetylcholine levels in the brain. | Peak acetylcholine concentration and duration of effect. |
| Scopolamine-Induced Amnesia | Reversal of scopolamine-induced cognitive deficits. | Improvement in memory performance (e.g., latency, correct choices). |
| Elevated Plus Maze | Potential anxiolytic or anxiogenic effects. | Time spent in open arms, number of entries. |
| Open Field Test | Assessment of changes in locomotor activity. | Total distance traveled, rearing frequency. |
| Hippocampal LTP | Modulation of synaptic plasticity. | Magnitude and duration of fEPSP potentiation. |
Conclusion
This guide outlines a rigorous and systematic approach to the in vivo validation of 3,5-Xylyl methylcarbamate's mechanism of action. By following these detailed protocols and conducting a thorough comparative analysis, researchers can generate the robust data necessary to advance the understanding and potential development of this novel compound.
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Comparing the environmental impact of 3,5-Xylyl methylcarbamate
<A Senior Application Scientist's Comparative Guide to the Environmental Impact of 3,5-Xylyl methylcarbamate
For professionals in agricultural science and drug development, the selection of an effective insecticide necessitates a rigorous evaluation of its environmental footprint. 3,5-Xylyl methylcarbamate (XMC) is a carbamate insecticide that functions, like others in its class, by inhibiting the enzyme acetylcholinesterase in the nervous system of insects.[1][2][3] While effective, its use, and that of its alternatives, warrants a detailed comparative analysis of their respective environmental fates and toxicological profiles.
This guide provides an in-depth comparison of XMC with prominent insecticides from other classes: Carbaryl (a carbamate), Chlorpyrifos (an organophosphate), Permethrin (a pyrethroid), and Imidacloprid (a neonicotinoid). We will examine their persistence in the environment, mobility in soil and water, and their impact on non-target organisms, supported by standardized ecotoxicological data.
Section 1: Environmental Fate and Mobility
The environmental behavior of a pesticide dictates its potential for unintended exposure to non-target ecosystems. Key parameters such as persistence (measured by half-life) and mobility (indicated by soil binding affinity) are critical.
3,5-Xylyl methylcarbamate is expected to have low mobility in soil and will slowly degrade through both abiotic and biotic hydrolysis. Its potential for volatilization from water is considered low.[1] In contrast, a pesticide like Imidacloprid exhibits high mobility and can readily leach into groundwater.[4][5] Chlorpyrifos tends to bind tightly to soil particles, reducing the likelihood of it entering local water systems through runoff.[6][7] Permethrin also adheres to soil and sediment and is broken down over time by sunlight and microbial action.[8] Carbamates, as a class, are generally less persistent than organochlorine pesticides and do not typically bioaccumulate in fatty tissues.[9]
A significant aspect of a pesticide's environmental impact is its degradation pathway. The breakdown of the parent compound can result in transformation products that may also have toxicological relevance.[10] For XMC, a primary metabolite is 3,5-dimethylphenol.[11][12] This compound is classified as harmful to aquatic life and can cause severe irritation to skin and mucous membranes upon contact.[11][12][13]
Caption: Degradation of 3,5-Xylyl methylcarbamate to 3,5-Dimethylphenol.
Section 2: Ecotoxicological Profile Comparison
A pesticide's risk is a function of both exposure and toxicity. The following table summarizes acute toxicity data for XMC and its alternatives across key non-target organisms. A lower LC50 (lethal concentration for 50% of a test population) or LD50 (lethal dose for 50% of a test population) value indicates higher toxicity.
| Compound | Class | Aquatic Toxicity (Fish) | Avian Toxicity (Birds) | Honeybee Toxicity |
| 3,5-Xylyl methylcarbamate (XMC) | Carbamate | Data not readily available | LD50 values reported for various bird species[1] | Expected to be toxic |
| Carbaryl | Carbamate | Moderately to highly toxic[14] | Practically non-toxic to slightly toxic[14] | Highly toxic[9][15] |
| Chlorpyrifos | Organophosphate | Very toxic[16] | Toxic; can cause reproductive effects[16] | Very toxic[16] |
| Permethrin | Pyrethroid | Highly toxic[17][18] | Low toxicity[18] | Highly toxic[8][17][18] |
| Imidacloprid | Neonicotinoid | Slightly toxic[19] | Toxic to some species[4] | Very toxic[4][19] |
Key Insights from the Data:
-
Aquatic Life: Pyrethroids like Permethrin and organophosphates like Chlorpyrifos generally exhibit high toxicity to fish and aquatic invertebrates.[16][17][18][20][21] Carbamates such as Carbaryl also pose a significant risk to aquatic ecosystems.[22][23]
-
Avian Species: Imidacloprid and Chlorpyrifos have demonstrated toxicity to birds, with some studies linking them to reproductive issues like eggshell thinning.[4][16]
-
Pollinators: A significant concern for modern agriculture is the impact of insecticides on beneficial insects. Carbamates, organophosphates, pyrethroids, and neonicotinoids are all recognized as being highly toxic to bees.[4][8][9][15][16][17][18][19][24][25][26]
Section 3: Standardized Experimental Protocols for Ecotoxicity Assessment
To ensure data comparability and regulatory acceptance, standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are employed. These protocols are self-validating systems that include control groups and clearly defined endpoints.
Protocol 1: Aquatic Invertebrate Acute Toxicity Test (Adapted from OECD 202)
This test evaluates the acute toxicity of a substance to aquatic invertebrates, commonly Daphnia magna (water flea).[27][28][29][30][31]
Objective: To determine the median effective concentration (EC50) that causes immobilization in 50% of the Daphnia population over a 48-hour exposure period.
Methodology:
-
Test Organism: Use juvenile Daphnia magna less than 24 hours old.[28][29]
-
Test Solutions: Prepare a series of at least five concentrations of the test substance in a suitable medium, along with an untreated control group.[27][29]
-
Exposure: Introduce a set number of daphnids (e.g., 20 per concentration, divided into replicates) into each test vessel.[27][29]
-
Incubation: Maintain the test vessels under controlled conditions of temperature and light for 48 hours.[29]
-
Observation: Record the number of immobilized daphnids at 24 and 48 hours.[28] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[28]
-
Data Analysis: Calculate the 48-hour EC50 value with confidence limits using appropriate statistical methods.[28][31]
Caption: Workflow for the Daphnia sp. Acute Immobilisation Test (OECD 202).
Protocol 2: Avian Acute Oral Toxicity Test
This test determines the acute oral toxicity of a substance to birds.
Objective: To determine the median lethal dose (LD50) of a substance when administered as a single oral dose.
Methodology:
-
Test Species: Select a suitable avian species (e.g., Bobwhite quail or Mallard duck).
-
Dose Administration: Administer the test substance by oral gavage to several groups of birds at different dose levels. Include a control group that receives the vehicle only.
-
Observation Period: Observe the birds for mortality and signs of toxicity for a period of at least 14 days.
-
Data Analysis: Calculate the LD50 value with confidence limits.
Protocol 3: Honeybee Acute Oral Toxicity Test (Adapted from OECD 213)
This laboratory test assesses the acute oral toxicity of a substance to adult worker honeybees (Apis mellifera).[25][32][33][34][35]
Objective: To determine the median lethal dose (LD50) after 48 and, if necessary, 96 hours.[34]
Methodology:
-
Test Bees: Use young, healthy adult worker bees.[25]
-
Dose Preparation: Prepare at least five concentrations of the test substance in a sucrose solution.[25][34] A control group receives only the sucrose solution, and a toxic reference group is also included.[25][34]
-
Exposure: Feed the bees with the prepared solutions for a set period.[35]
-
Observation: After the exposure period, provide the bees with an uncontaminated sucrose solution and observe them for mortality and sublethal effects at specific time points (e.g., 4, 24, 48, 72, and 96 hours).[25]
-
Data Analysis: Calculate the LD50 values for the specified time points.[34]
Section 4: Synthesis and Conclusion
The selection of an insecticide requires a multi-faceted environmental risk assessment. While 3,5-Xylyl methylcarbamate is an effective acetylcholinesterase inhibitor, its environmental profile must be carefully considered.
-
Persistence and Mobility: XMC shows favorable characteristics with low soil mobility and a propensity for degradation.[1] However, the toxicity of its primary metabolite, 3,5-dimethylphenol, necessitates further evaluation of the overall environmental risk.[11][12]
-
Toxicity to Non-Targets: Like most carbamates, XMC is expected to be toxic to beneficial insects such as honeybees.[2] The broader class of carbamates, along with organophosphates and pyrethroids, presents significant risks to aquatic ecosystems.[14][16][17][20] Neonicotinoids, while showing lower acute toxicity to fish, are highly persistent and have been implicated in widespread declines of pollinator populations.[4][5][19][24]
-
Regulatory Context: The use of many of these alternatives is under increasing scrutiny and regulation. For instance, Chlorpyrifos has been banned in several regions due to its neurodevelopmental effects on humans and broad environmental toxicity.[16][20][36] Carbaryl has been illegal in the European Union since 2007.[9]
There is no single "environmentally safe" insecticide. The choice must be guided by a risk-based approach that considers the specific application scenario, the local ecology, and the relative toxicological profiles of all available options. 3,5-Xylyl methylcarbamate's lower persistence is an advantage over compounds like Imidacloprid.[1][19] However, comprehensive data on its acute and chronic toxicity to a wider range of non-target organisms is crucial for a complete risk assessment. The experimental protocols outlined in this guide provide a framework for generating the necessary data to compare XMC and its alternatives on a sound scientific basis, enabling informed decisions that balance efficacy with environmental stewardship.
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A Comparative Benchmarking Guide to 3,5-Xylyl Methylcarbamate (XMC) Performance Against Commercial Insecticides
This guide provides a comprehensive technical comparison of 3,5-Xylyl methylcarbamate (XMC), a prominent carbamate insecticide, against other established commercial pesticides. Designed for researchers, entomologists, and crop protection professionals, this document synthesizes toxicological data, mechanistic insights, and standardized evaluation protocols to offer an objective performance benchmark.
Introduction: The Role of 3,5-Xylyl Methylcarbamate in Pest Management
3,5-Xylyl methylcarbamate, commonly known as XMC, is a carbamate insecticide widely utilized in agricultural settings, particularly in the cultivation of rice and tea.[1][2] Its primary application is the control of homopteran pests such as leafhoppers and planthoppers, which are significant vectors for crop diseases.[1][2] As with any crop protection agent, a thorough understanding of its performance relative to other chemical classes is essential for developing effective and sustainable Integrated Pest Management (IPM) strategies. This guide will benchmark XMC's efficacy by examining its mechanism of action, comparing its toxicity data with that of other carbamates (e.g., Carbaryl) and a synthetic pyrethroid (Permethrin), and detailing the rigorous experimental methodologies required for such evaluations.
Mechanism of Action: Inhibition of Acetylcholinesterase
XMC, like all carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of the target pest.[2][3][4][5] AChE is critical for nerve function, as it hydrolyzes the neurotransmitter acetylcholine (ACh) at the synaptic cleft. The inhibition of AChE leads to an accumulation of ACh, causing persistent and uncontrolled nerve impulses. This results in hyperexcitation, paralysis, and ultimately, the death of the insect.[6]
The key distinction of carbamate insecticides is that their binding to AChE is reversible.[6][7] This contrasts with organophosphates, which cause irreversible inhibition. The carbamoylation of the enzyme's active site by XMC is less stable than phosphorylation, allowing for eventual recovery of the enzyme, assuming the dose is not lethal.[6]
Below is a diagram illustrating the carbamate insecticide mechanism of action at the synapse.
Caption: Generalized workflow for insecticide performance benchmarking.
Insecticide Resistance Management (IRM)
The repeated use of insecticides with the same mode of action (MoA) selects for resistant individuals in a pest population. [8]The Insecticide Resistance Action Committee (IRAC) classifies active ingredients by their MoA to facilitate rotation strategies. [8]XMC and Carbaryl are in IRAC Group 1A, as AChE inhibitors. Permethrin is in IRAC Group 3A, as a sodium channel modulator. To delay the onset of resistance, it is critical to rotate insecticides from different IRAC groups. For example, a program might alternate between a Group 1A carbamate like XMC and a Group 3A pyrethroid. Relying solely on XMC or other carbamates would select for resistance to the entire Group 1A class. Effective IRM strategies are fundamental to preserving the utility of valuable insecticides like XMC.
Conclusion
3,5-Xylyl methylcarbamate (XMC) is an effective carbamate insecticide for its intended targets, primarily leafhoppers and planthoppers in rice and tea cultivation. Its performance is benchmarked by its reversible inhibition of acetylcholinesterase, a mechanism it shares with other carbamates like Carbaryl. While synthetic pyrethroids such as Permethrin may show higher intrinsic toxicity to susceptible pests, they are often compromised by widespread resistance.
The selection of XMC in an IPM program should be guided by local pest susceptibility data, generated through standardized bioassays as detailed in this guide. By employing robust scientific methodology and strategic rotation of insecticide MoAs, the long-term efficacy of XMC and other essential crop protection tools can be maintained.
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Safety Operating Guide
Understanding 3,5-Xylyl methylcarbamate: Properties and Hazards
<_ _> A Comprehensive Guide to the Proper Disposal of 3,5-Xylyl methylcarbamate for Laboratory Professionals
In the landscape of modern research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a fundamental pillar of scientific integrity and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3,5-Xylyl methylcarbamate (XMC), a carbamate insecticide. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound's disposal with the highest degree of safety and environmental consciousness.
3,5-Xylyl methylcarbamate is a colorless, crystalline solid used as a contact insecticide, particularly effective against leafhoppers and planthoppers on rice and tea.[1][2] As a carbamate, its mode of action is the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[1][3] This inherent biological activity necessitates meticulous disposal procedures to mitigate risks to human health and the environment.
Key Properties for Disposal Consideration:
| Property | Value/Description | Implication for Disposal |
| Chemical Formula | C₁₀H₁₃NO₂ | Understanding the elemental composition is crucial for selecting appropriate neutralization or destruction technologies. |
| Molecular Weight | 179.22 g/mol [1] | Relevant for stoichiometric calculations in chemical treatment methods. |
| Water Solubility | 470 mg/L at 20°C[2] | Moderate solubility indicates a potential for aquatic contamination if not properly contained. |
| Stability | Rapidly hydrolyzed in alkaline media; relatively stable in neutral and weakly acidic solutions.[1][2] | This property is the cornerstone of the recommended chemical degradation method. |
Regulatory Framework: Navigating Compliance
The disposal of 3,5-Xylyl methylcarbamate is governed by regulations for hazardous waste management. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for the treatment and disposal of carbamate wastes.[4][5][6][7] It is crucial to recognize that a pesticide becomes a solid waste, and potentially a hazardous waste, once the decision is made to discard it.[7]
Wastes from the production of carbamates are often listed as hazardous (e.g., K156, K157, K158).[5] While the end-user in a laboratory setting may not be generating these specific listed wastes, any discarded 3,5-Xylyl methylcarbamate is likely to be classified as a characteristic hazardous waste if it exhibits properties such as toxicity. The Safety Data Sheet (SDS) for the specific product should be consulted for disposal considerations, although it may not explicitly state if it is a federally classified hazardous waste.[7]
Step-by-Step Disposal Protocol
The following protocol provides a comprehensive, step-by-step approach to the safe disposal of 3,5-Xylyl methylcarbamate from a laboratory setting.
Waste Identification and Segregation
-
Accurate Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "3,5-Xylyl methylcarbamate," and any other identifiers required by your institution.
-
Segregation: Store waste in a designated, well-ventilated, and secure satellite accumulation area. It is imperative to keep it separate from incompatible materials, especially strong acids or oxidizers.
Personal Protective Equipment (PPE)
Prior to handling any waste, personnel must be equipped with the appropriate PPE to prevent exposure.
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical splash goggles or a face shield.
-
Protective Clothing: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Disposal Options: On-Site Treatment vs. Off-Site Disposal
Laboratories have two primary options for the disposal of 3,5-Xylyl methylcarbamate waste: on-site chemical degradation or collection by a licensed hazardous waste disposal service.
Option A: On-Site Chemical Degradation via Alkaline Hydrolysis
The susceptibility of carbamate esters to rapid hydrolysis in alkaline conditions provides an effective method for on-site detoxification.[1][2][8][9][10][11] This process breaks the ester bond, yielding the less toxic 3,5-xylenol and methylcarbamic acid, which further degrades.[2]
Experimental Protocol for Alkaline Hydrolysis:
-
Prepare a 10% Sodium Hydroxide (NaOH) Solution: In a designated chemical fume hood, cautiously prepare a 10% (w/v) solution of NaOH in water.
-
Waste Addition: Slowly and with constant stirring, add the 3,5-Xylyl methylcarbamate waste to the alkaline solution. A general guideline is a 1:2 ratio of waste to alkaline solution, but this should be adjusted based on the concentration of the carbamate.
-
Reaction: Allow the mixture to react for a minimum of 24 hours at room temperature with occasional stirring. The container should be loosely capped to prevent pressure buildup.
-
Neutralization and Verification: After the reaction period, test the pH of the solution. Carefully neutralize it to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid).
-
Final Disposal: Before any drain disposal, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local wastewater regulations.
Option B: Licensed Hazardous Waste Disposal
For many laboratories, contracting with a licensed hazardous waste disposal company is the most straightforward and compliant method.
-
Packaging: Ensure the waste is in a properly labeled and sealed container compatible with 3,5-Xylyl methylcarbamate.
-
Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and the disposal company.
-
Collection: Schedule a pickup with the licensed waste hauler.
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of 3,5-Xylyl methylcarbamate.
Caption: Disposal workflow for 3,5-Xylyl methylcarbamate.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 3,5-Xylyl methylcarbamate is a critical responsibility for all laboratory personnel. By understanding the chemical's properties, adhering to regulatory requirements, and implementing a robust disposal protocol, we can ensure the safety of our colleagues and protect the environment. This guide provides a framework for these essential practices, but it is incumbent upon each researcher to consult their institution's specific guidelines and the product's Safety Data Sheet to ensure full compliance and safety.
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Personal protective equipment for handling 3,5-Xylyl methylcarbamate
Operational Guide: Safe Handling of 3,5-Xylyl Methylcarbamate
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to achieve your scientific goals without compromising safety. This guide moves beyond a simple checklist to provide a comprehensive operational plan for handling 3,5-Xylyl methylcarbamate (XMC). The protocols herein are designed as a self-validating system, grounded in the fundamental principles of toxicology and occupational hygiene to ensure your protection.
Hazard Profile: Understanding the Adversary
3,5-Xylyl methylcarbamate (CAS No: 2655-14-3), also known as XMC, is a potent carbamate insecticide.[1][2] Its efficacy lies in its ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][3] By reversibly binding to and inactivating AChE, XMC allows the neurotransmitter acetylcholine to accumulate, leading to overstimulation of the nervous system.[3]
Key Toxicological Concerns:
-
Mechanism of Action: Reversible cholinesterase inhibitor.[2][3]
-
Routes of Exposure: The primary routes of occupational exposure are dermal (skin) contact and inhalation of dust or aerosols.[3][4] Ingestion is also a potential route.[5] Dermal exposure is considered the most likely hazard for laboratory and agricultural workers.[2][4]
-
Symptoms of Exposure: Acute exposure can lead to a cholinergic crisis, with symptoms including headache, sweating, nausea, vomiting, diarrhea, blurred vision, muscle twitching, and in severe cases, respiratory depression or arrest.[6][7]
Unlike organophosphates, the bond XMC forms with AChE is reversible, meaning poisonings tend to be of shorter duration. However, this does not diminish its acute toxicity.[3] The core principle of our safety protocol is, therefore, the absolute prevention of contact.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not arbitrary; it is a carefully considered barrier system designed to block all potential routes of exposure. The level of PPE required is dictated by the specific task and the physical form of the chemical being handled.
Table 1: PPE Requirements for Handling 3,5-Xylyl Methylcarbamate
| Task / Operation | Minimum PPE Requirement | Rationale |
| Weighing/Handling Solid Powder | Nitrile Gloves (double-gloved recommended), Chemical Splash Goggles, Face Shield, Lab Coat, Disposable Coveralls (e.g., Tyvek®), NIOSH-approved Respirator (N95 or higher) | High risk of generating airborne dust, which poses a significant inhalation hazard. A face shield protects against splashes and complements goggles.[8][9] |
| Preparing Solutions / Dilutions | Nitrile Gloves, Chemical Splash Goggles, Lab Coat | The primary risk is from splashes of the liquid concentrate or solvent. All work must be conducted within a certified chemical fume hood. |
| Application / Use of Solutions | Nitrile Gloves, Chemical Splash Goggles, Lab Coat or Chemical-Resistant Apron | Protects against direct contact with the diluted substance. Pant legs should be worn over boots to prevent drainage into footwear.[9] |
| Spill Cleanup | Chemical-Resistant Gloves (e.g., Nitrile), Chemical Splash Goggles, Chemical-Resistant Boots, Disposable Coveralls, NIOSH-approved Respirator | A spill increases the surface area for vaporization and the risk of aerosolization, requiring a higher level of protection.[6][10] |
Procedural Guidance: Executing Safety Protocols
Adherence to procedure is paramount. The following step-by-step protocols provide a framework for safe operations from start to finish.
The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Coveralls/Lab Coat: Put on disposable coveralls or a clean lab coat.
-
Respirator: If required, perform a seal check on your respirator.
-
Goggles/Face Shield: Put on eye and face protection.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat or coveralls.[11]
Doffing (Taking Off) Sequence:
-
Gross Decontamination: Before leaving the work area, clean the exterior of your gloves with a damp cloth if visibly contaminated.
-
Outer Gloves: Peel off the outer pair of gloves, turning them inside out without touching the exterior surface.
-
Coveralls/Apron: Remove coveralls or apron by rolling it down and away from the body.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately wash hands and forearms thoroughly with soap and water.
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.[6]
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek immediate medical attention. Inform medical personnel that the exposure involves a carbamate cholinesterase inhibitor.[12]
In Case of Eye Contact:
-
Proceed immediately to an eyewash station.
-
Flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[6][8]
-
Remove contact lenses if present and easy to do. Continue rinsing.
-
Seek immediate medical attention.
In Case of a Small Spill (Solid):
-
Alert others in the area and restrict access.
-
Wearing appropriate PPE (see Table 1), gently cover the spill with an absorbent material like clay granules or a floor sweeping compound to avoid generating dust.[10]
-
A fine water mist can be used to dampen the powder before sweeping.[10]
-
Carefully sweep the material into a designated, labeled hazardous waste container.
-
Decontaminate the area with a detergent and bleach solution, followed by a water rinse.[10]
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with 3,5-Xylyl methylcarbamate must be treated as hazardous waste.
-
Contaminated PPE: Disposable items (gloves, coveralls, respirator cartridges) must be placed in a sealed, labeled hazardous waste bag or container immediately after use.
-
Chemical Waste: Unused chemical and solutions must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour carbamate waste down the drain.[13]
-
Disposal Method: Wastes resulting from the use of this product should be disposed of at an approved waste disposal facility, typically via high-temperature incineration.[10][14] Always follow your institution's and local environmental regulations for hazardous waste disposal.
Workflow Visualization
The following diagram illustrates the complete, self-validating workflow for handling 3,5-Xylyl methylcarbamate, ensuring safety at every critical control point.
Caption: Safe handling workflow for 3,5-Xylyl methylcarbamate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
